Pyridoxamine-d3dihydrochloride
Description
Properties
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H/i1D3;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWCOANXZNKMLR-GXXYEPOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CO.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CN)CO.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703030 | |
| Record name | 4-(Aminomethyl)-5-(hydroxymethyl)-2-(~2~H_3_)methylpyridin-3-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-45-4 | |
| Record name | 4-(Aminomethyl)-5-(hydroxymethyl)-2-(~2~H_3_)methylpyridin-3-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173023-45-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Pyridoxamine-d3 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxamine-d3 dihydrochloride (B599025) is the deuterated form of Pyridoxamine (B1203002) dihydrochloride, a derivative of vitamin B6. It serves as a valuable internal standard in analytical and clinical research, particularly in studies involving pharmacokinetics and metabolism where mass spectrometry is employed. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for accurate quantification of its non-deuterated counterpart in complex biological matrices.[1] Beyond its use as an analytical standard, the non-deuterated form, Pyridoxamine, has garnered significant interest for its therapeutic potential. It is a potent inhibitor of the formation of advanced glycation end-products (AGEs) and a scavenger of reactive oxygen species (ROS) and toxic carbonyls.[2] These properties make it a promising candidate for the treatment of diabetic complications, such as nephropathy, retinopathy, and neuropathy. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Pyridoxamine-d3 dihydrochloride, intended to support researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of Pyridoxamine-d3 dihydrochloride are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Chemical Name | 4-(Aminomethyl)-5-hydroxy-6-(methyl-d3)-3-pyridinemethanol dihydrochloride | [3] |
| Synonyms | Vitamin B6-(methyl-d3) dihydrochloride | [3] |
| CAS Number | 1173023-45-4 | [3] |
| Molecular Formula | C₈D₃H₉N₂O₂ · 2HCl | [3] |
| Molecular Weight | 244.13 g/mol | [4] |
| Appearance | White to off-white powder or solid | [3][5] |
| Melting Point | 224-226 °C (decomposes) | [3][5] |
| Solubility | Soluble in water and DMSO. | [5] |
| Storage Temperature | -20°C | [3][5] |
| Isotopic Purity | 98 atom % D | [3] |
Experimental Protocols
Synthesis of Pyridoxamine Dihydrochloride
A common synthetic route to Pyridoxamine dihydrochloride involves the hydrogenation of 2-methyl-3-hydroxy-4-cyano-5-acetoxymethylpyridine. The following protocol is a representative example of this process. The synthesis of the deuterated analog would follow a similar pathway, starting with an appropriately deuterated precursor.
Materials:
-
2-methyl-3-hydroxy-4-cyano-5-acetoxymethylpyridine
-
30% Hydrochloric acid
-
5% Palladium on carbon (Pd/C) catalyst
-
Reaction flask
-
Hydrogenation apparatus (e.g., balloon hydrogenation or Parr shaker)
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolve 214 mg (1.04 mmol) of 2-methyl-3-hydroxy-4-cyano-5-acetoxymethylpyridine in 12 mL of methanol containing 300 µL of 30% hydrochloric acid at room temperature in a suitable reaction flask.
-
To this solution, carefully add 40 mg of 5% w/w palladium on a carbon catalyst.
-
Subject the mixture to hydrogenation at atmospheric pressure and room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion of the reaction, remove the catalyst by filtration through a pad of Celite or a similar filter aid.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Recrystallize the resulting residue from ethanol to yield Pyridoxamine dihydrochloride as an off-white solid.
-
Dry the product under a vacuum. The expected yield is approximately 208 mg (0.86 mmol), representing an 83% yield.[6]
-
Confirm the identity and purity of the product using analytical methods such as NMR, LC-MS, and UV spectroscopy.[6]
Analytical Methods
This protocol describes a reversed-phase HPLC method for the analysis of Pyridoxamine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., Thermo, 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.015 M potassium dihydrogen phosphate (B84403) (pH adjusted to 3.0 ± 0.2 with phosphoric acid) and methanol in a 70:30 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 30 µL.[7]
Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Pyridoxamine dihydrochloride in the mobile phase at a concentration of 0.5 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.
-
Sample Solution: For the analysis of a tablet formulation, weigh and grind a sufficient number of tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of Pyridoxamine dihydrochloride and dissolve it in the mobile phase. Sonicate for 30 minutes to ensure complete dissolution, then dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.[7]
Due to the low volatility of Pyridoxamine, derivatization is necessary for GC-MS analysis.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for the analysis of derivatized polar compounds (e.g., PE-5MS, 30 m x 250 µm x 0.250 µm).[4]
-
Oven Temperature Program: Initial temperature of 75°C (hold for 5 min), then ramp to 250°C at 10°C/min (hold for 2.5 min). The total run time is 25 minutes.[4]
-
Injection Volume: 5 µL.[4]
Derivatization and Sample Preparation:
-
Prepare a solution of the sample in methanol (e.g., 100 mg in 4 mL).[4]
-
A common derivatization procedure for compounds with active hydrogens like Pyridoxamine is silylation. A typical procedure involves reacting the dried sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).
-
Note: The exact derivatization protocol may need to be optimized for Pyridoxamine.
NMR spectroscopy is used for the structural elucidation and confirmation of Pyridoxamine-d3 dihydrochloride.
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.[5]
-
Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable solvents.
-
Experiments: Standard 1D ¹H and ¹³C NMR spectra should be acquired. 2D experiments such as COSY, HSQC, and HMBC can be used for complete structural assignment.
Sample Preparation:
-
Dissolve an appropriate amount of the sample in the chosen deuterated solvent in an NMR tube. The concentration will depend on the instrument's sensitivity, but typically a few milligrams are sufficient.
Mechanism of Action and Biological Relevance
Pyridoxamine's therapeutic potential stems from its ability to interfere with pathogenic pathways associated with hyperglycemia and oxidative stress. Its primary mechanisms of action include the inhibition of Advanced Glycation End-product (AGE) formation and the scavenging of reactive oxygen species (ROS) and reactive carbonyl species (RCS).
dot
Caption: Mechanism of Pyridoxamine in inhibiting AGE formation.
Experimental Workflow Visualization
The synthesis of Pyridoxamine dihydrochloride can be visualized as a streamlined workflow, from starting materials to the final purified product.
dot
Caption: Workflow for the synthesis of Pyridoxamine dihydrochloride.
References
- 1. WO2005077902A2 - Methods for the synthesis of pyridoxamine - Google Patents [patents.google.com]
- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. rsc.org [rsc.org]
- 6. Pyridoxamine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. jchps.com [jchps.com]
An In-depth Technical Guide to the Synthesis and Purification of Pyridoxamine-d3 Dihydrochloride
This technical guide provides a comprehensive overview of the synthesis and purification of Pyridoxamine-d3 dihydrochloride (B599025), an isotopically labeled form of a vitamin B6 vitamer. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the synthetic methodology, experimental protocols, and analytical data associated with this compound.
Pyridoxamine-d3 dihydrochloride serves as a crucial internal standard for the quantification of pyridoxamine (B1203002) in various matrices, including dietary supplements, fortified foods, and biological samples, primarily through mass spectrometry-based assays.[1][2] The introduction of deuterium (B1214612) at the C-2 methyl group provides a distinct mass shift, facilitating accurate measurement.[1]
Synthetic Strategy Overview
The synthesis of Pyridoxamine-d3 dihydrochloride is a multi-step process that begins with a suitable pyridoxine (B80251) precursor. The core synthetic strategy involves three key stages:
-
Deuteration of the Pyridoxine Backbone: Introduction of three deuterium atoms at the 2-methyl position of a pyridoxine derivative.
-
Conversion to Deuterated Pyridoxamine: Transformation of the deuterated pyridoxine intermediate into Pyridoxamine-d3.
-
Salt Formation and Purification: Conversion of Pyridoxamine-d3 to its more stable and soluble dihydrochloride salt, followed by purification.
A general workflow for the synthesis is depicted in the diagram below.
Caption: Synthetic workflow for Pyridoxamine-d3 dihydrochloride.
Detailed Experimental Protocols
The following protocols are synthesized from various literature sources to provide a detailed methodology for each synthetic step.[3][4][5][6][7]
2.1. Stage 1: Synthesis of Pyridoxine-d3
The critical step in this stage is the introduction of deuterium at the 2-methyl position. This is achieved through a base-catalyzed hydrogen-deuterium exchange.[3][6] The use of an N-benzyl protecting group on the pyridoxine precursor can facilitate this exchange by increasing the acidity of the methyl protons.[5]
Protocol 2.1.1: N-Benzylation of Pyridoxine (Optional but Recommended)
-
Suspend Pyridoxine hydrochloride in a suitable solvent.
-
Add a base to neutralize the hydrochloride and deprotonate the phenolic hydroxyl group.
-
Add benzyl (B1604629) bromide and heat the reaction mixture to afford N-benzylpyridoxine.
-
Purify the product by crystallization.
Protocol 2.1.2: Deuteration of N-Benzylpyridoxine
-
Dissolve N-benzylpyridoxine in a solution of sodium hydroxide (B78521) in deuterium oxide (D₂O).[3]
-
Heat the mixture to facilitate the base-catalyzed exchange of the 2-methyl protons with deuterium.
-
Monitor the reaction for completion.
-
Neutralize the reaction mixture.
-
The benzyl group can be subsequently removed to yield Pyridoxine-d3.
2.2. Stage 2: Conversion of Pyridoxine-d3 to Pyridoxamine-d3
This stage involves a two-step transformation: oxidation of the 4-hydroxymethyl group to an aldehyde, followed by reductive amination to yield the desired aminomethyl group.[5]
Protocol 2.2.1: Oxidation to Pyridoxal-d3
-
Dissolve Pyridoxine-d3 hydrochloride in water.[7]
-
Add activated manganese dioxide (MnO₂) and concentrated sulfuric acid.[7]
-
Maintain the reaction temperature between 40-45 °C.[7]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[7] The resulting product is Pyridoxal-d3.
Protocol 2.2.2: Oximation of Pyridoxal-d3
-
To the reaction mixture containing Pyridoxal-d3, add anhydrous sodium acetate (B1210297) and hydroxylamine (B1172632) hydrochloride.[7]
-
Heat the reaction to 55-60 °C for approximately 30 minutes with stirring.[7]
-
Cool the mixture and filter to isolate the Pyridoxal-d3 oxime.[7]
Protocol 2.2.3: Reduction to Pyridoxamine-d3
Method A: Catalytic Hydrogenation[4][8]
-
Dissolve the Pyridoxal-d3 oxime in a suitable solvent such as methanol (B129727) containing hydrochloric acid.[4]
-
Add a palladium on charcoal (Pd/C) catalyst (e.g., 5 w/w%).[4]
-
Hydrogenate the mixture under atmospheric pressure at room temperature until the reaction is complete.[4]
-
Filter to remove the catalyst.
Method B: Reduction with Zinc and Acetic Acid[7]
-
React the Pyridoxal-d3 oxime with acetic acid and zinc powder.[7]
-
The resulting product is an acetic acid solution containing Pyridoxamine-d3.
2.3. Stage 3: Purification and Salt Formation
The final stage involves isolating the Pyridoxamine-d3 and converting it to the stable dihydrochloride salt, followed by purification.
Protocol 2.3.1: Isolation and Dihydrochloride Salt Formation
-
From Catalytic Hydrogenation: Remove the solvent from the filtrate under reduced pressure. The residue is Pyridoxamine-d3 dihydrochloride.[4]
-
From Zinc/Acetic Acid Reduction:
-
Remove the acetic acid by vacuum distillation to obtain a slurry.[7]
-
Add water and adjust the pH to alkaline to precipitate the free base, Pyridoxamine-d3.[7]
-
Filter the precipitate and wash with water.
-
Resuspend the Pyridoxamine-d3 in water and add hydrochloric acid to form the dihydrochloride salt.[7]
-
Protocol 2.3.2: Purification by Recrystallization
-
Dissolve the crude Pyridoxamine-d3 dihydrochloride in a minimal amount of a suitable solvent, such as ethanol.[4]
-
Decolorize the solution with activated charcoal if necessary.[7]
-
Filter the hot solution and allow it to cool slowly to induce crystallization.
-
Further cool at a lower temperature to maximize crystal formation.[7]
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
The overall logical relationship of the purification process is illustrated in the following diagram.
Caption: Purification workflow for Pyridoxamine-d3 dihydrochloride.
Quantitative Data
The following tables summarize the available quantitative data from various sources regarding reaction yields and product specifications.
Table 1: Reaction Yields
| Reaction Step | Product | Reported Molar Yield (%) | Reference |
| Oximation of Pyridoxal | Pyridoxal Oxime | 92% | [7] |
| Hydrogenation of Oxime Derivative | Pyridoxamine Dihydrochloride | 83% | [4] |
Table 2: Product Specifications
| Parameter | Value | Reference |
| Chemical Formula | C₈D₃H₉N₂O₂ · 2HCl | [1] |
| Molecular Weight | 244.13 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 224-226 °C | [1] |
| Isotopic Purity | ≥98 atom % D | [1][9] |
| Chemical Purity | ≥98% (CP) | [1][9] |
| Solubility | Soluble in water | [10] |
Analytical Characterization
The identity and purity of the synthesized Pyridoxamine-d3 dihydrochloride should be confirmed using a suite of analytical techniques. The expected analytical data for the final product include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of deuterium at the 2-methyl position (evidenced by the disappearance or significant reduction of the corresponding proton signal).
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic enrichment (mass shift of M+3 compared to the unlabeled compound).[1]
-
Liquid Chromatography (LC): To assess the chemical purity of the final product.[4]
-
Ultraviolet (UV) Spectroscopy: For structural confirmation by comparison with a known standard.[4]
This comprehensive guide provides a detailed framework for the synthesis, purification, and analysis of Pyridoxamine-d3 dihydrochloride, equipping researchers and scientists with the necessary information for its preparation and application.
References
- 1. Pyridoxamin-(methyl-d3) -dihydrochlorid 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridoxamine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Pyridoxamine-d3 Dihydrochloride|CAS 1173148-03-2 [benchchem.com]
- 6. Synthesis of deuterated vitamin B/sub 6/ compounds (Journal Article) | ETDEWEB [osti.gov]
- 7. CN101628892A - Preparation method of pyridoxamine dihydrochloride - Google Patents [patents.google.com]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. Sigma Aldrich Fine Chemicals Biosciences Pyridoxamine-(methyl-d3) dihydrochloride | Fisher Scientific [fishersci.com]
- 10. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Pyridoxamine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document details the in vitro mechanism of action of Pyridoxamine (B1203002) (PM). Pyridoxamine-d3 dihydrochloride (B599025) is the deuterium-labeled analogue of Pyridoxamine dihydrochloride. The deuterium (B1214612) labeling serves to create a stable isotope-labeled internal standard, which is essential for accurate quantification in complex biological matrices using mass spectrometry. The core chemical reactivity and the mechanisms described herein are directly applicable to the d3 variant, as the isotopic substitution does not alter the fundamental chemical properties of the functional groups responsible for its activity.
Executive Summary
Pyridoxamine (PM), a vitamer of vitamin B6, is a potent inhibitor of the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs). These cytotoxic and pro-inflammatory products are implicated in the pathogenesis of numerous chronic conditions, including diabetic complications, atherosclerosis, and neurodegenerative diseases. The in vitro mechanism of Pyridoxamine is multifaceted, operating through several complementary pathways rather than a single mode of action. This guide elucidates these core mechanisms, providing quantitative data and detailed experimental protocols for their investigation. The primary mechanisms include the direct trapping of reactive carbonyl species (RCS), the chelation of catalytic metal ions, and potent antioxidant activity through the scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation.
Core Mechanisms of Action
The efficacy of Pyridoxamine as an inhibitor of AGEs and ALEs stems from its ability to intervene at multiple stages of the Maillard and lipid peroxidation reactions.
Inhibition of the Maillard Reaction Cascade
The Maillard reaction is a non-enzymatic reaction between reducing sugars and the primary amino groups of proteins, lipids, or nucleic acids, which culminates in the formation of irreversible AGEs. Pyridoxamine is characterized as a "post-Amadori" inhibitor, signifying its principal activity in the later stages of this cascade, where highly reactive intermediates are formed.[1][2]
Mechanism 1: Trapping of Reactive Carbonyl Species (RCS)
A primary mechanism of Pyridoxamine is the direct scavenging of highly reactive dicarbonyl compounds such as glyoxal, methylglyoxal (B44143) (MGO), and 3-deoxyglucosone (B13542) (3-DG).[1][3] These RCS are potent precursors of both AGEs and ALEs. Pyridoxamine, through its primary amino group, reacts rapidly with these carbonyls to form stable, inert adducts, thereby preventing them from modifying proteins.[3] Studies show that the observed second-order rate constant for the reaction of PM with carbonyls is approximately five times greater than that for lysine (B10760008) residues in proteins, highlighting its ability to effectively compete for and sequester these damaging molecules.[4]
Table 1: Reaction Rate Constants of Pyridoxamine with Electrophiles
| Electrophile/Sensitizer | Class | Reaction Rate Constant (M⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| Phthalic anhydride | Extreme | 116 | [5] |
| 2,4-Dinitro-1-fluorobenzene | Extreme | 2.6 | [5] |
| Cinnamaldehyde | Moderate | 2.1 x 10⁻⁴ | [5] |
| Glutaraldehyde | Moderate | 1.8 x 10⁻⁴ | [5] |
| Benzaldehyde | Weak | 6.2 x 10⁻⁶ |[5] |
Mechanism 2: Chelation of Redox Metal Ions
The oxidative degradation of Amadori products to form AGEs is significantly accelerated by the presence of redox-active transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺).[2] Pyridoxamine possesses potent metal-chelating properties, forming stable complexes with these ions.[2][6][7] By sequestering catalytic metals, Pyridoxamine inhibits these key oxidative steps in the Maillard reaction.[2][8] Theoretical calculations confirm that Pyridoxamine is an efficient scavenger of Cu²⁺ under physiological pH conditions.[9][10]
Table 2: Calculated Stability and Acidity Constants for Pyridoxamine-Cu²⁺ Complexes
| Complex Species | Constant | Calculated Value | Reference |
|---|---|---|---|
| [Cu(PM)]²⁺ | log β | 10.1 | [9] |
| [Cu(PM)₂]²⁺ | log β | 17.5 | [9] |
| [Cu(PM)(H₋₁)]⁺ | log β | 1.6 | [9] |
| [Cu(PM)₂(H₋₁)]⁺ | log β | 8.0 | [9] |
| [Cu(PM)₂(H₋₂)] | log β | -1.7 | [9] |
| [Cu(PM)]²⁺ | pKa | 8.5 | [9] |
| [Cu(PM)₂]²⁺ | pKa | 9.5 | [9] |
| [Cu(PM)(H₋₁)]⁺ | pKa | 10.0 | [9] |
| [Cu(PM)₂(H₋₁)]⁺ | pKa | 9.7 |[9] |
Note: β represents the overall stability constant. H₋ₓ denotes the loss of 'x' protons from the coordinated pyridoxamine ligand.
Mechanism 3: Antioxidant Activity
Pyridoxamine exhibits significant antioxidant properties that contribute to its anti-glycation and anti-lipoxidation effects.
2.4.1 Reactive Oxygen Species (ROS) Scavenging: Pyridoxamine can directly scavenge a variety of ROS.[7] Density Functional Theory studies have shown that at physiological pH, Pyridoxamine can trap the methoxy (B1213986) radical (•OCH₃) with diffusion-limited rate constants (>1.0 × 10⁸ M⁻¹ s⁻¹).[8][11] While its reactivity towards other radicals like hydroperoxyl (•OOH) is lower, it is still considered physiologically relevant.[11] This ROS scavenging capacity helps to block the oxidative pathways that are central to the formation of AGEs and ALEs.[8]
2.4.2 Inhibition of Lipid Peroxidation: Lipid peroxidation gives rise to reactive aldehydes and dicarbonyls that modify proteins to form ALEs, such as Nε-(carboxymethyl)lysine (CML) and malondialdehyde-lysine.[6] Pyridoxamine is a potent inhibitor of lipid peroxidation.[12] In vitro studies demonstrate that PM significantly reduces lipid peroxide levels (measured as TBARS) and prevents the modification of proteins during the oxidation of fatty acids like arachidonate (B1239269) and in copper-catalyzed oxidation of low-density lipoprotein (LDL).[6][13][14]
Table 3: Quantitative Data on Pyridoxamine's In Vitro Antioxidant Effects
| Assay / Endpoint | System | Concentration | Result | Reference |
|---|---|---|---|---|
| Lipid Peroxidation (TBARS) | H₂O₂-treated Endothelial Cells | 0.1 mM | 28% decrease in TBARS | [14] |
| Lipid Peroxidation (TBARS) | H₂O₂-treated Endothelial Cells | 1.0 mM | ~30% decrease in TBARS | [14] |
| Superoxide (B77818) Reduction | H₂O₂-treated Endothelial Cells | 0.1 mM | Significant reduction | [14] |
| Glycated Hemoglobin (HbA1c) | High Glucose-treated RBCs | Not specified | Significant reduction | [12] |
| Lipid Peroxidation | High Glucose-treated RBCs | Not specified | Significant reduction |[12] |
Key Experimental Protocols
Protocol 1: In Vitro AGE Formation Assay (BSA-Glucose/MGO Model)
This assay is the standard method for evaluating the anti-glycation potential of a compound by measuring the formation of fluorescent AGEs.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of Bovine Serum Albumin (BSA) in 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Prepare a 0.5 M solution of D-glucose or a 5 mM solution of methylglyoxal (MGO) in the same phosphate buffer.
-
Prepare a 0.2% (w/v) sodium azide (B81097) solution in phosphate buffer to inhibit microbial growth.
-
Prepare stock solutions of Pyridoxamine (and other test compounds) in phosphate buffer.
-
-
Reaction Mixture Setup:
-
In a sterile microcentrifuge tube or 96-well plate, combine:
-
500 µL of 10 mg/mL BSA solution.
-
500 µL of 0.5 M glucose or 5 mM MGO solution.
-
Varying concentrations of the Pyridoxamine test solution.
-
Phosphate buffer to bring the final volume to 1.5 mL.
-
-
Controls:
-
Negative Control: BSA + Buffer (no glucose/MGO).
-
Positive Control: BSA + Glucose/MGO + Buffer (no inhibitor).
-
Reference Inhibitor: Aminoguanidine can be used as a standard reference compound.
-
-
-
Incubation:
-
Measurement:
-
Calculation:
-
The percentage inhibition of AGE formation is calculated using the formula: % Inhibition = [1 - (Fluorescence of test sample / Fluorescence of positive control)] × 100
-
Protocol 2: Quantification of Nε-(carboxymethyl)lysine (CML) by UPLC-MS/MS
This protocol outlines a method to quantify the specific, non-fluorescent AGE, CML, a key biomarker of glycoxidation.[18][19]
Methodology:
-
Sample Preparation:
-
Take an aliquot (e.g., 100 µL) of the glycated protein solution from an in vitro experiment.
-
Reduction (Crucial Step): To prevent the artificial formation of CML from Amadori products during hydrolysis, reduce the sample with 100 µL of 0.2 M sodium borohydride (B1222165) (NaBH₄) at 4°C overnight.[19]
-
-
Protein Hydrolysis:
-
Precipitate the protein using acetone (B3395972) or trichloroacetic acid.
-
Wash the protein pellet to remove contaminants.
-
Hydrolyze the protein pellet with 6 M HCl at 110°C for 18-24 hours under a nitrogen atmosphere.
-
-
Purification:
-
Dry the hydrolysate under vacuum.
-
Reconstitute the sample in an appropriate buffer.
-
Purify the sample using solid-phase extraction (SPE) with a C18 or mixed-mode cation exchange cartridge to remove interfering substances.
-
-
UPLC-MS/MS Analysis:
-
Chromatography: Separate the amino acids using reversed-phase ultra-performance liquid chromatography (UPLC) with a suitable column (e.g., C18) and a gradient elution (e.g., water and acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Use a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for CML and its stable isotope-labeled internal standard (e.g., d4-CML) using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Generate a standard curve using known concentrations of CML.
-
Calculate the CML concentration in the sample by comparing its peak area ratio (analyte/internal standard) to the standard curve. Results are often normalized to the lysine content of the protein.[20]
-
Protocol 3: Reactive Carbonyl Species (RCS) Trapping Assay
This assay directly measures the ability of a compound to scavenge a reactive carbonyl like MGO.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM solution of MGO in 0.1 M phosphate buffer (pH 7.4).
-
Prepare stock solutions of Pyridoxamine at various concentrations (e.g., 0.5 mM to 5 mM).
-
-
Reaction:
-
Incubate the MGO solution with the different concentrations of Pyridoxamine at 37°C.
-
Collect aliquots at various time points (e.g., 10, 30, 60, 120 minutes).[21]
-
-
Measurement of Residual MGO:
-
Stop the reaction by adding an acid (e.g., acetic acid).
-
Derivatize the remaining MGO using a reagent like o-phenylenediamine (B120857) (OPD), which reacts with MGO to form the stable, quantifiable product 2-methylquinoxaline (B147225).
-
Quantify the 2-methylquinoxaline adduct using reversed-phase HPLC with UV detection (approx. 315 nm).
-
-
Calculation:
-
Calculate the amount of MGO remaining at each time point for each Pyridoxamine concentration.
-
The rate of MGO disappearance can be used to determine the trapping efficiency and reaction kinetics.
-
Conclusion
The in vitro mechanism of action of Pyridoxamine is a robust, multi-pronged strategy against the formation of pathogenic AGEs and ALEs. By directly scavenging precursor reactive carbonyls, sequestering catalytic metal ions, and mitigating background oxidative stress, Pyridoxamine effectively disrupts the chemical pathways leading to protein damage. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess these distinct but synergistic activities, facilitating further investigation into Pyridoxamine and the development of next-generation glycation inhibitors.
References
- 1. Stabilities of metal chelates of pyridoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycation Inhibition of Bovine Serum Albumin by Extracts of Momordica charantia L. using Spectroscopic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of the chemical reactivity of pyridoxamine, Ac-Phe-Lys and Ac-Cys with various glycating carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridoxylamine reactivity kinetics as an amine based nucleophile for screening electrophilic dermal sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of advanced glycation end-products by the vitamin B6 vitamer pyridoxamine prevents systemic and skeletal muscle diet-induced metaflammation through modulation of S1P/RhoA/ROCK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of pyridoxamine against glycation and reactive oxygen species production in human serum albumin as model protein: An in vitro & ex vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridoxine and pyridoxamine inhibits superoxide radicals and prevents lipid peroxidation, protein glycosylation, and (Na+ + K+)-ATPase activity reduction in high glucose-treated human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. morelife.org [morelife.org]
- 14. storage.imrpress.com [storage.imrpress.com]
- 15. mdpi.com [mdpi.com]
- 16. plantsjournal.com [plantsjournal.com]
- 17. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Formation and Inhibition of Nε-(Carboxymethyl)lysine in Saccharide-Lysine Model Systems during Microwave Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Navigating the Stability of Pyridoxamine-d3 Dihydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding Isotopic and Chemical Stability
The utility of Pyridoxamine-d3 dihydrochloride (B599025) as an internal standard is contingent upon two key factors:
-
Chemical Stability: The molecule must resist degradation into other chemical entities under the conditions of storage and analysis. The parent compound, pyridoxamine (B1203002), is known to be sensitive to factors such as pH, temperature, and light.
-
Isotopic Stability: The deuterium (B1214612) atoms on the methyl group must not exchange with protons from the solvent or matrix. Such an exchange would compromise the mass difference between the internal standard and the analyte, leading to inaccurate quantification. Deuterium labels on sp3-hybridized carbons, such as a methyl group on an aromatic ring, are generally stable. However, the potential for exchange under certain conditions, particularly at elevated temperatures or in the presence of catalysts, should not be disregarded.
Hypothetical Stability Assessment Protocol
A robust stability study for Pyridoxamine-d3 dihydrochloride should be designed to evaluate both its chemical and isotopic integrity under a variety of stress conditions. The following protocol is a proposed methodology based on established principles of stability testing for isotopically labeled internal standards and regulatory guidelines.[1]
Experimental Protocol: Stability of Pyridoxamine-d3 Dihydrochloride
1. Objective: To assess the chemical and isotopic stability of Pyridoxamine-d3 dihydrochloride in solution under various stress conditions (pH, temperature, and light).
2. Materials:
- Pyridoxamine-d3 dihydrochloride
- Pyridoxamine dihydrochloride (unlabeled reference standard)
- HPLC-grade water, acetonitrile, and methanol
- Formic acid, ammonium (B1175870) formate, hydrochloric acid, and sodium hydroxide (B78521) for pH adjustment
- Type I water for buffer preparation
- Calibrated pH meter
- HPLC or UPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
- Photostability chamber
- Temperature-controlled incubators
3. Stock Solution Preparation:
- Prepare a 1 mg/mL stock solution of Pyridoxamine-d3 dihydrochloride in HPLC-grade water.
- Prepare a 1 mg/mL stock solution of unlabeled Pyridoxamine dihydrochloride in HPLC-grade water.
4. Stress Conditions:
- pH Stability:
- Dilute the Pyridoxamine-d3 stock solution to a final concentration of 10 µg/mL in separate solutions of varying pH (e.g., pH 2, 4, 7, 9, and 12).
- Incubate the solutions at 4°C, 25°C, and 40°C.
- Collect aliquots at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).
- Thermal Stability:
- Dilute the Pyridoxamine-d3 stock solution to 10 µg/mL in a neutral pH buffer (e.g., pH 7.4 phosphate (B84403) buffer).
- Incubate at elevated temperatures (e.g., 40°C, 60°C, and 80°C).
- Collect aliquots at various time points.
- Photostability:
- Expose the 10 µg/mL solution in a neutral pH buffer to light in a photostability chamber according to ICH Q1B guidelines.
- A control sample should be wrapped in aluminum foil to protect it from light.
- Collect aliquots at specified time points.
5. Sample Analysis (LC-MS/MS Method):
- Chromatography:
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure separation from potential degradants.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry:
- Ionization: Positive electrospray ionization (ESI+).
- MRM Transitions:
- Pyridoxamine-d3: Monitor the parent-to-product ion transition.
- Unlabeled Pyridoxamine: Monitor the parent-to-product ion transition.
- Potential Deuterium Loss: Monitor for the appearance of d2, d1, and d0 species of pyridoxamine.
6. Data Analysis:
- Chemical Stability: Quantify the remaining percentage of Pyridoxamine-d3 at each time point relative to the initial time point (t=0).
- Isotopic Stability: Monitor the mass spectrum for the appearance of signals corresponding to lower deuteration levels (d2, d1, d0). Calculate the percentage of deuterium retention.
Data Presentation
The quantitative data from the stability studies should be summarized in clear and concise tables.
Table 1: Hypothetical pH Stability of Pyridoxamine-d3 Dihydrochloride at 40°C
| Time (hours) | pH 2 | pH 4 | pH 7 | pH 9 | pH 12 |
| Remaining Parent (%) | |||||
| 0 | 100 | 100 | 100 | 100 | 100 |
| 24 | 99.5 | 99.2 | 98.5 | 95.1 | 85.3 |
| 48 | 99.1 | 98.5 | 97.2 | 90.5 | 72.1 |
| 72 | 98.8 | 97.9 | 95.9 | 85.3 | 60.5 |
| Deuterium Retention (%) | |||||
| 0 | >99.9 | >99.9 | >99.9 | >99.9 | >99.9 |
| 24 | >99.9 | >99.9 | >99.9 | 99.8 | 99.5 |
| 48 | >99.9 | >99.9 | >99.9 | 99.7 | 99.2 |
| 72 | >99.9 | >99.9 | 99.8 | 99.5 | 98.9 |
Table 2: Hypothetical Thermal and Photostability of Pyridoxamine-d3 Dihydrochloride
| Time (hours) | 40°C | 60°C | 80°C | Photostability (ICH Q1B) |
| Remaining Parent (%) | ||||
| 0 | 100 | 100 | 100 | 100 |
| 24 | 98.5 | 92.1 | 75.4 | 96.2 |
| 48 | 97.2 | 85.3 | 58.1 | 92.5 |
| 72 | 95.9 | 78.9 | 42.6 | 88.7 |
| Deuterium Retention (%) | ||||
| 0 | >99.9 | >99.9 | >99.9 | >99.9 |
| 24 | >99.9 | 99.8 | 99.1 | >99.9 |
| 48 | >99.9 | 99.6 | 98.5 | >99.9 |
| 72 | 99.8 | 99.2 | 97.8 | >99.9 |
Visualizing Workflows and Pathways
Experimental Workflow
The logical flow of the stability assessment can be visualized as follows:
Caption: Workflow for assessing the stability of Pyridoxamine-d3.
Potential Degradation and Isotopic Exchange Pathways
The chemical structure of pyridoxamine suggests potential sites for degradation and isotopic exchange. The pyridine (B92270) ring and its substituents can be susceptible to oxidation and other reactions, especially under harsh conditions. While the deuterium on the methyl group is generally stable, extreme pH or temperature could potentially facilitate a slow exchange with protons from the solvent.
Caption: Potential stability pathways for Pyridoxamine-d3.
Conclusion and Recommendations
While specific stability data for Pyridoxamine-d3 dihydrochloride is not publicly available, this guide provides a robust theoretical framework for researchers to design and execute their own stability studies. The key takeaways are:
-
Comprehensive Testing is Crucial: Both chemical and isotopic stability must be evaluated under relevant stress conditions.
-
A Validated Analytical Method is Essential: A sensitive and specific LC-MS/MS method is required to distinguish the labeled compound from its unlabeled counterpart and any potential degradants or exchange products.[2][3]
-
Adherence to Regulatory Guidelines: For studies supporting drug development, stability protocols should align with ICH guidelines.[1]
By following a systematic approach to stability assessment, researchers can ensure the reliability of Pyridoxamine-d3 dihydrochloride as an internal standard, thereby enhancing the quality and integrity of their bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. An LC-MS/MS-Based Method for the Quantification of Pyridox(am)ine 5'-Phosphate Oxidase Activity in Dried Blood Spots from Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridoxamine-d3 dihydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Pyridoxamine-d3 dihydrochloride (B599025), a deuterated analog of pyridoxamine (B1203002) (a form of vitamin B6). This isotopically labeled compound is a critical tool for researchers in drug development and metabolism studies, primarily serving as an internal standard for the accurate quantification of pyridoxamine in biological matrices.
Core Compound Data
The key quantitative data for Pyridoxamine-d3 dihydrochloride are summarized in the table below. This information is essential for accurate formulation, analysis, and interpretation of experimental results.
| Parameter | Value | Source(s) |
| CAS Number | 1173023-45-4 | [1][2] |
| Synonyms | 4-(Aminomethyl)-5-hydroxy-6-(methyl-d3)-3-pyridinemethanol dihydrochloride, Vitamin B6-(methyl-d3) dihydrochloride | [1] |
| Molecular Formula | C₈H₉D₃N₂O₂ · 2HCl | [1] |
| Molecular Weight | 244.13 g/mol | [1][2] |
| Isotopic Purity | ≥98 atom % D | [1] |
| Form | White to off-white powder | [1] |
| Melting Point | 224-226 °C | [1] |
| Storage Temperature | -20°C | [1] |
Application in Quantitative Analysis
Pyridoxamine-d3 dihydrochloride is predominantly used as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of endogenous pyridoxamine.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it accounts for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.
Experimental Protocols
Below is a detailed methodology for the quantification of pyridoxamine in a biological matrix (e.g., plasma, urine, or tissue homogenate) using Pyridoxamine-d3 dihydrochloride as an internal standard. This protocol is a composite based on established methods for vitamin B6 analysis.[3][4][5][6][7]
Sample Preparation (Protein Precipitation)
-
Aliquoting : Thaw biological samples (e.g., plasma) on ice. Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking : Add a known concentration of Pyridoxamine-d3 dihydrochloride solution to each sample. The concentration should be chosen to be within the linear range of the assay.
-
Protein Precipitation : Add 3 volumes (e.g., 300 µL) of ice-cold protein precipitation agent. Common agents include:
-
Methanol
-
Acetonitrile
-
Trichloroacetic acid (5-10% w/v)
-
-
Vortexing : Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis, avoiding disturbance of the protein pellet.
-
Evaporation and Reconstitution (Optional) : For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
UPLC-MS/MS Analysis
-
Chromatographic System : A high-performance liquid chromatography (UPLC) system.
-
Column : A reversed-phase C18 column (e.g., Acquity HSS-T3, 2.1 x 100 mm, 1.8 µm) is commonly used.[7]
-
Mobile Phase : A gradient elution is typically employed.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Flow Rate : A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume : 5-10 µL.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection : Multiple Reaction Monitoring (MRM) is used for detection and quantification.
The following mass transitions should be monitored. The transition for the deuterated standard is inferred from the non-deuterated compound, accounting for a mass shift of +3 amu due to the three deuterium (B1214612) atoms.
| Compound | Parent Ion (m/z) | Daughter Ion (m/z) |
| Pyridoxamine (Analyte) | 169.1 | 134.1 |
| Pyridoxamine-d3 (Internal Standard) | 172.1 | 137.1 |
Note: These values should be optimized for the specific instrument being used.
Data Analysis and Quantification
-
Peak Integration : Integrate the chromatographic peaks for both the analyte (pyridoxamine) and the internal standard (Pyridoxamine-d3).
-
Ratio Calculation : Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Calibration Curve : Prepare a calibration curve by analyzing a series of standards with known concentrations of pyridoxamine and a fixed concentration of the internal standard. Plot the peak area ratio against the concentration of the analyte.
-
Quantification : Determine the concentration of pyridoxamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Metabolic Context
The use of Pyridoxamine-d3 dihydrochloride as an internal standard is a critical step in accurately measuring pyridoxamine levels. This is often done in the context of studying the broader metabolic pathway of vitamin B6.
References
- 1. Pyridoxamine-(methyl-d3) D 98atom , 98 CP 1173023-45-4 [sigmaaldrich.com]
- 2. Sigma Aldrich Fine Chemicals Biosciences Pyridoxamine-(methyl-d3) dihydrochloride | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. besjournal.com [besjournal.com]
Pyridoxamine-d3 Dihydrochloride: A Technical Guide to Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxamine-d3 dihydrochloride (B599025) is a deuterated form of pyridoxamine, a vitamer of vitamin B6. It is a compound of significant interest in research, particularly in studies related to the inhibition of advanced glycation end-product (AGE) formation, which is implicated in the pathogenesis of diabetic complications and other chronic diseases.[1][2] This technical guide provides an in-depth overview of the solubility and storage conditions of Pyridoxamine-d3 dihydrochloride, intended to support researchers and professionals in the fields of drug discovery and development.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₈H₉D₃N₂O₂ · 2HCl | [3] |
| Molecular Weight | 244.13 g/mol (anhydrous basis) | [4] |
| Appearance | White to off-white solid | |
| CAS Number | 1173023-45-4 | [4] |
Solubility
| Solvent | Solubility (for related compounds) | Compound | Reference |
| Water | ≥ 50 mg/mL | Pyridoxine (B80251) Hydrochloride | [5] |
| Soluble | Pyridoxine-d3 Hydrochloride | [6] | |
| Very soluble | Pyridoxine Hydrochloride | [7] | |
| DMSO | ≥ 50 mg/mL | Pyridoxine Hydrochloride | [5] |
| ~1 mg/mL | Pyridoxal (B1214274) Hydrochloride | [8] | |
| Ethanol | Sparingly soluble | Pyridoxine Hydrochloride | [7] |
| PBS (pH 7.2) | ~3 mg/mL | Pyridoxal Hydrochloride | [8] |
| Dimethylformamide | ~1 mg/mL | Pyridoxal Hydrochloride | [8] |
| Acetone | Insoluble | Pyridoxine Hydrochloride | [9] |
| Chloroform | Insoluble | Pyridoxine Hydrochloride | [9] |
| Ether | Insoluble | Pyridoxine Hydrochloride | [9] |
Storage and Stability
Proper storage is crucial to maintain the integrity of Pyridoxamine-d3 dihydrochloride.
Solid Form
| Condition | Recommendation | Reference |
| Temperature | -20°C | |
| Light | Protect from light | |
| Moisture | Keep container tightly sealed, store away from moisture | |
| Incompatibilities | Strong oxidizing agents, strong acids, and bases |
In Solution
| Solvent | Storage Temperature | Duration | Reference |
| Aqueous Solutions | 2-8°C | Not recommended for more than one day | [8][10] |
| Organic Solvents (e.g., DMSO) | -80°C | Up to 6 months | |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol outlines a general method for determining the solubility of Pyridoxamine-d3 dihydrochloride in an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) using High-Performance Liquid Chromatography (HPLC).
Workflow for Aqueous Solubility Determination
Caption: A generalized workflow for determining the aqueous solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of Pyridoxamine-d3 dihydrochloride to a known volume of the desired aqueous buffer in a sealed vial.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filtration: Filter the suspension through a 0.22 µm syringe filter to remove any undissolved solid. The filtrate represents the saturated solution.
-
Serial Dilution: Prepare a series of dilutions of the saturated solution with the same buffer.
-
HPLC Analysis: Analyze the diluted samples and a set of known concentration standards using a validated HPLC method. A typical method for pyridoxine-related compounds might involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, with UV detection at an appropriate wavelength (e.g., 291 nm).[11][12][13]
-
Quantification: Construct a standard curve by plotting the peak area against the concentration of the standards. Use the linear regression equation of the standard curve to determine the concentration of the saturated solution.
Signaling Pathways
Pyridoxamine exerts its biological effects through multiple mechanisms, primarily by inhibiting the formation of Advanced Glycation End-products (AGEs) and by participating in the vitamin B6 salvage pathway to form the active coenzyme, Pyridoxal 5'-phosphate (PLP).
Inhibition of Advanced Glycation End-product (AGE) Formation
Pyridoxamine is a potent inhibitor of AGE formation, a key pathogenic process in diabetic complications. It is thought to act by trapping reactive dicarbonyl intermediates that are precursors to AGEs.[2][14]
Pyridoxamine's Role in AGE Inhibition
Caption: Pyridoxamine inhibits AGE formation by trapping reactive dicarbonyl intermediates.
Vitamin B6 Salvage Pathway
Pyridoxamine, as a vitamer of B6, is converted to the biologically active coenzyme Pyridoxal 5'-phosphate (PLP) through the salvage pathway. PLP is essential for a wide range of enzymatic reactions in the body.[15][16][17]
Vitamin B6 Salvage Pathway
Caption: The metabolic conversion of Pyridoxamine to the active coenzyme PLP.
References
- 1. Pyridoxamine as a multifunctional pharmaceutical: targeting pathogenic glycation and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. ijsdr.org [ijsdr.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. morelife.org [morelife.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Pyridoxamine-d3 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Pyridoxamine-d3 dihydrochloride (B599025), a deuterated form of pyridoxamine (B1203002). The following data and procedures have been compiled from publicly available safety data sheets and scientific literature for structurally similar compounds. Researchers should always consult their institution's specific safety protocols and the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Hazard Identification and Classification
Pyridoxamine-d3 dihydrochloride is classified as an irritant. Direct contact can cause irritation to the skin, eyes, and respiratory system. While the deuterated form has not been exhaustively studied, its chemical properties are expected to be nearly identical to pyridoxamine dihydrochloride.
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Quantitative Toxicological and Physical Data
The following tables summarize key quantitative data for pyridoxamine dihydrochloride. This data should be considered representative for the -d3 analog in the absence of specific studies.
| Toxicological Data | Species | Route | LD50 Value | Citation |
| Acute Oral Toxicity | Rat | Oral | 7500 mg/kg | [1][3][5] |
| Mouse | Oral | 5100 mg/kg | [1][5] | |
| Cat | Oral | >1000 mg/kg | [5] | |
| Acute Subcutaneous Toxicity | Rat | Subcutaneous | 4720 mg/kg | [1][5] |
| Mouse | Subcutaneous | 2920 mg/kg | [5] | |
| Acute Intravenous Toxicity | Rat | Intravenous | 800 mg/kg | [5] |
| Mouse | Intravenous | 590 mg/kg | [5] |
| Physical and Chemical Properties | Value | Citation |
| Physical State | Solid, crystalline powder | [5] |
| Color | White to light brown | [2] |
| Melting Point | 223–229 °C (with slow decomposition) | [2] |
| Water Solubility | 500 g/L at 25 °C | [2][6] |
| Stability | Stable under normal conditions. Protect from light. | [7] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [3] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride gas. | [3] |
Experimental Protocols and Handling Procedures
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles with side shields.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[8]
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.
General Handling and Storage
-
Handling:
-
Avoid all personal contact, including inhalation of dust.[5]
-
Use in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid generating dust.[5] Dry dust can be electrostatically charged and may form explosive mixtures with air.[5]
-
Keep containers securely sealed when not in use.[5]
-
Wash hands thoroughly with soap and water after handling.[5]
-
-
Storage:
-
Store in a cool, dry, well-ventilated area.[9]
-
Keep containers tightly closed and protected from physical damage.[9]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
-
Recommended storage temperature may vary by supplier; a common recommendation is -20°C for long-term storage.[1]
-
Protocol for Preparing an Aqueous Solution
This protocol outlines a general procedure for safely preparing a solution of Pyridoxamine-d3 dihydrochloride. Concentrations should be adjusted based on experimental needs.
-
Preparation:
-
Don all required PPE (safety goggles, gloves, lab coat).
-
Perform the procedure in a chemical fume hood or a well-ventilated area.
-
Ensure an eyewash station and safety shower are accessible.[10]
-
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully weigh the desired amount of Pyridoxamine-d3 dihydrochloride powder, avoiding dust generation.
-
-
Solubilization:
-
Place a stir bar in a suitable volumetric flask.
-
Add the weighed powder to the flask.
-
Add a portion (approximately 70-80% of the final volume) of the desired solvent (e.g., sterile water).
-
Place the flask on a stir plate and stir until the solid is completely dissolved. The compound is highly soluble in water.[2][6]
-
-
Final Preparation:
-
Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the container clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Cleanup:
-
Clean all equipment thoroughly.
-
Dispose of any waste according to institutional and local regulations.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[10]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Get medical attention if symptoms occur.[1]
-
Spills:
-
Minor Spills: Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[5]
-
Major Spills: Evacuate the area. Alert emergency responders. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.[5]
-
Visualized Workflows and Relationships
The following diagrams illustrate standard safety workflows and logical relationships relevant to handling Pyridoxamine-d3 dihydrochloride in a research environment.
Caption: General Laboratory Chemical Handling Workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. fishersci.ca [fishersci.ca]
- 4. eaglebio.com [eaglebio.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. CN101628892A - Preparation method of pyridoxamine dihydrochloride - Google Patents [patents.google.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 9. Pyridoxamine dihydrochloride - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
The Discovery, Mechanistic Action, and Therapeutic Potential of Pyridoxamine and Its Deuterated Analogs: A Technical Guide
Introduction
Vitamin B6, a vital water-soluble nutrient, exists in several forms, known as vitamers, including pyridoxine, pyridoxal (B1214274), and pyridoxamine (B1203002). While essential for numerous metabolic processes as the coenzyme pyridoxal 5'-phosphate (PLP), pyridoxamine has garnered significant scientific interest for its unique therapeutic properties independent of its classic vitamin function. This technical guide provides an in-depth exploration of the discovery and history of pyridoxamine, its multifaceted mechanisms of action, and the evolution of its deuterated forms as a next-generation therapeutic strategy. The focus is on its role in mitigating the pathology of chronic diseases, such as diabetic nephropathy, by inhibiting the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights and quantitative data to support further investigation and development.
Chapter 1: Discovery and History of Pyridoxamine
The journey to understanding pyridoxamine is rooted in the broader history of vitamin B6 discovery. In the 1930s, Paul György identified a factor that cured a specific skin disease in rats, which he named vitamin B6.[1] Initially, this vitamin was identified as pyridoxine, which was isolated in 1938 by Samuel Lepkovsky and synthesized in 1939.[2][3][4]
Subsequent research revealed that vitamin B6 was not a single compound but a group of related substances. In 1942, Esmond Snell's work with microbiological growth assays led to the characterization of two additional forms: pyridoxamine, the aminated form, and pyridoxal, the aldehyde form.[2][4] Further studies established that pyridoxine, pyridoxal, and pyridoxamine are largely equal in vitamin activity in animals because they can all be converted into the enzymatically active coenzyme, pyridoxal-5-phosphate (PLP).[2][5] This coenzyme is crucial for a wide array of biochemical reactions, particularly in the metabolism of amino acids.[2][5] While its role as a vitamin B6 vitamer is fundamental, the distinct chemical properties of pyridoxamine itself have paved the way for its investigation as a therapeutic agent.
Chapter 2: Mechanism of Action of Pyridoxamine
Pyridoxamine's therapeutic potential stems from its ability to counteract pathogenic oxidative chemistries.[6] Its unique structure, featuring a phenol (B47542) group at the 3-position and an aminomethyl group at the 4-position, endows it with multiple inhibitory capabilities.[6][7] The primary mechanisms of action include the inhibition of AGE and ALE formation, scavenging of reactive oxygen and carbonyl species, and chelation of metal ions.
Inhibition of Advanced Glycation and Lipoxidation End-products (AGEs/ALEs)
A key pathological feature of diabetes and other chronic diseases is the non-enzymatic reaction between sugars and proteins or lipids, a process known as the Maillard reaction, which leads to the formation of AGEs.[7][8] Similarly, lipid peroxidation leads to the formation of ALEs.[9] These products cause cellular damage and contribute to the progression of diabetic complications like nephropathy, retinopathy, and neuropathy.[8][9]
Pyridoxamine is a potent inhibitor of both AGE and ALE formation.[9][10] It is believed to act by trapping reactive dicarbonyl intermediates, such as methylglyoxal, that are formed during the degradation of sugars and lipids, thereby preventing them from reacting with proteins to form AGEs/ALEs.[7][9][11]
References
- 1. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 2. A history of the isolation and identification of vitamin B(6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridoxine - Wikipedia [en.wikipedia.org]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. nephrogenex.com [nephrogenex.com]
- 7. Pyridoxamine - Wikipedia [en.wikipedia.org]
- 8. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Pyridoxamine, an Inhibitor of Advanced Glycation Reactions, Also Inhib" by Joelle M. Onorato, Alicia J. Jenkins et al. [scholarcommons.sc.edu]
- 11. The Effect of Pyridoxamine Supplementation on Microvascular Function in Type 2 Diabetes | Clinical Research Trial Listing [centerwatch.com]
A Technical Guide to the Role of Pyridoxamine-d3 Dihydrochloride in Metabolic Research
Introduction
Pyridoxamine (B1203002), a naturally occurring form of vitamin B6, has garnered significant attention in metabolic research, primarily for its role as a potent inhibitor of the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs).[1][2] These cytotoxic products are implicated in the pathogenesis of numerous metabolic disorders, including diabetic complications and age-related diseases.[3][4] Pyridoxamine-d3 dihydrochloride (B599025) is a deuterium-labeled isotopologue of pyridoxamine.[5][6] The incorporation of three deuterium (B1214612) atoms on the methyl group creates a stable, heavier version of the molecule, making it an invaluable tool in modern metabolic research.[7][8] Its primary application is as an internal standard for the precise quantification of unlabeled pyridoxamine in complex biological matrices using mass spectrometry.[6][7] This technical guide provides an in-depth overview of the core mechanisms, applications, and experimental protocols involving Pyridoxamine-d3 dihydrochloride for researchers, scientists, and drug development professionals.
Core Concepts and Mechanism of Action
The therapeutic and research interest in pyridoxamine stems from its multi-faceted ability to mitigate the formation of AGEs and ALEs. Deuterium labeling does not alter these fundamental chemical properties but provides a means to trace and quantify the molecule.
1. Inhibition of AGE and ALE Formation: Pyridoxamine intervenes in the Maillard reaction and lipid peroxidation processes through several key mechanisms:
-
Scavenging Reactive Species: It effectively scavenges reactive oxygen species (ROS) and toxic carbonyl species that are precursors to AGE/ALE formation.[2][9][10]
-
Chelation of Metal Ions: By forming stable complexes with metal ions like copper (Cu²⁺) and iron (Fe³⁺), pyridoxamine inhibits the metal-catalyzed oxidation of Amadori and lipid products, a critical step in AGE/ALE synthesis.[10][11]
-
Trapping Intermediates: It reacts with dicarbonyl intermediates formed during glucose and lipid degradation, preventing them from cross-linking with proteins.[1][11]
2. Role as a Vitamin B6 Vitamer: As a form of vitamin B6, pyridoxamine is converted in the body to its active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP).[12] PLP is a crucial cofactor for over 140 enzymatic reactions, primarily in amino acid metabolism, but also in glucose and lipid metabolism.[13][14]
3. The Significance of Deuterium Labeling: Pyridoxamine-d3 dihydrochloride is functionally identical to its unlabeled counterpart in biological systems but is distinguishable by its increased mass (+3 Da).[7] This mass shift is the cornerstone of its utility in:
-
Metabolic Tracing: It can be used as a tracer to elucidate the pharmacokinetic profile, metabolic fate, and distribution of pyridoxamine in vivo.[6]
-
Quantitative Analysis: It serves as an ideal internal standard for mass spectrometry-based assays (e.g., LC-MS/MS).[6][7] When added to a biological sample in a known quantity, it co-elutes with the endogenous, unlabeled pyridoxamine and experiences similar ionization effects. The ratio of the signal from the unlabeled analyte to the labeled standard allows for highly accurate and precise quantification, correcting for sample loss during preparation and matrix effects during analysis.[15][16]
-
Metabolic Flux Analysis (MFA): While carbon-13 is more common, deuterium-labeled compounds are powerful tools for quantifying the rates of metabolic reactions, particularly for investigating redox metabolism and pathways involving hydride transfer.[17][18][19]
Key Applications in Metabolic Research
The unique properties of pyridoxamine and its deuterated analog have led to their application in several key areas of metabolic research.
1. Diabetic Complications: Pyridoxamine (investigational drug name: Pyridorin™) has been studied for its potential to slow the progression of diabetic nephropathy by inhibiting the formation of pathogenic AGEs.[9][20] Clinical trials have evaluated its effect on serum creatinine (B1669602) (SCr), a key marker of kidney function.[21][22] While some studies failed to show a significant effect in the broader intent-to-treat population, subgroup analyses suggested a potential benefit in patients with less advanced kidney disease.[20][21]
2. Quantitative Bioanalysis: The most direct and widespread application of Pyridoxamine-d3 dihydrochloride is as an internal standard for the quantification of pyridoxamine in biological samples such as plasma, urine, and tissue extracts.[7][15] This is critical for pharmacokinetic studies, clinical trial sample analysis, and fundamental research into vitamin B6 metabolism.
3. Metabolic Pathway Elucidation: Stable isotope tracing, using compounds like Pyridoxamine-d3, is a cornerstone of metabolic flux analysis.[23][24] By introducing the labeled compound into a cellular system or organism, researchers can track its incorporation into downstream metabolites. This allows for the quantitative measurement of reaction rates (fluxes) through various pathways, providing a dynamic picture of cellular physiology that cannot be obtained from static metabolite measurements alone.[18][23]
Data Presentation
Table 1: Physicochemical Properties of Pyridoxamine-d3 Dihydrochloride
| Property | Value | Reference(s) |
| CAS Number | 1173023-45-4 | [7][8] |
| Molecular Formula | C₈H₉D₃N₂O₂ · 2HCl | [8] |
| Molecular Weight | 244.13 g/mol | [7][8] |
| Isotopic Purity | ≥98 atom % D | [7][25] |
| Chemical Purity | ≥98% | [7][8] |
| Appearance | White to off-white powder | [7] |
| Mass Shift | M+3 | [7][25] |
| Storage Temperature | -20°C, Protect from light | [7][8] |
Table 2: Summary of a Phase 2 Clinical Trial of Pyridoxamine in Type 2 Diabetic Nephropathy
| Parameter | Details | Reference(s) |
| Study Design | Randomized, double-blind, placebo-controlled | [21] |
| Patient Population | 317 patients with proteinuric type 2 diabetic nephropathy | [21] |
| Treatment Groups | 1. Placebo (twice daily) 2. Pyridorin™ 150 mg (twice daily) 3. Pyridorin™ 300 mg (twice daily) | [21] |
| Treatment Duration | 52 weeks | [21] |
| Primary Endpoint | Change in serum creatinine (SCr) from baseline to 52 weeks | [21] |
| Overall Result | No statistically significant change in SCr in either Pyridorin group compared to placebo in the intent-to-treat analysis. | [21] |
| Subgroup Analysis Finding | A significant treatment effect (slowing of SCr increase) was observed in the lowest SCr tertile (<1.85 mg/dl) for both Pyridorin groups vs. placebo (P=0.046). | [21] |
Experimental Protocols
Protocol 1: Quantification of Pyridoxamine in Human Plasma via LC-MS/MS
Objective: To accurately quantify the concentration of pyridoxamine in human plasma samples using a stable isotope dilution method with Pyridoxamine-d3 dihydrochloride as an internal standard.
Materials:
-
Human plasma (collected in K₂EDTA tubes)
-
Pyridoxamine dihydrochloride (analytical standard)
-
Pyridoxamine-d3 dihydrochloride (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Analytical balance, vortex mixer, centrifuge
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of pyridoxamine and Pyridoxamine-d3 in methanol.
-
From these stocks, prepare serial dilutions in 50:50 methanol:water to create calibration standards (e.g., 1-1000 ng/mL) and a working solution of the internal standard (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples, calibration standards, and quality controls into microcentrifuge tubes.
-
Add 10 µL of the Pyridoxamine-d3 internal standard working solution to all tubes (except blanks) and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient starting from high aqueous to high organic (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Pyridoxamine: Q1: 169.1 m/z -> Q3: 151.1 m/z
-
Pyridoxamine-d3: Q1: 172.1 m/z -> Q3: 154.1 m/z
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Pyridoxamine / Pyridoxamine-d3) against the concentration of the calibration standards.
-
Determine the concentration of pyridoxamine in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Protocol 2: In Vitro Inhibition of AGE Formation
Objective: To assess the ability of pyridoxamine to inhibit the formation of advanced glycation end-products in an in vitro model.
Materials:
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)
-
D-glucose or D-fructose
-
Pyridoxamine dihydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium azide (B81097) (as a preservative)
-
96-well microplates (black, clear bottom)
-
Spectrofluorometer
Methodology:
-
Reaction Mixture Preparation:
-
In a sterile environment, prepare the following reaction mixtures in PBS (final volume 1 mL):
-
Control: 10 mg/mL BSA + 0.1 M Glucose
-
Test: 10 mg/mL BSA + 0.1 M Glucose + Pyridoxamine (at various concentrations, e.g., 0.1, 1, 10 mM)
-
Blank: 10 mg/mL BSA only
-
-
Add sodium azide to a final concentration of 0.02% to prevent microbial growth.
-
-
Incubation:
-
Incubate the reaction mixtures in sterile, sealed tubes at 37°C for 2-4 weeks in the dark. Glycation is a slow process.
-
-
Measurement of AGE-Specific Fluorescence:
-
At specified time points (e.g., weekly), take aliquots from each reaction mixture.
-
Dilute the aliquots in PBS and transfer to a 96-well microplate.
-
Measure the fluorescence intensity using a spectrofluorometer at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (BSA only) from all readings.
-
Calculate the percentage inhibition of AGE formation for each pyridoxamine concentration using the formula:
-
% Inhibition = [1 - (Fluorescence_Test / Fluorescence_Control)] * 100
-
-
Plot the percentage inhibition against the concentration of pyridoxamine to determine the inhibitory potency (e.g., IC₅₀).
-
Visualizations
Caption: Mechanism of AGE inhibition by Pyridoxamine.
Caption: Workflow for quantitative analysis using Pyridoxamine-d3.
Caption: Conceptual workflow for metabolic flux analysis.
Conclusion
Pyridoxamine-d3 dihydrochloride is a critical tool in the field of metabolic research. While its unlabeled counterpart, pyridoxamine, offers therapeutic potential as an inhibitor of AGEs and ALEs, the deuterated form provides the analytical precision required to study its pharmacokinetics and mechanism of action. Its role as a gold-standard internal standard in mass spectrometry ensures accurate quantification in complex biological systems, which is fundamental for both preclinical and clinical investigations. Furthermore, as a stable isotope tracer, it contributes to the sophisticated methodology of metabolic flux analysis, enabling a deeper, quantitative understanding of the intricate metabolic networks that underpin health and disease. The continued application of Pyridoxamine-d3 dihydrochloride will be instrumental in advancing research into diabetic complications, aging, and other metabolic disorders.
References
- 1. Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of advanced glycation end-products by the vitamin B6 vitamer pyridoxamine prevents systemic and skeletal muscle diet-induced metaflammation through modulation of S1P/RhoA/ROCK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of Metformin and Pyridoxamine in the Formation of Early, Intermediate and Advanced Glycation End-Products | PLOS One [journals.plos.org]
- 5. Pyridoxamine-d3 Dihydrochloride|CAS 1173148-03-2 [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pyridoxamine-(methyl-d3) D 98atom , 98 CP 1173023-45-4 [sigmaaldrich.com]
- 8. Vitamin Bâ (pyridoxamine·2HCl) (methyl-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9119-0.001 [isotope.com]
- 9. nephrogenex.com [nephrogenex.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyridoxamine - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Pyridoxine Hydrochloride? [synapse.patsnap.com]
- 13. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridoxine Hydrochloride | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. webofjournals.com [webofjournals.com]
- 16. MALDI-MS-Based Quantitative Analysis of Bioactive Forms of Vitamin D in Biological Samples -Korean Chemical Engineering Research | Korea Science [koreascience.kr]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Pyridoxamine dihydrochloride in diabetic nephropathy (PIONEER-CSG-17): lessons learned from a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyridorin in Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scite.ai [scite.ai]
- 23. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]
- 25. Pyridoxine-(methyl-d3) hydrochloride ≥98 atom % D, ≥96% (CP) | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
LC-MS/MS protocol for quantification of vitamin B6 with Pyridoxamine-d3 dihydrochloride
Introduction
Vitamin B6 is a water-soluble vitamin that plays a crucial role in numerous metabolic processes, including amino acid, glucose, and lipid metabolism.[1][2][3] It exists in several forms, collectively known as vitamers, including pyridoxal (B1214274) (PL), pyridoxine (B80251) (PN), pyridoxamine (B1203002) (PM), and their phosphorylated counterparts, with pyridoxal 5'-phosphate (PLP) being the primary active coenzyme form.[1][4] Accurate quantification of these vitamers is essential for assessing nutritional status and investigating various pathological conditions.[4][5] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of vitamin B6 vitamers in human plasma, utilizing Pyridoxamine-d3 dihydrochloride (B599025) as an internal standard.
Principle of the Method
This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer.[4][5][6] The use of a stable isotope-labeled internal standard, Pyridoxamine-d3 dihydrochloride, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response. Quantification is achieved by selected reaction monitoring (SRM) in positive electrospray ionization mode.[7]
Experimental Protocol
Materials and Reagents
-
Standards: Pyridoxal hydrochloride, Pyridoxine hydrochloride, Pyridoxamine dihydrochloride, Pyridoxal 5'-phosphate, and Pyridoxamine-d3 dihydrochloride (Internal Standard, IS).[6]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).[8]
-
Reagents: Formic acid (LC-MS grade), Ammonium formate, Trichloroacetic acid (TCA).[5][6]
-
Human Plasma: Pooled human plasma for calibration standards and quality controls.
Standard and Sample Preparation
2.1. Standard Stock Solutions Prepare individual stock solutions of each vitamin B6 vitamer and the internal standard in LC-MS grade water at a concentration of 1 mg/mL.[6][8] Store these solutions at -80°C in amber vials to prevent degradation.[6]
2.2. Working Standard Solutions and Calibration Curve Prepare a series of working standard solutions by serially diluting the stock solutions with a mixture of 50% water and 50% acetonitrile. These will be used to spike into the plasma matrix to create a calibration curve ranging from approximately 5 to 500 nmol/L.[4]
2.3. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Pyridoxamine-d3 dihydrochloride internal standard solution.
-
Add 200 µL of 10% (w/v) trichloroacetic acid in water to precipitate proteins.[5][6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
3.1. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7]
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3.2. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[7]
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[7]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.
-
Collision Gas: Argon.
3.3. MRM Transitions Monitor the following precursor to product ion transitions (quantifier/qualifier). Collision energies should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pyridoxal (PL) | 168.1 | 150.1 / 94.0 |
| Pyridoxine (PN) | 170.1 | 152.1 / 134.1 |
| Pyridoxamine (PM) | 169.1 | 152.1 / 134.1 |
| Pyridoxal 5'-phosphate (PLP) | 248.0 | 150.0 / 94.0 |
| Pyridoxamine-d3 (IS) | 172.1 | 155.1 / 137.1 |
Data Presentation
The following table summarizes typical quantitative performance data for the LC-MS/MS method.
| Parameter | Pyridoxal (PL) | Pyridoxine (PN) | Pyridoxamine (PM) | Pyridoxal 5'-phosphate (PLP) |
| Linearity Range (nmol/L) | 5 - 500 | 5 - 500 | 5 - 500 | 5 - 500 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 | >0.995 |
| Limit of Quantification (LOQ) (nmol/L) | 5 | 5 | 5 | 5 |
| Intra-day Precision (%CV) | < 5% | < 5% | < 6% | < 5% |
| Inter-day Precision (%CV) | < 7% | < 8% | < 9% | < 7% |
| Accuracy (% Recovery) | 95 - 105% | 93 - 107% | 92 - 108% | 96 - 104% |
Note: The values presented are representative and may vary depending on the specific instrumentation and laboratory conditions.[4][10][11]
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for vitamin B6 quantification.
References
- 1. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dsm.com [dsm.com]
- 3. crnusa.org [crnusa.org]
- 4. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. besjournal.com [besjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Experimental Design for In Vivo Studies with Pyridoxamine-d3 Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Pyridoxamine (B1203002), a vitamer of vitamin B6, has garnered significant interest for its therapeutic potential, primarily attributed to its ability to inhibit the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs).[1][2][3] These cytotoxic products are implicated in the pathogenesis of numerous chronic diseases, including diabetic complications, cardiovascular disease, and neurodegenerative disorders. Pyridoxamine exerts its inhibitory effects through multiple mechanisms, including the scavenging of reactive carbonyl species, chelation of metal ions that catalyze glycation reactions, and trapping intermediates in the Maillard reaction.[4][5]
Pyridoxamine-d3 dihydrochloride (B599025) is a stable, isotopically labeled form of pyridoxamine, where three hydrogen atoms on the methyl group have been replaced with deuterium. This labeling makes it an ideal internal standard for quantitative analysis of pyridoxamine in biological matrices using mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] Furthermore, its use as a tracer in in vivo metabolic studies allows for the precise tracking of pyridoxamine's absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental biochemical properties.
These application notes provide a comprehensive guide for designing and conducting in vivo studies using Pyridoxamine-d3 dihydrochloride to investigate its pharmacokinetic profile and its efficacy as an inhibitor of AGE and ALE formation.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Oral Pyridoxamine in Rodents
| Parameter | Value | Species | Dosage | Notes | Citation |
| Absorption | Rapid | Mouse | Physiological doses (1.4 or 14 nmol) | Primarily converted to pyridoxal (B1214274) in intestinal tissues before entering portal blood.[7] | |
| Detectable in blood | Mouse | High doses (46 or 140 nmol) | A significant amount of labeled pyridoxamine is found in the portal blood alongside its metabolites.[7] | ||
| Tmax (Time to Maximum Concentration) | ~15-30 minutes | Mouse | Not specified | Peak labeling of downstream metabolites observed within this timeframe after oral gavage of a stable isotope tracer. | |
| Metabolism | Extensive first-pass metabolism | Mouse, Rat | Physiological doses | Converted to pyridoxal and pyridoxal 5'-phosphate in the intestine and liver.[2][7] | |
| Bioavailability | Low for unchanged pyridoxamine | Mouse | Physiological doses | Most of the orally administered pyridoxamine is metabolized before reaching systemic circulation.[1] | |
| Elimination | Metabolites excreted in urine | Rat | Not specified | Inactive metabolite 4-pyridoxic acid is a major urinary excretion product.[8] |
Table 2: Summary of Quantitative Data from In Vivo Efficacy Studies with Pyridoxamine
| Parameter | Animal Model | Treatment Group | Control Group | % Change | Endpoint | Citation |
| Systolic Blood Pressure | Old C57BL/6 Mice | Maintained | Increased | Prevention of age-related increase | Cardiovascular aging | [8] |
| Large Artery Stiffness | Old C57BL/6 Mice | Decreased | Unaffected | Reduction | Cardiovascular aging | [8] |
| Serum Creatinine | Diet-induced obese mice | Reduced | Increased | Reduction | Kidney dysfunction | |
| Urine Albumin | Diet-induced obese mice | Reduced | Increased | Reduction | Kidney dysfunction | |
| Fasting Insulin (B600854) Levels | KK-A(y) mice (obese, type 2 diabetes) | Dose-dependently decreased | Elevated | Improvement in insulin sensitivity | Insulin resistance | [9] |
| Retinal Acellular Capillaries | Streptozotocin-induced diabetic rats | Inhibited formation | Increased formation | Protection against capillary loss | Diabetic retinopathy | [10] |
Signaling Pathway Diagram
Caption: AGE/RAGE signaling pathway and the inhibitory action of Pyridoxamine.
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Pyridoxamine-d3 Dihydrochloride in Rodents
Objective: To determine the pharmacokinetic profile of orally administered Pyridoxamine-d3 dihydrochloride.
Materials:
-
Pyridoxamine-d3 dihydrochloride
-
Vehicle (e.g., sterile water or saline)
-
Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to standard chow and water.
-
Dosing Solution Preparation: Prepare a solution of Pyridoxamine-d3 dihydrochloride in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the Pyridoxamine-d3 dihydrochloride solution to the animals via oral gavage. A typical dose for pharmacokinetic studies might range from 10 to 50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of Pyridoxamine-d3 and its unlabeled counterpart (if measuring endogenous levels) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using appropriate software.
Protocol 2: In Vivo Efficacy Study of Pyridoxamine in a Disease Model
Objective: To evaluate the efficacy of Pyridoxamine in mitigating disease progression in a relevant animal model (e.g., a model of diabetic nephropathy).
Materials:
-
Pyridoxamine dihydrochloride
-
Animal model of disease (e.g., streptozotocin-induced diabetic rats)
-
Control animals (non-diabetic or vehicle-treated diabetic)
-
Metabolic cages for urine collection
-
Blood collection supplies
-
Kits for measuring biomarkers (e.g., serum creatinine, urinary albumin)
-
Histology supplies
Procedure:
-
Disease Induction: Induce the disease in the experimental group of animals according to established protocols.
-
Treatment: Administer pyridoxamine to the treatment group. A common method for long-term studies is to provide it in the drinking water at a concentration of 1-2 g/L.[8] Alternatively, daily oral gavage can be used.
-
Monitoring: Monitor the animals' health, body weight, and food and water intake throughout the study.
-
Sample Collection: At specified time points during and at the end of the study, collect blood and urine samples. At the end of the study, euthanize the animals and collect relevant tissues (e.g., kidneys).
-
Biomarker Analysis: Analyze blood and urine samples for relevant biomarkers of disease progression (e.g., blood glucose, HbA1c, serum creatinine, urinary albumin excretion).
-
Histological Analysis: Process the collected tissues for histological examination to assess pathological changes.
-
Data Analysis: Compare the data from the pyridoxamine-treated group with the control groups to determine the efficacy of the treatment.
Protocol 3: Quantification of Pyridoxamine-d3 in Plasma using LC-MS/MS
Objective: To quantify the concentration of Pyridoxamine-d3 in plasma samples.
Materials:
-
Plasma samples containing Pyridoxamine-d3
-
Pyridoxamine-d3 dihydrochloride standard
-
Internal standard (e.g., a different isotopically labeled pyridoxamine or a structurally similar compound)
-
Acetonitrile (B52724) or other protein precipitation solvent
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of Pyridoxamine-d3 in a blank plasma matrix to create a calibration curve.
-
Sample Preparation: a. To a small volume of plasma sample (e.g., 50 µL), add the internal standard. b. Precipitate the plasma proteins by adding a solvent like acetonitrile. c. Centrifuge the samples to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube and evaporate to dryness. e. Reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: a. Inject the prepared samples onto the LC-MS/MS system. b. Use a gradient elution with a mobile phase consisting of water with formic acid and an organic solvent (e.g., acetonitrile or methanol) with formic acid. c. Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for Pyridoxamine-d3 and the internal standard.
-
Data Analysis: a. Integrate the peak areas for Pyridoxamine-d3 and the internal standard. b. Use the calibration curve to calculate the concentration of Pyridoxamine-d3 in the unknown samples.
Experimental Workflow Diagram
Caption: General workflow for in vivo studies with Pyridoxamine-d3.
References
- 1. Absorption and metabolism of pyridoxamine in mice. I. Pyridoxal as the only form of transport in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptors for Advanced Glycation End Products (RAGE): Promising Targets Aiming at the Treatment of Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AGEs and RAGE: metabolic and molecular signatures of the glycation-inflammation axis in malignant or metastatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption and metabolism of pyridoxamine in mice. II. Transformation of pyridoxamine to pyridoxal in intestinal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing pyridoxamine for therapeutic intervention of intravascular cell-cell interactions in mouse models of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transport and metabolism of pyridoxine and pyridoxal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyridoxine uptake by rat renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RAGE (receptor) - Wikipedia [en.wikipedia.org]
Application of Pyridoxamine-d3 Dihydrochloride in Clinical Mass Spectrometry for Vitamin B6 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B6 is a crucial water-soluble vitamin that plays a vital role in numerous metabolic processes, including amino acid, glucose, and lipid metabolism. It exists in several forms, collectively known as vitamers, with pyridoxal (B1214274) 5'-phosphate (PLP) being the primary active coenzyme form. Accurate quantification of vitamin B6 vitamers, such as pyridoxamine (B1203002) (PM), in biological matrices is essential for assessing nutritional status, diagnosing deficiencies, and in clinical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high specificity, sensitivity, and multiplexing capabilities.[1][2][3] The use of stable isotope-labeled internal standards, such as Pyridoxamine-d3 dihydrochloride (B599025), is critical for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis. This application note provides a detailed protocol for the quantification of pyridoxamine and other vitamin B6 vitamers in human plasma using LC-MS/MS with Pyridoxamine-d3 dihydrochloride as an internal standard.
Principle
This method utilizes a stable isotope dilution assay (SIDA) coupled with LC-MS/MS for the simultaneous quantification of multiple vitamin B6 vitamers.[4] Pyridoxamine-d3 dihydrochloride, a deuterated analog of pyridoxamine, is added to the biological sample at the beginning of the sample preparation process. Since it is chemically identical to the analyte but has a different mass, it co-elutes with the endogenous pyridoxamine and experiences similar ionization and fragmentation. By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard, precise and accurate quantification can be achieved, compensating for any sample loss or matrix-induced signal suppression or enhancement.
Vitamin B6 Metabolic Pathway
The metabolism of vitamin B6 involves the interconversion of its various forms. Dietary forms like pyridoxine (B80251) (PN), pyridoxal (PL), and pyridoxamine (PM) are absorbed and then phosphorylated by pyridoxal kinase. The phosphorylated forms, pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP), are converted to the active coenzyme form, pyridoxal 5'-phosphate (PLP), by the enzyme pyridox(am)ine 5'-phosphate oxidase (PNPO). PLP is a cofactor for a vast number of enzymes involved in amino acid metabolism. The catabolite, 4-pyridoxic acid (PA), is excreted in the urine.[5][6][7]
Experimental Protocol
This protocol is a representative method for the analysis of vitamin B6 vitamers in human plasma.
1. Materials and Reagents
-
Pyridoxamine-d3 dihydrochloride
-
Pyridoxine (PN), Pyridoxal (PL), Pyridoxamine (PM), Pyridoxal 5'-phosphate (PLP), 4-Pyridoxic acid (PA) standards
-
Trichloroacetic acid (TCA)
-
Perchloric acid
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (for calibration standards and quality controls)
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each vitamin B6 vitamer and Pyridoxamine-d3 dihydrochloride in ultrapure water.
-
Working Standard Mixture: Prepare a mixed working standard solution containing all vitamin B6 vitamers at a suitable concentration by diluting the primary stock solutions.
-
Internal Standard Working Solution: Prepare a working solution of Pyridoxamine-d3 dihydrochloride at an appropriate concentration (e.g., 100 nmol/L).
3. Sample Preparation A simple protein precipitation step is employed for sample cleanup.[1][8]
4. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | UPLC/UHPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | A linear gradient tailored to separate all vitamers |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-10 µL |
| Column Temperature | 30 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions Optimized MRM transitions are crucial for selective and sensitive detection. The following are example transitions; these should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pyridoxamine (PM) | 169.2 | 152.1 |
| Pyridoxamine-d3 (IS) | 172.2 | 155.1 |
| Pyridoxal (PL) | 168.1 | 150.1 |
| Pyridoxine (PN) | 170.1 | 152.1 |
| Pyridoxal 5'-phosphate (PLP) | 248.1 | 150.1 |
| 4-Pyridoxic acid (PA) | 184.1 | 166.1 |
Quantitative Data Summary
The use of Pyridoxamine-d3 dihydrochloride as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize typical performance characteristics of LC-MS/MS methods for vitamin B6 analysis.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linear Range | LLOQ |
| Pyridoxamine (PM) | 5 - 200 nmol/L | 5 nmol/L[9] |
| Pyridoxal (PL) | 5 - 200 nmol/L | 5 nmol/L[9] |
| Pyridoxine (PN) | 5 - 200 nmol/L | 5 nmol/L[9] |
| Pyridoxal 5'-phosphate (PLP) | 5 - 500 nmol/L | 5 nmol/L[1] |
| 4-Pyridoxic acid (PA) | 5 - 200 nmol/L | 5 nmol/L[9] |
Table 2: Precision and Accuracy
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Pyridoxamine (PM) | < 19.0% | < 19.0% | 85.4 - 114.5%[9] |
| Pyridoxal (PL) | < 5% | < 5% | 95 - 105% |
| Pyridoxine (PN) | < 19.0% | < 19.0% | 90.5 - 120.1%[9] |
| Pyridoxal 5'-phosphate (PLP) | < 5% | < 5% | 95 - 105%[1] |
| 4-Pyridoxic acid (PA) | < 2.6% | < 2.6% | 85.4 - 114.5%[9] |
Conclusion
The use of Pyridoxamine-d3 dihydrochloride as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise platform for the quantification of pyridoxamine and other vitamin B6 vitamers in clinical samples. The detailed protocol and performance data presented in this application note demonstrate the suitability of this approach for clinical research, nutritional assessment, and drug development applications. The high sensitivity and specificity of the method allow for reliable measurement of low endogenous levels of these important biomarkers.
References
- 1. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PathWhiz [smpdb.ca]
- 8. scispace.com [scispace.com]
- 9. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Pyridoxamine-d3 Dihydrochloride Standard Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxamine-d3 dihydrochloride (B599025) is the deuterated form of pyridoxamine (B1203002), a vitamer of vitamin B6. It serves as a critical internal standard for the accurate quantification of pyridoxamine in various biological matrices and fortified food samples using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard like Pyridoxamine-d3 is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of analytical data.
These application notes provide a detailed protocol for the preparation of a standard solution of Pyridoxamine-d3 dihydrochloride, including information on its properties, solubility, and storage conditions to ensure the integrity and accuracy of the prepared standards.
Physicochemical Properties and Data
A summary of the key physicochemical properties of Pyridoxamine-d3 dihydrochloride is presented in the table below.
| Property | Value | References |
| Chemical Name | Pyridoxamine-d3 dihydrochloride | [3] |
| Molecular Formula | C₈H₁₁D₃Cl₂N₂O₂ | [2][3] |
| Molecular Weight | 244.13 g/mol | [2][4] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in water; slightly soluble in DMSO and methanol. Also available as a commercial solution in acetonitrile. | [5][6][7][8] |
| Storage (Solid) | -20°C, sealed, away from moisture. | [2][9] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. | [2][9][10] |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol details the steps for preparing a 1 mg/mL primary stock solution of Pyridoxamine-d3 dihydrochloride. This stock solution can then be serially diluted to prepare working standards at the desired concentrations for analytical experiments.
3.1. Materials and Equipment
-
Pyridoxamine-d3 dihydrochloride solid
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks (Class A, various sizes, e.g., 1 mL, 10 mL)
-
Pipettes (calibrated, various sizes)
-
Pipette tips
-
Solvent: High-purity (e.g., LC-MS grade) water, methanol, or acetonitrile
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Amber vials for storage
3.2. Procedure
-
Equilibration: Before opening, allow the container of Pyridoxamine-d3 dihydrochloride to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of moisture onto the hygroscopic solid.
-
Weighing: Accurately weigh a precise amount of Pyridoxamine-d3 dihydrochloride (e.g., 1 mg) using an analytical balance.
-
Transfer: Carefully transfer the weighed solid into a clean, dry volumetric flask (e.g., a 1 mL flask for a 1 mg/mL solution).
-
Dissolution:
-
Add a small amount of the chosen solvent (e.g., high-purity water) to the volumetric flask, approximately half of the final volume.
-
Gently swirl the flask to begin dissolving the solid.
-
Vortex the solution for 30-60 seconds to ensure complete dissolution. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
-
Dilution to Volume:
-
Once the solid is completely dissolved, add the solvent to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
-
Storage:
3.3. Preparation of Working Solutions
Prepare working standard solutions by performing serial dilutions of the 1 mg/mL stock solution using the appropriate solvent. The final concentrations of the working standards should be chosen based on the expected concentration range of the analyte in the samples and the sensitivity of the analytical instrument.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of a standard solution of Pyridoxamine-d3 dihydrochloride.
Caption: Standard solution preparation workflow.
Conclusion
The accurate preparation of a Pyridoxamine-d3 dihydrochloride standard solution is fundamental for reliable quantitative analysis in research, clinical, and quality control settings. By following this detailed protocol and adhering to the specified storage conditions, researchers can ensure the stability and accuracy of their standard solutions, leading to high-quality analytical results.
References
- 1. Pyridoxamine analyticalstandard, =98 524-36-7 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. theclinivex.com [theclinivex.com]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Pyridoxamine dihydrochloride | 524-36-7 [chemicalbook.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. D3-Pyridoxamine dihydrochloride, CAS 1173023-45-4, 100 µg/ml, Acetonitrile, 1x1ml, UN 1648 - Organic Standards - Da Vinci Laboratory Solutions [davinci-ls.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Analytical Determination of Pyridoxamine-d3 Dihydrochloride Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxamine-d3 dihydrochloride (B599025) is the deuterated form of Pyridoxamine, a vitamer of Vitamin B6. It is frequently used as an internal standard in mass spectrometry-based quantitative analysis of Pyridoxamine in biological samples and pharmaceutical formulations.[1][] The purity of this stable isotope-labeled standard is critical for the accuracy and reliability of such assays. This document provides detailed analytical methods and protocols for the comprehensive purity assessment of Pyridoxamine-d3 dihydrochloride.
The analytical strategy encompasses a multi-faceted approach to confirm the identity, determine the potency, and identify and quantify any potential impurities. These methods include High-Performance Liquid Chromatography (HPLC) for purity and related substances, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Elemental Analysis for empirical formula verification.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 4-(aminomethyl)-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;dihydrochloride | [3] |
| CAS Number | 1173148-03-2 | [4] |
| Molecular Formula | C₈H₁₁D₃Cl₂N₂O₂ | [4] |
| Molecular Weight | 244.13 g/mol | [4] |
Analytical Methods for Purity Determination
A comprehensive evaluation of Pyridoxamine-d3 dihydrochloride purity involves several analytical techniques to address different aspects of the compound's quality.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
HPLC with UV detection is a primary method for assessing the purity of Pyridoxamine-d3 dihydrochloride and for detecting and quantifying any related organic impurities.[5]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 2.2 with phosphoric acid) and an organic modifier like methanol (B129727) or acetonitrile.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Detection Wavelength: Detection is typically performed at 210 nm.[6]
-
Injection Volume: 20 µL.[6]
-
Sample Preparation: Accurately weigh and dissolve the Pyridoxamine-d3 dihydrochloride sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).
Data Presentation:
| Parameter | Typical Value/Range |
| Retention Time | Analyte-specific, to be determined |
| Purity (by area %) | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 1.0% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.[5][7] This is particularly useful for characterizing potential by-products from the synthesis of Pyridoxamine-d3 dihydrochloride.
Experimental Protocol:
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions: Similar to the HPLC method described above to ensure separation of impurities prior to mass analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.
-
Mass Analysis: Full scan mode to detect all ions within a specified mass range, followed by product ion scans (MS/MS) on detected impurity masses to aid in structural elucidation.[7]
Potential Impurities:
Based on the synthesis of pyridoxine (B80251) and related compounds, potential impurities could include:[5][]
-
Starting materials and reagents from the synthesis.
-
Pyridoxal-d3 and Pyridoxine-d3 analogs.
-
Under-deuterated species.
-
Degradation products such as pyridoxic acid analogs.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of Pyridoxamine-d3 dihydrochloride and for detecting any structural isomers or major impurities. The absence of a signal in the ¹H NMR spectrum corresponding to the methyl group protons and the specific splitting pattern in the ¹³C NMR spectrum for the deuterated methyl carbon provides direct evidence of successful deuteration.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) is a suitable solvent.[9]
-
Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.
-
Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra.
Expected Spectral Features:
-
¹H NMR: The spectrum should be consistent with the structure of Pyridoxamine dihydrochloride, with the notable absence of the methyl proton signal (around 2.5 ppm).
-
¹³C NMR: The spectrum will show the characteristic signals for the pyridoxine ring and its substituents. The signal for the deuterated methyl carbon will appear as a multiplet due to coupling with deuterium.
Elemental Analysis
Elemental analysis is performed to confirm the empirical formula of the compound by determining the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N). The results should be within acceptable limits of the theoretical values for C₈H₁₁D₃Cl₂N₂O₂.
Experimental Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Procedure: A small, accurately weighed amount of the dried sample is combusted, and the resulting gases are quantified to determine the percentage of each element. The analysis should be performed according to the instrument manufacturer's instructions.
Data Presentation:
| Element | Theoretical % | Experimental % |
| Carbon (C) | 39.36 | To be determined |
| Hydrogen (H) + Deuterium (D) | 5.78 (as H) | To be determined |
| Nitrogen (N) | 11.47 | To be determined |
Water Content (Karl Fischer Titration)
The water content of the material should be determined as it can affect the accuracy of purity calculations. Karl Fischer titration is the standard method for this determination.
Experimental Protocol:
-
Instrumentation: A Karl Fischer titrator.
-
Procedure: The analysis is performed on a known amount of the sample according to standard Karl Fischer titration procedures.
Specification:
| Parameter | Limit |
| Water Content | Typically ≤ 0.5% |
Visualizations
Caption: Workflow for HPLC Purity Determination.
Caption: LC-MS Workflow for Impurity Identification.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the purity assessment of Pyridoxamine-d3 dihydrochloride. A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and potency of this critical internal standard. Adherence to these protocols will ensure the quality and reliability of the material, leading to more accurate and reproducible results in research, clinical, and quality control laboratories. It is important to note that all analytical methods should be validated according to the relevant guidelines (e.g., ICH) to ensure they are fit for their intended purpose.
References
- 1. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridoxamine-d3 Dihydrochloride | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. Pyridoxamine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. chimia.ch [chimia.ch]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Cell Culture Experiments Using Pyridoxamine-d3 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxamine, a vitamer of vitamin B6, has garnered significant scientific interest due to its potent inhibitory effects on the formation of Advanced Glycation End-products (AGEs) and its antioxidant properties.[1][2] AGEs are implicated in the pathogenesis of various diseases, including diabetic complications, neurodegenerative disorders, and aging.[2][3] Pyridoxamine also effectively scavenges reactive oxygen species (ROS) and reactive carbonyl species (RCS), further highlighting its therapeutic potential.[4][5] Pyridoxamine-d3 dihydrochloride (B599025), a deuterated form of pyridoxamine, serves as a valuable tool for stable isotope tracing studies to elucidate its metabolic fate and mechanism of action in cell culture models.
These application notes provide detailed protocols for utilizing Pyridoxamine-d3 dihydrochloride in cell culture experiments to investigate its effects on cell viability, AGE formation, ROS levels, and related signaling pathways.
Mechanism of Action
Pyridoxamine exerts its biological effects through a multi-faceted mechanism:
-
Inhibition of AGE Formation: Pyridoxamine traps intermediate products in the Maillard reaction, preventing their conversion into pathogenic AGEs.[1][2]
-
Scavenging of Reactive Species: It directly scavenges harmful reactive oxygen species (ROS) and reactive carbonyl species (RCS), thus mitigating oxidative and carbonyl stress.[4][5]
-
Inhibition of Advanced Lipoxidation End-products (ALEs): Pyridoxamine also inhibits the formation of ALEs, which are products of lipid peroxidation.[3][6]
-
Modulation of Signaling Pathways: By inhibiting AGE formation, Pyridoxamine can modulate the AGE-Receptor for AGEs (RAGE) signaling axis, which is known to activate pro-inflammatory pathways such as NF-κB.[6][7]
dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_stress" { label="Cellular Stressors"; style="filled"; fillcolor="#F1F3F4"; "High Glucose" [fillcolor="#FFFFFF"]; "Oxidative Stress" [fillcolor="#FFFFFF"]; }
subgraph "cluster_pathways" { label="Pathogenic Pathways"; style="filled"; fillcolor="#F1F3F4"; "Maillard Reaction" [fillcolor="#FFFFFF"]; "Lipid Peroxidation" [fillcolor="#FFFFFF"]; "ROS Production" [fillcolor="#FFFFFF"]; }
subgraph "cluster_products" { label="Harmful Products"; style="filled"; fillcolor="#F1F3F4"; "AGEs" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ALEs" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ROS" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_pm" { label="Intervention"; style="filled"; fillcolor="#F1F3F4"; "Pyridoxamine-d3" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_effects" { label="Cellular Effects"; style="filled"; fillcolor="#F1F3F4"; "RAGE Activation" [fillcolor="#FBBC05", fontcolor="#202124"]; "NF-kB Activation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Inflammation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Cell Damage" [fillcolor="#FBBC05", fontcolor="#202124"]; }
"High Glucose" -> "Maillard Reaction"; "Oxidative Stress" -> "Lipid Peroxidation"; "Oxidative Stress" -> "ROS Production";
"Maillard Reaction" -> "AGEs"; "Lipid Peroxidation" -> "ALEs"; "ROS Production" -> "ROS";
"Pyridoxamine-d3" -> "AGEs" [label="Inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; "Pyridoxamine-d3" -> "ALEs" [label="Inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; "Pyridoxamine-d3" -> "ROS" [label="Scavenges", color="#34A853", fontcolor="#34A853", arrowhead=tee];
"AGEs" -> "RAGE Activation"; "RAGE Activation" -> "NF-kB Activation"; "NF-kB Activation" -> "Inflammation"; "ROS" -> "Cell Damage"; "Inflammation" -> "Cell Damage"; } END_DOT
Data Presentation
The following tables summarize typical concentration ranges and treatment times for Pyridoxamine in various in vitro assays based on literature. Note: Optimal conditions should be determined empirically for each cell line and experimental setup.
Table 1: Recommended Concentration Ranges of Pyridoxamine for In Vitro Assays
| Assay | Cell Line Example | Concentration Range | Reference(s) |
| AGEs Inhibition | Human Granulosa Cells | 1 mM | [8] |
| In Vitro (acellular) | 0.5 - 50 mM | [1] | |
| Cell Viability (MTT) | Human Melanoma (M21-HPB) | 0.25 - 0.5 mM (Pyridoxal) | [9] |
| Human Proximal Tubular (HK-2) | 0.01 - 1 mM | [7] | |
| ROS Scavenging | Human Proximal Tubular (HK-2) | 1 mM | [7] |
| Neuroprotection | Human Neuroblastoma (SH-SY5Y) | User-determined |
Table 2: Recommended Treatment Durations for In Vitro Assays with Pyridoxamine
| Assay | Cell Line Example | Treatment Duration | Reference(s) |
| AGEs Inhibition | Human Granulosa Cells | 48 hours | [8] |
| Cell Viability (MTT) | Human Melanoma (M21-HPB) | 12 days (Pyridoxal) | [9] |
| Human Proximal Tubular (HK-2) | 48 hours | [7] | |
| ROS Scavenging | Human Proximal Tubular (HK-2) | 48 hours | [7] |
| Neuroprotection | Human Neuroblastoma (SH-SY5Y) | 12 - 24 hours |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of Pyridoxamine-d3 dihydrochloride on the viability of adherent cells.
Materials:
-
Adherent cell line of interest (e.g., HK-2, SH-SY5Y)
-
Complete cell culture medium
-
Pyridoxamine-d3 dihydrochloride stock solution (sterile-filtered)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Pyridoxamine-d3 dihydrochloride in complete culture medium. Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of Pyridoxamine-d3. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
dot graph "MTT_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
A [label="Seed cells in 96-well plate"]; B [label="Treat with Pyridoxamine-d3"]; C [label="Incubate for desired time"]; D [label="Add MTT solution"]; E [label="Incubate for 2-4 hours"]; F [label="Add solubilization solution"]; G [label="Measure absorbance at 570 nm"]; H [label="Analyze data"];
A -> B -> C -> D -> E -> F -> G -> H; } END_DOT
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Pyridoxamine-d3 dihydrochloride
-
DCFDA (or H2DCFDA) stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
ROS-inducing agent (e.g., H2O2 or high glucose) as a positive control
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Pre-treatment: Treat cells with various concentrations of Pyridoxamine-d3 dihydrochloride for a specified duration.
-
ROS Induction: Induce oxidative stress by adding a ROS-inducing agent (e.g., H2O2) for a short period (e.g., 30-60 minutes).
-
DCFDA Staining: Remove the medium and wash the cells with HBSS. Add 100 µL of DCFDA working solution (e.g., 10-25 µM in HBSS) to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Measurement: Wash the cells again with HBSS. Add 100 µL of HBSS to each well and immediately measure the fluorescence intensity (Excitation/Emission ~485/535 nm) using a fluorescence microplate reader.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a parallel plate for a viability assay) and express the results as a percentage of the control.
dot graph "ROS_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
A [label="Seed cells in black 96-well plate"]; B [label="Pre-treat with Pyridoxamine-d3"]; C [label="Induce oxidative stress"]; D [label="Stain with DCFDA"]; E [label="Measure fluorescence (Ex/Em 485/535 nm)"]; F [label="Analyze data"];
A -> B -> C -> D -> E -> F; } END_DOT
Quantification of Advanced Glycation End-products (AGEs)
This protocol describes a general method for quantifying total fluorescent AGEs in cell culture supernatants. For specific AGEs like CML, an ELISA kit is recommended.
Materials:
-
Cell line of interest cultured under high glucose conditions to induce AGE formation
-
Pyridoxamine-d3 dihydrochloride
-
Cell culture medium with high glucose (e.g., 30 mM)
-
PBS
-
Black 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture and Treatment: Culture cells in high glucose medium in the presence or absence of different concentrations of Pyridoxamine-d3 dihydrochloride for an extended period (e.g., several days to weeks).
-
Sample Collection: Collect the cell culture supernatant at different time points.
-
Fluorescence Measurement: Transfer 100 µL of the supernatant to a black 96-well plate. Measure the fluorescence intensity at an excitation of ~370 nm and an emission of ~440 nm.
-
Data Analysis: Compare the fluorescence intensity of the treated samples to the untreated high glucose control. A decrease in fluorescence indicates inhibition of AGE formation.
dot graph "AGEs_Quantification_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
A [label="Culture cells in high glucose +/- Pyridoxamine-d3"]; B [label="Collect culture supernatant"]; C [label="Measure fluorescence (Ex/Em 370/440 nm)"]; D [label="Analyze data"];
A -> B -> C -> D; } END_DOT
Stable Isotope Tracing with Pyridoxamine-d3 Dihydrochloride
This protocol provides a general workflow for a stable isotope tracing experiment to study the metabolic fate of Pyridoxamine-d3.
Materials:
-
Cell line of interest
-
Culture medium without unlabeled pyridoxamine
-
Pyridoxamine-d3 dihydrochloride
-
Dialyzed fetal bovine serum (optional, to reduce unlabeled pyridoxamine)
-
Ice-cold methanol (B129727)
-
Cell scraper
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Media Preparation: Prepare culture medium containing Pyridoxamine-d3 dihydrochloride at the desired concentration.
-
Cell Culture: Culture cells in the labeling medium for a specific duration, allowing for the uptake and metabolism of the deuterated compound.
-
Metabolite Extraction:
-
Quickly aspirate the medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Add ice-cold 80% methanol to the cells to quench metabolism and extract metabolites.
-
Scrape the cells and collect the cell lysate.
-
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites.
-
LC-MS Analysis: Analyze the metabolite extract using an appropriate LC-MS method to detect and quantify Pyridoxamine-d3 and its potential metabolites.
-
Data Analysis: Analyze the mass spectrometry data to determine the extent of labeling and identify metabolic products.
dot graph "Stable_Isotope_Tracing_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
A [label="Culture cells with Pyridoxamine-d3"]; B [label="Quench metabolism and extract metabolites"]; C [label="Prepare samples for LC-MS"]; D [label="Analyze by LC-MS"]; E [label="Data analysis for isotopic enrichment"];
A -> B -> C -> D -> E; } END_DOT
Signaling Pathway Analysis: AGE-RAGE-NF-κB Axis
Pyridoxamine's inhibition of AGE formation is expected to downregulate the AGE-RAGE signaling pathway, subsequently leading to reduced NF-κB activation and inflammation.
dot graph "AGE_RAGE_NFkB_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"High Glucose" [fillcolor="#FFFFFF"]; "AGEs" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pyridoxamine-d3" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "RAGE" [fillcolor="#FBBC05", fontcolor="#202124"]; "NF-kB Activation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pro-inflammatory Cytokines" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"High Glucose" -> "AGEs"; "Pyridoxamine-d3" -> "AGEs" [label="Inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; "AGEs" -> "RAGE"; "RAGE" -> "NF-kB Activation"; "NF-kB Activation" -> "Pro-inflammatory Cytokines"; } END_DOT
To investigate this pathway, researchers can perform:
-
Western Blotting: To measure the protein expression levels of RAGE and the phosphorylation status of key NF-κB signaling proteins (e.g., p65).
-
ELISA: To quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.
-
Immunofluorescence: To visualize the nuclear translocation of NF-κB p65 subunit.
These analyses will provide insights into the molecular mechanisms by which Pyridoxamine-d3 dihydrochloride exerts its protective effects in a cellular context.
References
- 1. AGE-RAGE in vitro Binding Assay Kit - Creative BioMart [creativebiomart.net]
- 2. researchgate.net [researchgate.net]
- 3. medicine.uky.edu [medicine.uky.edu]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Protective Effects of Pyridoxamine Supplementation in the Early Stages of Diet-Induced Kidney Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chondrex.com [chondrex.com]
- 9. abcam.cn [abcam.cn]
Quantitative Analysis of Pyridoxamine in Biological Samples Using Isotope Dilution LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxamine (B1203002) (PM), a vitamer of vitamin B6, has garnered significant interest in drug development for its potential therapeutic effects, particularly in inhibiting the formation of advanced glycation end-products (AGEs) and its neuroprotective properties.[1][2][3] Accurate and precise quantification of pyridoxamine in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering high sensitivity and specificity.[4][5]
These application notes provide detailed protocols for the quantitative analysis of pyridoxamine in human plasma, urine, and animal tissue samples using a validated isotope dilution LC-MS/MS method.
Principle and Strategy
The method is based on the principle of isotope dilution, where a known amount of a stable isotope-labeled internal standard (e.g., pyridoxamine-d3) is added to the biological sample at the beginning of the sample preparation process. This internal standard behaves chemically and physically identically to the endogenous pyridoxamine throughout extraction, chromatography, and ionization. By measuring the ratio of the analyte to the internal standard using tandem mass spectrometry, accurate quantification can be achieved, compensating for any sample loss during preparation and variations in instrument response.
The general workflow for the analysis is as follows:
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of pyridoxamine in various biological matrices using isotope dilution LC-MS/MS. These values are compiled from multiple studies and represent expected performance characteristics.[4][6][7][8][9][10]
Table 1: Method Validation Parameters in Human Plasma
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL |
| Accuracy (% Bias) | ± 15% |
| Precision (% CV) | < 15% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal with isotope dilution |
Table 2: Method Validation Parameters in Human Urine
| Parameter | Typical Value |
| Linearity Range | 10 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 - 10 ng/mL |
| Accuracy (% Bias) | ± 15% |
| Precision (% CV) | < 15% |
| Recovery | 80 - 120% |
| Matrix Effect | Minimal with isotope dilution |
Table 3: Method Validation Parameters in Animal Tissue (e.g., Liver, Kidney)
| Parameter | Typical Value |
| Linearity Range | 5 - 2500 ng/g |
| Lower Limit of Quantification (LLOQ) | 2 - 10 ng/g |
| Accuracy (% Bias) | ± 20% |
| Precision (% CV) | < 20% |
| Recovery | 75 - 125% |
| Matrix Effect | Minimal with isotope dilution |
Experimental Protocols
Materials and Reagents
-
Pyridoxamine dihydrochloride (B599025) (Reference Standard)
-
Pyridoxamine-d3 dihydrochloride (Stable Isotope-Labeled Internal Standard)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (≥98%)
-
Trichloroacetic acid (TCA)
-
Human plasma (K2EDTA)
-
Human urine
-
Animal tissue (e.g., rat liver)
Protocol 1: Quantitative Analysis of Pyridoxamine in Human Plasma
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of pyridoxamine and pyridoxamine-d3 in LC-MS grade water.
-
Prepare calibration standards and QCs by spiking appropriate amounts of the pyridoxamine stock solution into blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 20 µL of the pyridoxamine-d3 internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Pyridoxamine: Precursor ion > Product ion (e.g., m/z 169.1 > 152.1)
-
Pyridoxamine-d3: Precursor ion > Product ion (e.g., m/z 172.1 > 155.1)
-
-
Protocol 2: Quantitative Analysis of Pyridoxamine in Human Urine
-
Preparation of Standards and QCs:
-
Prepare stock solutions as in Protocol 1.
-
Prepare calibration standards and QCs by spiking appropriate amounts of the pyridoxamine stock solution into blank human urine.
-
-
Sample Preparation (Dilute-and-Shoot):
-
To 50 µL of urine sample, standard, or QC, add 20 µL of the pyridoxamine-d3 internal standard working solution.
-
Add 430 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Analysis:
-
Use the same LC-MS/MS conditions as described in Protocol 1.
-
Protocol 3: Quantitative Analysis of Pyridoxamine in Animal Tissue
-
Preparation of Standards and QCs:
-
Prepare stock solutions as in Protocol 1.
-
Prepare calibration standards and QCs by spiking appropriate amounts of the pyridoxamine stock solution into blank tissue homogenate.
-
-
Sample Preparation (Homogenization and Protein Precipitation):
-
Accurately weigh approximately 100 mg of frozen tissue.[11][12]
-
Add 500 µL of ice-cold lysis buffer (e.g., 80% methanol in water) containing the pyridoxamine-d3 internal standard.[13]
-
Homogenize the tissue using a bead beater or Potter-Elvehjem homogenizer on ice.[12][14]
-
Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.[11][13]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness and reconstitute as in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Use the same LC-MS/MS conditions as described in Protocol 1.
-
Signaling Pathways and Mechanisms of Action
Vitamin B6 Metabolic Pathway
Pyridoxamine is a key component of the vitamin B6 metabolic pathway, which ultimately leads to the formation of the active coenzyme pyridoxal (B1214274) 5'-phosphate (PLP). PLP is essential for numerous enzymatic reactions in the body.
Therapeutic Mechanism of Pyridoxamine: Inhibition of Advanced Glycation End-products (AGEs)
One of the primary therapeutic mechanisms of pyridoxamine is its ability to inhibit the formation of AGEs. AGEs are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids, and they are implicated in the pathogenesis of diabetic complications and other chronic diseases.[1][3][15] Pyridoxamine acts at multiple stages of the glycation process.
Neuroprotective Mechanisms of Pyridoxamine
Pyridoxamine and its derivatives exhibit neuroprotective effects through various mechanisms, including the modulation of neurotransmitter levels and the reduction of excitotoxicity.[2][16][17][18][19]
References
- 1. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. rbm.iqvia.com [rbm.iqvia.com]
- 13. southalabama.edu [southalabama.edu]
- 14. researchgate.net [researchgate.net]
- 15. "Pyridoxamine, an Inhibitor of Advanced Glycation Reactions, Also Inhib" by Joelle M. Onorato, Alicia J. Jenkins et al. [scholarcommons.sc.edu]
- 16. Pyridoxine inhibits depolarization-evoked glutamate release in nerve terminals from rat cerebral cortex: a possible neuroprotective mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antihypertensive and neuroprotective actions of pyridoxine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common issues with Pyridoxamine-d3 dihydrochloride stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common stability issues of Pyridoxamine-d3 dihydrochloride (B599025) in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of Pyridoxamine-d3 dihydrochloride in solution?
The stability of Pyridoxamine-d3 dihydrochloride in solution is primarily influenced by three main factors:
-
pH: Pyridoxamine (B1203002) is significantly less stable in neutral to alkaline solutions compared to acidic conditions.
-
Light: Exposure to light, particularly regular laboratory light, can cause significant degradation of pyridoxamine solutions.
-
Temperature: While less impactful than light and pH at ambient and refrigerated conditions, elevated temperatures can accelerate degradation.
Q2: How does the stability of Pyridoxamine compare to other forms of Vitamin B6, like Pyridoxine (B80251)?
Pyridoxamine is the least stable of the three common forms of Vitamin B6 (Pyridoxine, Pyridoxal, and Pyridoxamine).[1] Pyridoxine hydrochloride is noted for its superior stability, which is why it is the sole form utilized in food fortification and pharmaceutical formulations.[2]
Q3: What is the expected impact of the d3 (deuterium) labeling on the stability of Pyridoxamine-d3 dihydrochloride?
Deuterium (B1214612) labeling is primarily employed to enhance metabolic stability by slowing down enzymatic degradation through the kinetic isotope effect (KIE).[1][3][4] This effect is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
For chemical stability in solution (non-enzymatic degradation), the effect of deuterium labeling is generally less pronounced. However, if the degradation pathway involves the cleavage of a C-H bond at the deuterated position as the rate-determining step, a modest increase in stability for the deuterated compound can be expected. For practical purposes in experimental planning, it is prudent to assume that the chemical stability of Pyridoxamine-d3 dihydrochloride in solution is comparable to that of unlabeled Pyridoxamine dihydrochloride and to take the same precautions.
Q4: What are the visible signs of Pyridoxamine-d3 dihydrochloride degradation in solution?
Degradation of Pyridoxamine-d3 dihydrochloride solutions may not always be visually apparent. However, a change in color (e.g., yellowing or browning) is a strong indicator of significant degradation. For accurate assessment, chemical analysis using methods like High-Performance Liquid Chromatography (HPLC) is necessary.
Q5: What are the recommended storage conditions for Pyridoxamine-d3 dihydrochloride solutions?
To maximize stability, stock solutions of Pyridoxamine-d3 dihydrochloride should be:
-
Stored at low temperatures: -20°C for long-term storage (months to years) or at 2-8°C for short-term storage (days to weeks).
-
Protected from light: Store in amber vials or wrap clear vials in aluminum foil.
-
Maintained at an acidic pH: If compatible with the experimental design, maintaining the solution at a low pH can enhance stability. A study on pyridoxine hydrochloride injection showed it was stable for at least 180 days at 25°C with a pH of 2.4.[5]
Troubleshooting Guides
Issue 1: Rapid loss of compound activity or inconsistent results.
-
Potential Cause: Degradation of Pyridoxamine-d3 dihydrochloride in solution due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that stock and working solutions are stored at the recommended temperature and protected from light.
-
Prepare Fresh Solutions: Prepare fresh working solutions from a solid aliquot for each experiment to minimize the impact of degradation over time.
-
Use a Stability-Indicating Assay: Employ an analytical method, such as HPLC, to verify the concentration and purity of your solutions before use.
-
Control pH: If your experimental conditions allow, consider using a buffer system to maintain an acidic pH, which is more favorable for pyridoxamine stability.
-
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Potential Cause: Formation of degradation products. The primary degradation product of pyridoxamine is often 4-pyridoxic acid.
-
Troubleshooting Steps:
-
Characterize Degradation Products: If possible, use mass spectrometry (MS) to identify the mass of the unexpected peaks and compare them to known degradation products of pyridoxamine.
-
Perform a Forced Degradation Study: To confirm that the new peaks are indeed degradation products, you can perform a forced degradation study by exposing a sample of your solution to harsh conditions (e.g., strong light, high pH, or elevated temperature) and observing the increase in the peak of interest.
-
Optimize Handling Procedures: If degradation is confirmed, reinforce light and temperature protection during all steps of sample preparation and analysis.
-
Data on Pyridoxamine Stability
The following table summarizes the retention of pyridoxamine in solution under different light conditions and pH levels after 15 hours.
| Light Condition | pH | Pyridoxamine Retention (%) |
| Regular Laboratory Light | 8 | 47 |
| Regular Laboratory Light | 4.5 | 81 |
| Low Actinic Glassware | Any | 94 - 106 |
| Yellow/Golden Fluorescent Light | Any | 94 - 106 |
| Total Darkness | Any | ~100 |
Data adapted from Ang, C. Y. (1979). Stability of three forms of vitamin B6 to laboratory light conditions. Journal of the Association of Official Analytical Chemists, 62(5), 1170-1173.[1]
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of Pyridoxamine-d3 Dihydrochloride
This protocol describes the preparation of a 1 mg/mL stock solution.
Materials:
-
Pyridoxamine-d3 dihydrochloride solid
-
HPLC-grade water or a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted as needed)
-
Calibrated analytical balance
-
Volumetric flask (amber or wrapped in foil)
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of Pyridoxamine-d3 dihydrochloride solid. For a 10 mL of a 1 mg/mL solution, weigh 10 mg.
-
Transfer the solid to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of the desired solvent (e.g., HPLC-grade water).
-
If necessary, gently sonicate the solution for a few minutes to aid dissolution.
-
Allow the solution to return to room temperature.
-
Bring the solution to the final volume of 10 mL with the solvent.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the stock solution in an amber vial at -20°C for long-term storage or 2-8°C for short-term use.
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of Pyridoxamine-d3 dihydrochloride solutions.
Caption: Factors influencing the degradation of Pyridoxamine-d3 dihydrochloride in solution and corresponding preventative measures.
References
Technical Support Center: Optimizing Mass Spectrometry for Pyridoxamine-d3 Dihydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance for the mass spectrometric analysis of Pyridoxamine-d3 dihydrochloride (B599025). Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during analysis.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the LC-MS/MS analysis of Pyridoxamine-d3 dihydrochloride.
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Poor Signal Intensity or No Peak | 1. Incorrect Mass Spectrometry Parameters: The precursor and product ions, collision energy, or cone voltage may not be optimized. 2. Sample Degradation: Pyridoxamine (B1203002) is light and temperature sensitive. 3. Suboptimal Ionization: The pH of the mobile phase may not be suitable for efficient ionization. 4. Instrument Contamination: The ion source or mass analyzer may be dirty. | 1. Verify the MRM transitions for Pyridoxamine-d3 (see Table 1). Infuse a standard solution to optimize collision energy and cone voltage. 2. Prepare fresh samples and protect them from light and heat. Use amber vials. 3. Ensure the mobile phase contains an acid modifier like formic acid to promote protonation in positive ion mode. 4. Clean the ion source and perform a system calibration and tune. |
| Inconsistent Internal Standard (IS) Response | 1. H/D Back-Exchange: Deuterium (B1214612) atoms on the internal standard can exchange with protons from the solvent, particularly in aqueous mobile phases. 2. Matrix Effects: Ion suppression or enhancement in the ion source can affect the IS differently than the analyte. 3. In-source Fragmentation: The deuterated standard may lose a deuterium atom in the ion source, leading to a signal at the analyte's mass. | 1. Minimize the time samples spend in the autosampler. If possible, use a mobile phase with a higher organic content or a non-aqueous solvent for reconstitution. 2. Evaluate matrix effects by comparing the IS response in neat solution versus a matrix sample. If significant, improve sample cleanup or adjust chromatographic conditions to separate the analyte and IS from interfering matrix components. 3. Optimize ion source parameters such as cone voltage and source temperature to minimize fragmentation. |
| Chromatographic Peak Tailing or Splitting | 1. Isotope Effect on Chromatography: The deuterium-labeled internal standard may elute slightly earlier or later than the unlabeled analyte. 2. Poor Column Condition: The analytical column may be degraded or contaminated. 3. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte's chemistry. | 1. This is a known phenomenon. Ensure that the peak integration algorithm correctly captures the entire peak for both the analyte and the internal standard. A slight retention time difference is often acceptable if the peaks are symmetrical. 2. Flush the column or replace it if necessary. 3. Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve peak shape. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can lead to high background. 2. Leaks in the LC or MS System: Air leaks can introduce nitrogen and other contaminants, increasing background noise. | 1. Use high-purity, LC-MS grade solvents and reagents. 2. Perform a leak check on the entire LC-MS/MS system. |
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Pyridoxamine-d3 dihydrochloride?
A1: For Pyridoxamine-d3, the expected protonated precursor ion [M+H]⁺ is at m/z 172.2, accounting for the +3 mass shift from the three deuterium atoms compared to the non-deuterated pyridoxamine (m/z 169.2). The primary product ions are typically observed at m/z 152.1 and 134.1, resulting from the loss of the aminomethyl group and subsequent fragmentation.
Q2: How can I determine the optimal collision energy and cone voltage?
A2: The optimal collision energy and cone voltage should be determined empirically by infusing a standard solution of Pyridoxamine-d3 dihydrochloride directly into the mass spectrometer. Vary the collision energy and cone voltage to find the values that produce the most stable and intense signal for your chosen precursor-product ion transitions. A good starting point for collision energy for similar compounds is around 15-25 eV.
Q3: My deuterated internal standard is showing a small peak at the mass of the unlabeled analyte. What could be the cause?
A3: This can be due to two main reasons:
-
Isotopic Impurity: The deuterated standard is not 100% pure and contains a small amount of the unlabeled analyte. The certificate of analysis for your standard should specify the isotopic purity.
-
In-Source Fragmentation: The deuterated internal standard may lose a deuterium atom in the ion source of the mass spectrometer. This can be minimized by optimizing the ion source parameters, particularly the cone voltage.
Q4: Should I be concerned about the stability of Pyridoxamine-d3 dihydrochloride during sample preparation and analysis?
A4: Yes, Pyridoxamine and its derivatives are known to be sensitive to light and temperature. It is crucial to protect samples from light by using amber vials and to keep them cool to prevent degradation. Prepare fresh working solutions and store stock solutions at -20°C or below.
Quantitative Data Summary
The following tables summarize the key mass spectrometry parameters for the analysis of Pyridoxamine and its deuterated internal standard.
Table 1: Mass Spectrometry Parameters for Pyridoxamine and Pyridoxamine-d3
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Pyridoxamine | 169.2 | 152.1 | 134.1 |
| Pyridoxamine-d3 | 172.2 | 152.1 | 134.1 |
Note: The product ions for Pyridoxamine-d3 are inferred based on the fragmentation of the non-deuterated compound and the typical stability of the deuterated methyl group under these conditions. The primary fragmentation involves the loss of other parts of the molecule.
Table 2: Recommended Starting MS/MS Optimization Parameters
| Parameter | Recommended Starting Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 20 - 30 V |
| Collision Energy (for 172.2 -> 152.1) | 15 - 25 eV |
| Collision Energy (for 172.2 -> 134.1) | 20 - 30 eV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
These are suggested starting points and should be optimized for your specific instrument and experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol describes a common protein precipitation method for the extraction of Pyridoxamine from biological fluids.
-
Thaw Samples: Thaw plasma or serum samples on ice.
-
Spike Internal Standard: To 100 µL of plasma/serum, add 10 µL of Pyridoxamine-d3 dihydrochloride working solution (concentration should be optimized based on expected analyte levels). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) or 10% trichloroacetic acid (TCA).
-
Vortex: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general starting point for the chromatographic separation and mass spectrometric detection.
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Equilibrate at 5% B
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI+.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for Pyridoxamine-d3 analysis.
Caption: Troubleshooting logic for MS signal issues.
Technical Support Center: Chromatographic Analysis of Pyridoxamine Vitamers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor chromatographic separation of pyridoxamine (B1203002) (Vitamin B6) vitamers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor separation of pyridoxamine vitamers?
Poor separation, including peak tailing, co-elution, and broad peaks, typically stems from a few key issues:
-
Secondary Silanol (B1196071) Interactions: The basic amine groups on vitamers like pyridoxamine can interact strongly with acidic residual silanol groups on the surface of silica-based columns, leading to significant peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: The ionization state of pyridoxamine vitamers is highly dependent on pH. An unoptimized mobile phase pH can lead to poor retention, co-elution, or peak shape distortion. Acidic mobile phases (pH 2.0-3.5) are often favored to suppress the ionization of silanol groups.[3][4]
-
Insufficient Ionic Strength: A mobile phase with low buffer concentration may not effectively mask silanol interactions or control the ionization of the analytes, resulting in poor peak shape.
-
Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase, blocked frits, or the creation of voids, all of which negatively impact separation performance.[1][5]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting or tailing and reduced resolution.[2][6]
Q2: My pyridoxamine peaks are severely tailing. How can I fix this?
Peak tailing is the most common problem when analyzing these basic compounds.[1] Here are the primary solutions:
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.0-3.0) protonates the residual silanol groups on the column, minimizing their interaction with the positively charged vitamers.[1]
-
Use an Ion-Pairing Reagent: Adding an ion-pairing agent like 1-octanesulfonic acid to the mobile phase can mask the charge on the analytes, improving retention and peak shape in reversed-phase chromatography.[7][8]
-
Select a Modern, End-Capped Column: Use a high-purity, base-deactivated silica (B1680970) column (Type B) that is thoroughly end-capped. These columns have fewer accessible silanol groups, which reduces tailing for basic compounds.[1]
-
Increase Buffer Concentration: A higher concentration of a suitable buffer in the mobile phase can help mask residual silanol activity and maintain a stable pH.[2]
Q3: My phosphorylated vitamers (PLP, PMP) are eluting too early with poor retention. What should I do?
Poor retention of the highly polar, phosphorylated vitamers is common in reversed-phase chromatography.
-
Use a 100% Aqueous Mobile Phase: Ensure your column is compatible with highly aqueous mobile phases. Some conventional C18 columns suffer from "phase collapse" under these conditions.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain and separate highly polar compounds and can be an excellent alternative for improving the retention of phosphorylated vitamers.[9]
-
Employ an Ion-Pairing Reagent: As mentioned for tailing, an ion-pairing reagent can increase the retention of these charged species on a reversed-phase column.[7][8]
Q4: How does sample preparation affect the separation of pyridoxamine vitamers?
Proper sample preparation is critical for good chromatography and to avoid matrix interferences.[9]
-
Protein Precipitation: Biological samples like plasma must be deproteinized. This is commonly done using acids like metaphosphoric acid or trichloroacetic acid, or solvents like acetonitrile (B52724).[7][10]
-
Hydrolysis: To measure total vitamin B6, enzymatic (e.g., acid phosphatase) or acid hydrolysis is often used to convert phosphorylated forms (PLP, PMP) to their free forms (PL, PM).[4][11] Incomplete hydrolysis can lead to multiple peaks for the same vitamer.
-
Light Sensitivity: Pyridoxamine vitamers are sensitive to light, and exposure can lead to degradation.[12] All sample preparation steps should be performed in amber vials or under low-light conditions.[13]
-
Thermal Stability: The vitamers can also be sensitive to heat. Avoid high temperatures during sample preparation and storage.[14]
Q5: What are the optimal detection settings for pyridoxamine vitamers?
Fluorescence detection is commonly used due to its high sensitivity and selectivity for B6 vitamers.[11][15]
-
Excitation/Emission Wavelengths: Typical wavelengths are around 328 nm for excitation and 393 nm for emission.[7][8][10] However, it is always best to optimize these for your specific instrument and mobile phase conditions.
-
Post-Column Derivatization: The native fluorescence of some vitamers, particularly pyridoxal (B1214274) 5'-phosphate (PLP), can be low. A post-column derivatization step, for example with sodium bisulfite, is often used to form a highly fluorescent product and enhance sensitivity.[7][8]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor chromatographic separation of pyridoxamine vitamers.
Caption: A step-by-step workflow for diagnosing poor chromatographic separation.
Vitamer Structures and Chromatographic Interactions
The chemical properties of pyridoxamine vitamers directly influence their behavior on a reversed-phase column. Understanding these interactions is key to developing a robust separation method.
Caption: Interactions between B6 vitamers and a reversed-phase HPLC column.
Data Summary: Typical Chromatographic Conditions
This table summarizes typical starting conditions for the separation of pyridoxamine vitamers using reversed-phase HPLC with fluorescence detection. These should be used as a starting point for method development.
| Parameter | Typical Condition | Purpose | Reference |
| Column | C18, Base-Deactivated, End-Capped (e.g., 2.1-4.6 mm ID, 100-250 mm length, 2.5-5 µm particles) | Provides primary hydrophobic retention while minimizing silanol interactions. | [7][10] |
| Mobile Phase A | Aqueous Buffer (e.g., 20-50 mM Potassium Phosphate) with 0.1% Formic Acid or Phosphoric Acid | Controls pH and provides ionic strength. | [4][10] |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds. | [9][10] |
| pH | 2.0 - 3.5 | Suppresses ionization of silanol groups to reduce peak tailing. | [3][4][8] |
| Ion-Pair Reagent | 1-octanesulfonic acid (optional) | Improves retention and peak shape of charged/polar vitamers. | [7][8] |
| Flow Rate | 0.3 - 1.2 mL/min | Adjusted based on column dimensions and particle size. | [10] |
| Elution Mode | Gradient elution (e.g., 0-15% B over 20-30 min) | Necessary to resolve both polar (phosphorylated) and less polar vitamers in a single run. | [7][8][10] |
| Detector | Fluorescence | Highly sensitive and selective for B6 vitamers. | [11] |
| Excitation / Emission | Ex: 328 nm / Em: 393 nm | Common wavelengths for B6 vitamer detection. | [7][8][10] |
| Post-Column Reagent | Sodium Bisulfite (optional) | Enhances the fluorescence signal of certain vitamers like PLP. | [7][8] |
Key Experimental Protocols
Protocol 1: Mobile Phase Preparation (Ion-Pair, pH 2.16)
This protocol is adapted from published methods for separating all B6 vitamers.[7][8]
-
Prepare Buffer Stock: Weigh and dissolve potassium phosphate (B84403) monobasic in HPLC-grade water to a final concentration of 50 mM.
-
Add Ion-Pair Reagent: To 1 L of the phosphate buffer, add 1-octanesulfonic acid to a final concentration of 5 mM.
-
Adjust pH: While stirring, add triethylamine (B128534) dropwise until the pH begins to shift. Then, carefully titrate the solution with phosphoric acid to a final pH of 2.16.
-
Filter: Vacuum filter the final mobile phase through a 0.22 µm membrane filter to remove particulates.
-
Degas: Degas the mobile phase using sonication or helium sparging before use.
-
Prepare Organic Phase: The organic phase (Mobile Phase B) is typically HPLC-grade acetonitrile or methanol.
Protocol 2: Sample Preparation from Plasma
This protocol provides a general workflow for extracting B6 vitamers from plasma.[7][10]
-
Aliquot Sample: In a light-protected microcentrifuge tube (amber), add 200 µL of heparinized plasma.
-
Add Internal Standard: Spike the sample with an appropriate internal standard (e.g., 4'-deoxypyridoxine) if available.
-
Precipitate Proteins: Add 200 µL of ice-cold 10% (w/v) metaphosphoric acid or 5% trichloroacetic acid. Alternatively, add 600 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Incubate: Incubate the sample on ice for 10 minutes.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the clear supernatant to a new amber tube, being careful not to disturb the protein pellet.
-
Filter (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze: Inject the sample into the HPLC system immediately or store at -80°C.
Protocol 3: Column Conditioning and Equilibration
-
Initial Flush: Flush a new column with 100% of the organic mobile phase (e.g., acetonitrile) for at least 30 minutes to remove any preservatives.
-
Introduce Aqueous Phase: Gradually introduce the aqueous mobile phase (Mobile Phase A) by running a gradient from 100% organic to your initial run conditions over 20-30 minutes.
-
Equilibration: Before the first injection, equilibrate the column with the initial mobile phase composition (e.g., 98% A, 2% B) for at least 20 column volumes. For a 150 x 4.6 mm column at 1 mL/min, this is approximately 30-40 minutes.
-
Re-equilibration Between Runs: Ensure the column is fully re-equilibrated between injections. This typically requires 5-10 column volumes. Insufficient re-equilibration is a common cause of retention time drift.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. d-nb.info [d-nb.info]
- 5. quora.com [quora.com]
- 6. mastelf.com [mastelf.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence quantum yield measurements: vitamin B6 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of pyridoxine in dietary supplements by liquid chromatography with UV, fluorescence, and mass spectrometric detection: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the analysis of Pyridoxamine-d3 dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridoxamine-d3 dihydrochloride (B599025). The information provided is intended to help address common challenges, particularly those related to matrix effects in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Pyridoxamine-d3 dihydrochloride in our analytical workflow?
A1: Pyridoxamine-d3 dihydrochloride is a stable isotope-labeled (SIL) internal standard for pyridoxamine (B1203002).[1][2] Its primary role is to compensate for variations in sample preparation and matrix effects during quantification by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Since it is chemically almost identical to the analyte (pyridoxamine), it experiences similar ionization suppression or enhancement, allowing for more accurate and precise quantification.
Q2: We are observing significant ion suppression in our plasma samples. What are the likely causes and how can we mitigate this?
A2: Ion suppression in plasma samples is often caused by co-eluting endogenous components like phospholipids (B1166683) and proteins.[3] These molecules can interfere with the ionization of the target analyte in the mass spectrometer's source.
To mitigate this, consider the following:
-
Improve Sample Preparation: Implement more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. Protein precipitation alone may not be sufficient to remove all matrix components.
-
Optimize Chromatography: Adjust your LC method to achieve better separation between pyridoxamine and the matrix components. This can involve changing the column, mobile phase composition, or gradient profile.
-
Sample Dilution: If the concentration of pyridoxamine is high enough, diluting the sample can reduce the concentration of interfering matrix components.[4]
Q3: Our calibration curve for pyridoxamine is not linear. What could be the issue?
A3: Non-linearity in the calibration curve can be a result of several factors:
-
Uncompensated Matrix Effects: If the matrix effect is not consistent across the concentration range, it can lead to a non-linear response. Ensure that your internal standard, Pyridoxamine-d3 dihydrochloride, is being used effectively.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. Ensure your calibration range is within the linear dynamic range of the instrument.
-
Improper Sample Preparation: Inconsistent sample preparation can introduce variability and affect linearity.
Q4: We are seeing significant peak tailing for pyridoxamine. What are the common causes and solutions?
A4: Peak tailing in LC analysis can be caused by several factors:
-
Secondary Interactions: Interactions between the analyte and active sites on the stationary phase (e.g., residual silanols) can cause tailing. Using a highly inert column or modifying the mobile phase with additives can help.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Physical Issues: A void at the column inlet or a blocked frit can also cause peak shape issues.
Troubleshooting Guides
Issue 1: Poor Recovery of Pyridoxamine
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent and pH. Ensure thorough mixing and sufficient extraction time. |
| Analyte Degradation | Pyridoxamine can be light-sensitive. Protect samples from light during preparation and storage. |
| Suboptimal SPE Protocol | If using Solid-Phase Extraction, ensure the sorbent type, wash, and elution solvents are appropriate for pyridoxamine. |
Issue 2: High Variability in Replicate Injections
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Automate the sample preparation process if possible. Ensure consistent timing and volumes for all steps. |
| Injector Issues | Check the autosampler for leaks, bubbles in the syringe, or a partially clogged needle. |
| Fluctuations in MS Source | Clean the ion source. Ensure stable spray and consistent nebulizer gas flow. |
Experimental Protocols
Protocol 1: Quantification of Pyridoxamine in Human Plasma using LC-MS/MS with Protein Precipitation
1. Materials and Reagents:
-
Pyridoxamine and Pyridoxamine-d3 dihydrochloride standards
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Methanol (MeOH)
-
Water with 0.1% formic acid
-
LC-MS/MS system
2. Sample Preparation:
-
Thaw plasma samples and standards on ice.
-
To 100 µL of plasma, add 10 µL of Pyridoxamine-d3 dihydrochloride internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (with 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor appropriate precursor/product ion transitions for pyridoxamine and pyridoxamine-d3.
Quantitative Data Summary
The following table summarizes typical performance characteristics for an LC-MS/MS method for pyridoxamine analysis.
| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Recovery | 75-90% | >90% |
| Matrix Effect | 15-30% (Ion Suppression) | <15% (Ion Suppression) |
| Lower Limit of Quantification (LLOQ) | 1-5 ng/mL | 0.5-2 ng/mL |
| Precision (%CV) | <15% | <10% |
| Accuracy (%Bias) | ±15% | ±10% |
Visualizations
Caption: Experimental workflow for pyridoxamine analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. biotage.com [biotage.com]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the influence of protein precipitation prior to on-line SPE-LC-API/MS procedures using multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Pyridoxamine-d3 dihydrochloride during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridoxamine-d3 dihydrochloride (B599025). It aims to address common challenges encountered during sample preparation to prevent degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
General Handling and Storage
1. What are the optimal storage conditions for Pyridoxamine-d3 dihydrochloride powder to prevent degradation?
To ensure the long-term stability of Pyridoxamine-d3 dihydrochloride powder, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is typically -20°C for long-term storage.[3][4] It is also crucial to protect the powder from light and moisture.[3][5]
2. How should I handle the powder form of Pyridoxamine-d3 dihydrochloride in the lab to minimize degradation and ensure safety?
When handling the powder, it is important to avoid all personal contact, including inhalation.[1] Use personal protective equipment (PPE) such as gloves, safety glasses, and a dust respirator.[1] Work in a well-ventilated area, and use dry clean-up procedures to avoid generating dust.[1] Always wash hands thoroughly with soap and water after handling.[6]
Solution Preparation and Stability
3. What is the recommended solvent for dissolving Pyridoxamine-d3 dihydrochloride?
Pyridoxamine-d3 dihydrochloride is soluble in water (up to 100 mg/mL), alcohol, and acetonitrile (B52724).[1][7] The choice of solvent may depend on the specific application and subsequent analytical method. For stock solutions, water, methanol (B129727), or acetonitrile are commonly used.[7][8]
4. My Pyridoxamine-d3 dihydrochloride solution appears discolored. What could be the cause and is it still usable?
Discoloration, such as a yellowish or brownish tint, is often an indication of degradation, particularly photodegradation.[9] If your solution is discolored, it is recommended to discard it and prepare a fresh solution to ensure the accuracy of your experimental results.
5. How stable is Pyridoxamine-d3 dihydrochloride in aqueous solutions? What factors affect its stability in solution?
The stability of Pyridoxamine-d3 dihydrochloride in aqueous solutions is influenced by several factors, including:
-
Light: Exposure to regular laboratory light can cause significant degradation.[10]
-
pH: Stability is pH-dependent. Degradation is more pronounced at higher pH values.[10]
-
Temperature: Higher temperatures can accelerate thermal degradation.[11][12]
-
Presence of Oxidizing Agents: Contact with oxidizing agents should be avoided as it can lead to degradation.[1]
-
Presence of Photosensitizers: Molecules like riboflavin (B1680620) (vitamin B2) can accelerate photodegradation.[9]
6. I need to store my stock solution. What are the recommended storage conditions and for how long can I store it?
For optimal stability, stock solutions should be stored in light-protected (amber or foil-wrapped) containers.[9] For short-term storage (up to 24 hours), refrigeration at 2-8°C is suitable.[9] For longer-term storage, it is recommended to aliquot the solution and store it frozen at -20°C or -80°C.[3][4][13] Stock solutions in appropriate solvents can be stable for up to 6 months when stored at -80°C.[3][4] Avoid repeated freeze-thaw cycles.[9]
Sample Preparation for Analysis
7. What are the critical steps to prevent degradation of Pyridoxamine-d3 dihydrochloride during biological sample (e.g., plasma, urine) preparation?
To minimize degradation during the preparation of biological samples:
-
Minimize Light Exposure: Conduct all procedures under subdued light conditions or use low-actinic glassware.[10]
-
Control Temperature: Keep samples on ice or at reduced temperatures throughout the extraction process.
-
Control pH: Maintain an acidic pH during extraction, as pyridoxamine (B1203002) is more stable under these conditions.[10]
-
Work Quickly: Process samples as rapidly as possible to reduce the time exposed to potentially degrading conditions.
-
Use Antioxidants: In some cases, the addition of antioxidants may help to prevent oxidative degradation.
8. I am seeing unexpected peaks in my chromatogram when analyzing samples containing Pyridoxamine-d3 dihydrochloride. What could be the source of these interfering peaks?
Unexpected peaks in your chromatogram are often due to the presence of degradation products.[9] These can form due to exposure to light, heat, or inappropriate pH during sample processing and storage. To confirm, you can try analyzing a sample that has been intentionally degraded (e.g., by exposure to light) to see if the retention times of the unexpected peaks match those of the degradation products.
9. How does pH affect the stability of Pyridoxamine-d3 dihydrochloride during sample extraction and analysis?
Pyridoxamine is more susceptible to degradation at higher pH levels.[10] Therefore, maintaining an acidic to neutral pH during sample extraction and analysis is crucial for its stability. For example, a study showed that at pH 8, pyridoxamine retention dropped to 47% after 15 hours of exposure to laboratory light, whereas at pH 4.5, the retention was 81% under the same conditions.[10]
10. Are there any known interactions between Pyridoxamine-d3 dihydrochloride and common sample matrix components that I should be aware of?
Yes, pyridoxamine can interact with certain components in biological matrices. For example, it can form Schiff bases with the ε-amino group of lysine.[14] It can also chelate metal ions, which can influence its stability and reactivity.[15] These interactions can potentially affect extraction efficiency and analytical results.
Troubleshooting Analytical Methods
11. My recovery of Pyridoxamine-d3 dihydrochloride is consistently low. What are the potential causes and how can I improve it?
Low recovery can be attributed to several factors:
-
Degradation: As discussed, exposure to light, high pH, or high temperatures can lead to significant loss of the analyte. Ensure all stabilization precautions are taken.
-
Extraction Inefficiency: The choice of extraction solvent and pH can greatly impact recovery. Optimize the extraction method for your specific sample matrix.
-
Adsorption: The analyte may adsorb to container surfaces. Using appropriate materials like polypropylene (B1209903) can help minimize this.[1]
-
Matrix Effects: Components in the sample matrix can interfere with the extraction and ionization (in mass spectrometry-based methods). Consider different sample clean-up strategies or the use of a matrix-matched calibration curve.
12. What are the common degradation products of Pyridoxamine-d3 dihydrochloride and how can I identify them in my analysis?
Common degradation products of pyridoxamine and related vitamers include:
-
Pyridoxal (B1214274): Can be formed through thermal degradation.[16]
-
4-Pyridoxic acid 5'-phosphate (PAP): A major photodegradation product of pyridoxal 5'-phosphate.[9]
-
Other oxidative products: Radiolysis in aqueous solutions can produce various hydroxylated and quinone-type products.[17]
These degradation products can be identified by comparing the retention times and/or mass spectra of the unknown peaks in your samples with those of authentic standards of the potential degradation products.
Quantitative Data Summary
Table 1: Stability of Pyridoxamine in Solution under Different Light Conditions
| Light Condition | pH | Exposure Time (hours) | Retention (%) |
| Regular Laboratory Light | 4.5 | 8 | 81 |
| Regular Laboratory Light | 8.0 | 15 | 47 |
| Low Actinic Glassware | 4.5 - 8.0 | 15 | 94 - 106 |
| Yellow/Golden Fluorescent Light | 4.5 - 8.0 | 15 | 94 - 106 |
| Total Darkness | 4.5 - 8.0 | 15 | ~100 |
Data adapted from a study on pyridoxamine dihydrochloride.[10]
Table 2: Recommended Storage Conditions for Pyridoxamine-d3 Dihydrochloride
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | Long-term | Keep tightly sealed, protected from light and moisture.[3][4] |
| Powder | 15 - 25°C | Short-term | Store in a cool, dry, well-ventilated area.[1][18] |
| Stock Solution | -80°C | up to 6 months | Use light-protected containers, avoid freeze-thaw cycles.[3][4] |
| Stock Solution | -20°C | up to 1 month | Use light-protected containers.[3][4][13] |
| Stock Solution | 2 - 8°C | up to 24 hours | Protect from light.[9] |
Experimental Protocols
Protocol: Preparation of a Standard Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of Pyridoxamine-d3 dihydrochloride.
Materials:
-
Pyridoxamine-d3 dihydrochloride powder
-
HPLC-grade methanol or acetonitrile
-
Calibrated analytical balance
-
Amber volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh 10 mg of Pyridoxamine-d3 dihydrochloride powder using an analytical balance.
-
Transfer the powder to a 10 mL amber volumetric flask.
-
Add approximately 7-8 mL of the chosen solvent (e.g., methanol).
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Bring the solution to the final volume of 10 mL with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
For long-term storage, aliquot the stock solution into amber vials and store at -80°C.
Visualizations
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Pyridoxamine dihydrochloride(524-36-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. hpc-standards.com [hpc-standards.com]
- 8. impactfactor.org [impactfactor.org]
- 9. benchchem.com [benchchem.com]
- 10. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journalwjarr.com [journalwjarr.com]
- 12. tandfonline.com [tandfonline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Improving Quantification Accuracy with Pyridoxamine-d3 Dihydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of Pyridoxamine-d3 dihydrochloride (B599025) as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is Pyridoxamine-d3 dihydrochloride and why is it used as an internal standard?
Pyridoxamine-d3 dihydrochloride is a stable isotope-labeled version of Pyridoxamine, a vitamer of Vitamin B6. In this internal standard, three hydrogen atoms on the methyl group have been replaced by deuterium (B1214612) atoms. It is used in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to improve the accuracy and precision of Pyridoxamine quantification.[1] Because it is chemically almost identical to the analyte of interest (Pyridoxamine), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1] This allows it to compensate for variations in sample preparation, injection volume, and matrix effects.
Q2: What are the most common issues encountered when using deuterated internal standards like Pyridoxamine-d3 dihydrochloride?
The most common issues include:
-
Isotopic Impurity: The presence of unlabeled Pyridoxamine in the Pyridoxamine-d3 dihydrochloride standard can lead to an overestimation of the analyte concentration, especially at low levels.[2][3]
-
Isotopic Exchange (H/D Exchange): Deuterium atoms on the internal standard can sometimes be replaced by hydrogen atoms from the solvent or sample matrix, which can affect the accuracy of quantification.[4]
-
Chromatographic Shift (Isotope Effect): The deuterated internal standard may have a slightly different retention time than the unlabeled analyte, which can lead to differential matrix effects and impact accuracy.[5][6]
Q3: How should Pyridoxamine-d3 dihydrochloride be stored?
To ensure its stability, Pyridoxamine-d3 dihydrochloride should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Stock solutions should also be stored at low temperatures, for instance, -20°C or -80°C, to minimize degradation and potential isotopic exchange.
Troubleshooting Guides
Issue 1: Poor Accuracy and Precision in Quantification
Symptom: Inconsistent and inaccurate results for Pyridoxamine concentrations in your samples.
Possible Causes and Solutions:
-
Isotopic Impurity of the Internal Standard: The presence of unlabeled Pyridoxamine in your Pyridoxamine-d3 dihydrochloride can artificially inflate your analyte signal.
-
Solution: Verify the isotopic purity of your internal standard from the Certificate of Analysis. If the purity is low, consider purchasing a new standard with higher isotopic purity (ideally ≥99%). You can assess the contribution of the unlabeled analyte in your standard by injecting a high concentration of the internal standard alone and monitoring the signal at the mass transition of the unlabeled Pyridoxamine.[2]
-
-
Chromatographic Shift Leading to Differential Matrix Effects: If Pyridoxamine and Pyridoxamine-d3 dihydrochloride do not co-elute perfectly, they may be affected differently by interfering substances in the sample matrix, leading to variations in ionization efficiency.[5][6]
-
Solution: Adjust your chromatographic conditions to improve co-elution. This can include modifying the mobile phase composition, changing the gradient slope, or using a different analytical column.
-
-
Inconsistent Sample Preparation: Variability in extraction recovery between the analyte and the internal standard can lead to inaccurate results.
-
Solution: Ensure your sample preparation protocol is robust and reproducible. The use of a stable isotope-labeled internal standard like Pyridoxamine-d3 dihydrochloride is intended to correct for these variations, but extreme inconsistencies can still impact results.
-
Issue 2: Drifting or Unstable Internal Standard Signal
Symptom: The peak area of Pyridoxamine-d3 dihydrochloride is not consistent across your analytical run.
Possible Causes and Solutions:
-
Isotopic Exchange (H/D Exchange): Deuterium atoms on the methyl group of Pyridoxamine-d3 dihydrochloride are generally stable. However, under certain conditions (e.g., extreme pH or high temperature), exchange with hydrogen atoms from the solvent or matrix can occur.
-
Solution: Maintain a neutral or slightly acidic pH during sample preparation and analysis. Avoid exposing samples to high temperatures for extended periods.[4] You can perform a stability test by incubating the internal standard in your sample matrix at different time points and analyzing for any loss of the deuterated signal or increase in the unlabeled signal.
-
-
Instability of the Compound in the Autosampler: Pyridoxamine-d3 dihydrochloride may degrade over time in the autosampler, especially if not kept at a low temperature.
-
Solution: Keep the autosampler temperature low (e.g., 4°C). Prepare fresh samples if they have been in the autosampler for an extended period.
-
Quantitative Data
Table 1: Impact of Internal Standard on Assay Accuracy and Precision
This table illustrates the typical improvement in accuracy and precision when using Pyridoxamine-d3 dihydrochloride as an internal standard for the quantification of Pyridoxamine in human plasma compared to external calibration.
| Parameter | External Calibration | With Pyridoxamine-d3 Dihydrochloride IS |
| Accuracy (% Bias) | -15% to +20% | -5% to +5% |
| Precision (%RSD) | < 15% | < 5% |
Note: These are representative values based on typical LC-MS/MS assay performance. Actual values may vary depending on the specific method and matrix.
Table 2: Influence of Isotopic Purity on Quantification Accuracy
This table demonstrates how the isotopic purity of the deuterated internal standard can affect the accuracy of the measurement, particularly at the Lower Limit of Quantification (LLOQ).
| Isotopic Purity of Pyridoxamine-d3 Dihydrochloride | Contribution of Unlabeled Analyte from IS at LLOQ | Resulting Overestimation of Analyte Concentration |
| 99.9% | 0.1% | Negligible |
| 99.0% | 1.0% | ~10% |
| 98.0% | 2.0% | ~20% |
Acceptance criteria in many regulated bioanalytical methods state that the contribution of the internal standard to the analyte signal should be less than 20% of the LLOQ response.[3]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Pyridoxamine-d3 Dihydrochloride Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Pyridoxamine-d3 dihydrochloride and dissolve it in 1 mL of methanol (B129727).
-
Pyridoxamine Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Pyridoxamine dihydrochloride and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Pyridoxamine stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Pyridoxamine-d3 dihydrochloride stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
Protocol 2: Sample Preparation from Human Plasma
-
Aliquoting: Pipette 100 µL of human plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the 100 ng/mL Pyridoxamine-d3 dihydrochloride internal standard working solution to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the samples for 1 minute.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate Pyridoxamine from other matrix components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Pyridoxamine: Precursor ion > Product ion (e.g., m/z 169.1 > 151.1)
-
Pyridoxamine-d3: Precursor ion > Product ion (e.g., m/z 172.1 > 154.1)
-
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges with Pyridoxamine-d3 Dihydrochloride
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Pyridoxamine-d3 dihydrochloride (B599025) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my Pyridoxamine-d3 dihydrochloride not dissolving in common organic solvents like dichloromethane (B109758) (DCM), chloroform, or ethyl acetate (B1210297)?
A1: Pyridoxamine-d3 dihydrochloride is a salt of an amine.[1] The presence of two hydrochloride moieties makes the molecule highly polar and ionic.[2][3] Organic solvents like dichloromethane, chloroform, and ether are nonpolar or have low polarity. Following the principle of "like dissolves like," polar molecules tend to dissolve in polar solvents, while nonpolar molecules dissolve in nonpolar solvents. Therefore, the high polarity of the dihydrochloride salt leads to its poor solubility in nonpolar organic solvents.[2][4]
Q2: What are the recommended starting solvents for dissolving Pyridoxamine-d3 dihydrochloride?
A2: Due to its salt nature, it is best to start with highly polar solvents. Pyridoxamine (B1203002) dihydrochloride is soluble in water and slightly soluble in ethanol.[4] For organic applications, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) or polar protic solvents like methanol (B129727) are recommended as starting points.
Q3: Can I heat the mixture or use sonication to improve solubility?
A3: Yes, gentle heating and sonication are common laboratory techniques to increase the rate of dissolution.[5] Sonication uses ultrasonic waves to break apart solute aggregates, while heating increases the kinetic energy of the solvent molecules, improving solvation. However, exercise caution with heating, as Pyridoxamine dihydrochloride has a melting point of approximately 226-227°C with decomposition.[4] Prolonged or excessive heating could lead to degradation of the compound.
Q4: What is the difference between the dihydrochloride salt and the free base form in terms of solubility?
A4: The dihydrochloride salt is a polar, ionic compound designed to be water-soluble.[1] The free base is the neutral form of the pyridoxamine molecule. By removing the hydrochloride ions through neutralization, the polarity of the molecule is significantly reduced. This non-ionic, less polar free base form is substantially more soluble in a wider range of organic solvents, particularly those with low to medium polarity like ethyl acetate, dichloromethane, and ethers.[6]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with Pyridoxamine-d3 dihydrochloride.
Problem: The compound does not dissolve in the chosen organic solvent.
Below is a decision-making workflow to guide your troubleshooting process.
Caption: Troubleshooting decision tree for solubility issues.
Solution 1: Optimize Solvent Choice
The first step is to ensure you are using a solvent with appropriate polarity. If solubility is poor in nonpolar solvents, switch to a more polar option.
Table 1: Qualitative Solubility of Pyridoxamine Dihydrochloride
| Solvent | Type | Expected Solubility |
|---|---|---|
| Water | Polar Protic | Soluble[4] |
| Methanol / Ethanol | Polar Protic | Slightly Soluble[4][7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble |
| Chloroform | Nonpolar | Insoluble[4] |
| Diethyl Ether | Nonpolar | Insoluble[4] |
Solution 2: Use Co-solvents
If a single solvent is not effective, a co-solvent system can be employed. Adding a small amount of a highly polar solvent like methanol or DMSO to a less polar primary solvent can disrupt the crystal lattice of the salt and improve overall solubility.[6]
Solution 3: Convert to the Free Base (Chemical Modification)
For applications requiring high solubility in less polar organic solvents, the most effective strategy is to convert the dihydrochloride salt to its free base form. This process involves neutralizing the hydrochloride with a mild base and extracting the neutral amine into an organic solvent. See Experimental Protocol 1 for a detailed procedure.
Experimental Protocols
Protocol 1: Conversion of Pyridoxamine-d3 Dihydrochloride to its Free Base
This protocol describes a standard liquid-liquid extraction procedure to obtain the free amine form of Pyridoxamine-d3, which is more soluble in a broad range of organic solvents.
Materials:
-
Pyridoxamine-d3 dihydrochloride
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or another suitable water-immiscible organic solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Pyridoxamine-d3 dihydrochloride in a minimum amount of deionized water in a beaker.
-
Neutralization: Transfer the aqueous solution to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate. You may observe gas (CO₂) evolution. Continue adding the base dropwise until the gas evolution ceases and the aqueous layer is basic (test with pH paper, target pH ≈ 8).
-
Extraction: Add a volume of ethyl acetate to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Collection: Drain the lower aqueous layer. Collect the upper organic layer (containing the free base) into an Erlenmeyer flask.
-
Repeat Extraction: To maximize yield, add a fresh portion of ethyl acetate to the aqueous layer in the separatory funnel and repeat the extraction process two more times. Combine all organic extracts.
-
Drying: Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the combined organic extracts to remove residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting solid or oil is the Pyridoxamine-d3 free base.
Caption: Workflow for converting the dihydrochloride salt to the free base.
Mechanism of Action Context
Understanding the role of Pyridoxamine is crucial for drug development professionals. Pyridoxamine is a potent inhibitor of the formation of Advanced Glycation End-products (AGEs), which are implicated in diabetic complications and other diseases.[8][9][10]
Role in Inhibiting AGE Formation: Protein glycation begins with a reaction between a sugar (like glucose) and a protein to form a Schiff base, which rearranges into a more stable Amadori compound.[8] These compounds can then undergo a series of complex reactions, including oxidation, to form irreversible AGEs.[8] Pyridoxamine primarily acts by:
-
Trapping Reactive Carbonyl Species (RCS): It reacts with and sequesters reactive dicarbonyl intermediates that are precursors to AGEs.[9]
-
Chelating Metal Ions: It complexes with metal ions that catalyze the oxidative reactions necessary for AGE formation.[8][10]
-
Scavenging Reactive Oxygen Species (ROS): It has antioxidant properties that can neutralize ROS generated during the glycation process.[8][10]
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. Pyridoxamine dihydrochloride | 524-36-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. himedialabs.com [himedialabs.com]
- 8. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing isotopic exchange in Pyridoxamine-d3 dihydrochloride experiments
Welcome to the technical support center for Pyridoxamine-d3 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and to offer troubleshooting support for experiments utilizing this deuterated standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with Pyridoxamine-d3 dihydrochloride?
Isotopic exchange is a chemical process where a deuterium (B1214612) atom on the Pyridoxamine-d3 molecule is replaced by a hydrogen atom from the surrounding environment, such as from solvents or the sample matrix.[1] This is a critical issue in quantitative analyses, like LC-MS/MS, because it alters the mass of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn can cause an overestimation of the analyte's concentration, compromising the accuracy of the results.[1] In severe cases, complete loss of the deuterium label could generate a false positive signal for the unlabeled analyte.[1]
Q2: How stable is the deuterium label on Pyridoxamine-d3 dihydrochloride?
The deuterium atoms in Pyridoxamine-d3 dihydrochloride are located on the methyl group.[2] Deuterium atoms on a carbon atom are generally considered stable.[1] However, the stability should be experimentally verified under your specific analytical conditions to ensure accurate and reliable results.[1]
Q3: What experimental factors can promote isotopic exchange?
Several factors can influence the rate of isotopic exchange:
-
pH: The rate of hydrogen-deuterium (H/D) exchange is significantly influenced by pH. Both strongly acidic and basic conditions can catalyze the exchange. For many compounds, the exchange rate is slowest at a pH between 2.5 and 3.[1]
-
Temperature: Higher temperatures accelerate the rate of isotopic exchange.[1][3] Storing and handling samples at reduced temperatures can significantly slow down this process.[1]
-
Solvent Composition: Protic solvents, such as water and methanol, can provide a source of protons and facilitate isotopic exchange.[1][3] Whenever possible, using aprotic solvents for sample storage and reconstitution is recommended.[3]
Troubleshooting Guides
Issue: Inaccurate or Inconsistent Quantitative Results
Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors, including a lack of co-elution with the analyte, impurities in the standard, isotopic exchange, or differential matrix effects.[3]
Troubleshooting Workflow for Inaccurate Quantification
Caption: Troubleshooting workflow for inaccurate quantitative results.
Step 1: Verify Co-elution of Analyte and Internal Standard
A common issue is the chromatographic separation of the deuterated standard and the analyte, known as the "chromatographic isotope effect".[3] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3]
-
Action: Overlay the chromatograms of the analyte and the internal standard. A visible separation indicates a potential issue.[4]
-
Solution: Modify chromatographic conditions to achieve better co-elution. This can include adjusting the gradient or the mobile phase composition.[4]
Step 2: Assess Isotopic Purity
The presence of unlabeled analyte in the deuterated standard can contribute to the analyte's signal, leading to a positive bias in the results, especially at low concentrations.[5]
-
Action: Analyze a high-concentration solution of the deuterated internal standard and monitor the mass transition of the unlabeled analyte.[4]
-
Solution: If significant unlabeled analyte is detected, use the data to correct your quantitative results or obtain a higher purity batch of the standard.[4]
Step 3: Investigate Hydrogen/Deuterium (H/D) Exchange
-
Action: Perform a stability study by analyzing your standard in the sample diluent and mobile phase at various time points (e.g., 0, 4, 8, 24 hours).[3] Monitor for a decrease in the deuterated standard's peak area and the appearance of a peak for the unlabeled analyte.[1]
-
Solution: If exchange is detected, adjust experimental conditions by lowering the temperature, using aprotic solvents for storage, and maintaining a pH between 2.5 and 3.[1]
Experimental Protocols
Protocol 1: Stability Assessment of Pyridoxamine-d3 Dihydrochloride
Objective: To determine if the deuterated internal standard is stable under the analytical conditions.
Methodology:
-
Prepare two sets of samples:
-
Set A (Solvent): Spike Pyridoxamine-d3 dihydrochloride into the sample reconstitution solvent.
-
Set B (Matrix): Spike Pyridoxamine-d3 dihydrochloride into a blank sample matrix (e.g., plasma, urine).[3]
-
-
Process the matrix samples using your established extraction procedure.[3]
-
Analyze the samples by LC-MS/MS at different time points (e.g., 0, 4, 8, 24 hours).[3]
-
Data Analysis:
-
Monitor the peak area of the deuterated standard over time. A significant decrease may indicate instability or isotopic exchange.
-
Monitor for the appearance and increase of the unlabeled pyridoxamine (B1203002) peak in the deuterated standard samples.
-
Protocol 2: Quantification of Isotopic Purity
Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.
Methodology:
-
Prepare a High-Concentration d-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.[4]
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.[4]
-
Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.[4]
-
Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct your quantitative data, especially at the lower limit of quantification.[4]
Data Summary
| Parameter | Condition | Observation | Recommendation |
| pH | Strongly acidic or basic | Can catalyze H/D exchange[1] | Maintain pH between 2.5 and 3[1] |
| Temperature | Elevated temperatures | Accelerates the rate of isotopic exchange[1][3] | Store and handle samples at low temperatures (e.g., 4°C, -20°C)[1] |
| Solvent | Protic (e.g., water, methanol) | Can facilitate H/D exchange[1][3] | Use aprotic solvents (e.g., acetonitrile) for long-term storage[1] |
Signaling Pathways and Workflows
Isotopic Exchange Pathway
Caption: Simplified diagram of the isotopic exchange process.
References
Technical Support Center: Enhancing the Efficiency of Pyridoxamine-d3 Dihydrochloride Synthesis
Welcome to the technical support center for the synthesis of Pyridoxamine-d3 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Pyridoxamine-d3 dihydrochloride?
A1: There are two primary synthetic strategies for producing Pyridoxamine-d3 dihydrochloride, both typically starting from a deuterated pyridoxine (B80251) precursor. The key is the introduction of the deuterium (B1214612) label at the C2 methyl group.
-
Oxidative Route: This is a common laboratory-scale method that involves the oxidation of Pyridoxine-d3 to Pyridoxal-d3, followed by reductive amination to yield Pyridoxamine-d3.[1]
-
Non-Oxidative Route (Gabriel Synthesis): This method avoids the potentially problematic oxidation step and can be suitable for larger-scale synthesis. It involves the conversion of the 4-hydroxymethyl group of a protected Pyridoxine-d3 derivative into a leaving group, followed by displacement with a nitrogen nucleophile like potassium phthalimide (B116566).[2][3][4][5][6][7][8][9]
Q2: How is the deuterium label introduced to form the Pyridoxine-d3 precursor?
A2: The deuterium atoms are typically introduced via a base-catalyzed hydrogen-deuterium exchange reaction on a suitable pyridoxine derivative. This is often performed in a deuterated solvent like deuterium oxide (D₂O) with a base to facilitate the exchange at the 2-methyl position.
Q3: What are the critical parameters to control for a high yield and purity?
A3: Several factors significantly impact the efficiency of the synthesis:
-
Purity of Starting Materials: Ensure high purity of the initial pyridoxine and deuterated reagents.
-
Reaction Conditions: Precise control of temperature, reaction time, and pH is crucial for each step.
-
Reagent Stoichiometry: Using the correct molar ratios of reactants is essential to drive the reactions to completion and minimize side products.
-
Purification Methods: Effective purification of intermediates and the final product is critical for removing unreacted reagents and byproducts.
Q4: How can I confirm the isotopic purity of my Pyridoxamine-d3 dihydrochloride?
A4: A combination of analytical techniques is recommended for confirming isotopic purity:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or GC-MS can be used to determine the mass-to-charge ratio and confirm the incorporation of three deuterium atoms.[2][3][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a significant reduction or absence of the signal corresponding to the 2-methyl protons. ²H NMR (Deuterium NMR) will show a signal at the chemical shift corresponding to the deuterated methyl group, confirming the location of the label.[2][3][11]
Q5: What are the common impurities I might encounter?
A5: Impurities can arise from incomplete reactions or side reactions. Common impurities may include:
-
Unreacted starting materials (e.g., Pyridoxine-d3).
-
Partially deuterated species (d1, d2-Pyridoxamine).
-
Over-oxidized products like 4-pyridoxic acid if the oxidation step is not well-controlled.[1]
-
Side products from the reduction or amination steps.
Troubleshooting Guides
Problem 1: Low yield in the oxidation of Pyridoxine-d3 to Pyridoxal-d3.
| Possible Cause | Suggested Solution |
| Inactive Manganese Dioxide (MnO₂) | Use freshly prepared or activated MnO₂ for better reactivity. The activity of commercial MnO₂ can vary. |
| Incorrect Reaction Temperature | Maintain the reaction temperature within the optimal range (typically 40-45°C) to ensure a reasonable reaction rate without promoting side reactions.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or HPLC to ensure it goes to completion. Reaction times can vary depending on the scale and reagent quality. |
| Over-oxidation to 4-pyridoxic acid | Avoid excessive reaction times or temperatures. Use the stoichiometric amount of MnO₂ to minimize the formation of the carboxylic acid byproduct.[1] |
Problem 2: Incomplete conversion or side reactions during the formation of Pyridoxal-d3 oxime.
| Possible Cause | Suggested Solution |
| Incorrect pH | The formation of the oxime is pH-dependent. Ensure the reaction medium is appropriately buffered (e.g., using sodium acetate) to facilitate the reaction. |
| Hydroxylamine (B1172632) hydrochloride instability | Use fresh hydroxylamine hydrochloride. It can degrade over time. |
| Suboptimal Temperature | The reaction is typically carried out at or slightly above room temperature. Ensure the temperature is controlled to prevent decomposition of the reactants or product. |
Problem 3: Low yield or impurities in the reduction of Pyridoxal-d3 oxime to Pyridoxamine-d3.
| Possible Cause | Suggested Solution |
| Inactive Zinc Dust | Use activated zinc dust. You can activate it by washing with dilute acid, followed by water, ethanol (B145695), and ether, then drying under vacuum. |
| Incorrect Acetic Acid Concentration | The concentration of acetic acid can affect the reaction rate and selectivity. Use a concentration that is reported to be effective, and consider optimizing if yields are low. |
| Suboptimal Temperature | The reduction is often carried out at a controlled temperature (e.g., 40-70°C).[12] Monitor the temperature to prevent side reactions. |
| Incomplete Reaction | Monitor the reaction by TLC or HPLC to ensure all the oxime has been consumed. |
Problem 4: Low isotopic enrichment in the final Pyridoxamine-d3 dihydrochloride.
| Possible Cause | Suggested Solution |
| Insufficient Deuterium Source | Use a large excess of the deuterium source (e.g., D₂O) during the hydrogen-deuterium exchange step to drive the equilibrium towards the deuterated product. |
| Ineffective Base Catalyst | The choice and concentration of the base are critical. Ensure the base is strong enough to deprotonate the methyl group but not so strong as to cause side reactions. |
| Back-exchange during Workup | Minimize contact with protic solvents (H₂O, methanol, etc.) during the workup and purification steps after the deuterium exchange. Use deuterated solvents where possible. |
| Contamination with non-deuterated starting material | Ensure that the starting pyridoxine is fully deuterated before proceeding with the synthesis. Analyze the deuterated precursor for isotopic purity. |
Experimental Protocols
Protocol 1: Oxidative Route for Pyridoxamine-d3 Dihydrochloride Synthesis
Step 1: Deuteration of Pyridoxine
-
A detailed protocol for the base-catalyzed deuterium exchange of the 2-methyl group of a pyridoxine derivative should be followed. This typically involves refluxing the pyridoxine derivative in D₂O with a suitable base.
Step 2: Oxidation of Pyridoxine-d3 to Pyridoxal-d3
-
Dissolve Pyridoxine-d3 hydrochloride in water.
-
Add activated manganese dioxide (MnO₂) and stir the suspension.
-
Slowly add concentrated sulfuric acid, maintaining the temperature between 40-45°C.[1]
-
Monitor the reaction by TLC until completion.
-
Filter off the MnO₂ and adjust the pH of the filtrate.
Step 3: Formation of Pyridoxal-d3 Oxime
-
To the aqueous solution of Pyridoxal-d3, add anhydrous sodium acetate (B1210297) and hydroxylamine hydrochloride.
-
Stir the mixture at room temperature until the oxime precipitates.
-
Filter the solid and wash with cold water.
Step 4: Reduction of Pyridoxal-d3 Oxime to Pyridoxamine-d3
-
Suspend the Pyridoxal-d3 oxime in acetic acid.
-
Add activated zinc dust portion-wise while controlling the temperature.
-
After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 60°C) until the reaction is complete (monitored by TLC/HPLC).
-
Filter the reaction mixture to remove excess zinc.
Step 5: Purification and Salt Formation
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to precipitate the free base of Pyridoxamine-d3.
-
Filter the solid and dissolve it in an appropriate solvent (e.g., ethanol).
-
Bubble dry HCl gas through the solution or add a solution of HCl in ethanol to precipitate Pyridoxamine-d3 dihydrochloride.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.[13]
Protocol 2: Non-Oxidative Route (Gabriel Synthesis)
Step 1: Deuteration of Pyridoxine
-
Follow a similar procedure as in the oxidative route to obtain Pyridoxine-d3.
Step 2: Conversion of Hydroxymethyl to a Leaving Group
-
Protect the phenolic hydroxyl and the 5-hydroxymethyl group of Pyridoxine-d3.
-
Convert the 4-hydroxymethyl group to a good leaving group, such as a tosylate or a halide.
Step 3: Gabriel Amine Synthesis
-
React the modified Pyridoxine-d3 derivative with potassium phthalimide in a suitable solvent like DMF.[4][5][6][7][8][9]
-
Heat the reaction mixture to drive the SN2 reaction to completion.
-
Monitor the reaction by TLC.
Step 4: Deprotection and Amine Liberation
-
Treat the N-alkylphthalimide intermediate with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol to cleave the phthalimide group and release the primary amine.[4][8][9]
-
Remove the protecting groups from the hydroxyl functions.
Step 5: Purification and Salt Formation
-
Follow a similar purification and salt formation procedure as described in the oxidative route.
Quantitative Data Summary
| Synthesis Route | Key Reaction Step | Reactants | Conditions | Yield (%) | Purity (%) | Reference |
| Oxidative | Oxidation | Pyridoxine HCl, MnO₂, H₂SO₄ | 40-45°C | - | - | [1] |
| Oxidative | Oxime Formation | Pyridoxal (B1214274), Hydroxylamine HCl, NaOAc | Room Temp | - | - | [12] |
| Oxidative | Oxime Reduction | Pyridoxal oxime, Zn, Acetic Acid | 40-70°C | 89-91.6 | 99.1-99.5 | [12] |
| Non-Oxidative | Hydrogenation | 2-methyl-3-hydroxy-4-cyano-5-acetyloxymethyl-pyridine, H₂, Pd/C | Room Temp, Atm. Pressure | 83 | - | [13][14] |
Visualizations
Caption: Oxidative synthesis workflow for Pyridoxamine-d3 dihydrochloride.
Caption: Non-oxidative (Gabriel) synthesis workflow.
Caption: General troubleshooting logic for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. youtube.com [youtube.com]
- 4. New pathway of conversion of pyridoxal to 4-pyridoxic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. The bacterial oxidation of vitamin B6. V. The enzymatic formation of pyridoxal and isopyridoxal from pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridoxine Hydrochloride | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using Pyridoxamine-d3 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of Pyridoxamine-d3 dihydrochloride (B599025) as a stable isotope-labeled internal standard against a non-deuterated structural analog for the quantification of pyridoxamine (B1203002). The information presented herein is supported by a synthesis of established bioanalytical method validation principles and data from various scientific publications.
Executive Summary
The validation of an analytical method is paramount for ensuring the reliability and accuracy of quantitative data in research and drug development. The choice of an internal standard is a critical factor in the robustness of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide demonstrates the superior performance of a stable isotope-labeled internal standard, Pyridoxamine-d3 dihydrochloride, compared to a non-deuterated structural analog, 4-Deoxypyridoxine. Through a detailed comparison of key validation parameters, this document illustrates how the use of a deuterated standard leads to enhanced precision and accuracy by more effectively compensating for matrix effects and other sources of analytical variability.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard
The following tables summarize the expected performance of an LC-MS/MS method for the quantification of pyridoxamine using either Pyridoxamine-d3 dihydrochloride or 4-Deoxypyridoxine as the internal standard. The data for the deuterated internal standard is representative of typical values reported in validated bioanalytical methods, while the data for the non-deuterated analog reflects the anticipated challenges related to its structural difference from the analyte.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Pyridoxamine-d3 Dihydrochloride (Deuterated IS) | 4-Deoxypyridoxine (Non-Deuterated Analog IS) | Justification for Performance Difference |
| Accuracy (% Bias) | Typically within ± 5% | Potentially ± 15% or greater | The deuterated IS co-elutes and experiences identical matrix effects as the analyte, leading to more accurate correction. The structural analog may have different chromatographic behavior and susceptibility to matrix-induced ion suppression or enhancement. |
| Precision (% RSD) | Intra-day: < 5% Inter-day: < 10% | Intra-day: < 15% Inter-day: < 20% | The near-identical physicochemical properties of the deuterated IS ensure more consistent correction for variability in sample preparation and instrument response, resulting in lower relative standard deviation (RSD). |
| Linearity (r²) | > 0.995 | > 0.990 | While both can yield acceptable linearity, the lower variability with a deuterated IS often results in a higher correlation coefficient. |
| Matrix Effect | Effectively compensated | Inconsistent compensation | The deuterated IS is the gold standard for mitigating matrix effects as it behaves almost identically to the analyte in the presence of interfering substances from the biological matrix. |
| Recovery | Consistent between analyte and IS | May be different from the analyte | Differences in polarity and structure can lead to differential extraction efficiencies between the analyte and a non-deuterated analog. |
Table 2: Representative Quantitative Performance Data
| Analyte Concentration | Pyridoxamine-d3 Dihydrochloride IS | 4-Deoxypyridoxine IS |
| Accuracy (%) | Precision (%RSD) | Accuracy (%) | Precision (%RSD) | |
| Low QC (e.g., 10 ng/mL) | 98.5 | 4.2 | 92.1 | 12.5 |
| Mid QC (e.g., 100 ng/mL) | 101.2 | 3.1 | 105.8 | 9.8 |
| High QC (e.g., 500 ng/mL) | 99.3 | 2.5 | 96.4 | 8.2 |
Experimental Protocols
A detailed methodology for the validation of an analytical method for pyridoxamine in human plasma using Pyridoxamine-d3 dihydrochloride as an internal standard is provided below.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Pyridoxamine-d3 dihydrochloride in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: Linear gradient to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: Return to 5% B
-
6.1-8.0 min: Equilibrate at 5% B
-
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Pyridoxamine: Precursor ion (Q1) m/z 169.1 → Product ion (Q3) m/z 152.1
-
Pyridoxamine-d3: Precursor ion (Q1) m/z 172.1 → Product ion (Q3) m/z 155.1
-
Visualizations
The following diagrams illustrate the experimental workflow for method validation and the principle of using a stable isotope-labeled internal standard.
The Gold Standard for Bioanalysis: A Comparative Guide to Pyridoxamine-d3 Dihydrochloride and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of pyridoxamine (B1203002), the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, specifically Pyridoxamine-d3 dihydrochloride (B599025), and non-deuterated alternatives for the bioanalysis of pyridoxamine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In the complex biological matrices encountered in drug development and clinical research, analytical variability can arise from numerous sources, including sample preparation, instrument performance, and matrix effects. An internal standard (IS) is a compound of known concentration added to samples to correct for these variations. The ideal IS mimics the analyte of interest throughout the entire analytical process. Stable isotope-labeled internal standards (SIL-ISs), such as Pyridoxamine-d3 dihydrochloride, are widely considered the "gold standard" because their physicochemical properties are nearly identical to the endogenous analyte. This guide presents experimental data and protocols to illustrate the superior performance of Pyridoxamine-d3 dihydrochloride compared to non-deuterated internal standards.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a SIL-IS like Pyridoxamine-d3 dihydrochloride significantly enhances the accuracy and precision of pyridoxamine quantification. The following tables summarize the performance characteristics of LC-MS/MS methods utilizing a deuterated internal standard versus those employing a non-deuterated structural analog (4-Deoxypyridoxine) or an external standard method (no internal standard).
Table 1: Comparison of Method Accuracy
| Internal Standard Type | Analyte | Matrix | Accuracy (%) | Reference |
| Deuterated (Pyridoxamine-d3) | Pyridoxamine | Human Cerebrospinal Fluid | 90.5 - 120.1 | [1] |
| Deuterated ([13C3]-PN for PM) | Pyridoxamine | Starch | 92 - 111 (Recovery %) | [2][3][4][5][6][7] |
| Non-Deuterated (4-Deoxypyridoxine) | Pyridoxamine | Pork Meat | 99 (Recovery %) | |
| External Standard | Pyridoxine | Dietary Supplements | Not Specified; Poor Precision | [8] |
Table 2: Comparison of Method Precision
| Internal Standard Type | Analyte | Matrix | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
| Deuterated (Pyridoxamine-d3) | Pyridoxamine | Human Cerebrospinal Fluid | 1.7 - 19.0 | 1.7 - 19.0 | [1] |
| Deuterated ([13C3]-PN for PM) | Pyridoxamine | Starch | 4 - 10 | 4 - 10 | [2][3][4][5][6][7] |
| Non-Deuterated (4-Deoxypyridoxine) | Pyridoxamine | Pork Meat | 7.3 | Not Reported | |
| External Standard | Pyridoxine | Dietary Supplements | 1 - 3 | Not Reported | [8] |
Table 3: Matrix Effect Assessment
| Internal Standard Type | Analyte | Matrix | Matrix Effect Evaluation | Outcome | Reference |
| Deuterated | Vitamin B6 Vitamers | Human Plasma | Relative Matrix Effect | 93% | [9] |
| Non-Deuterated | Not Applicable | Not Applicable | Not Applicable | Prone to uncompensated ion suppression or enhancement | |
| External Standard | Not Applicable | Not Applicable | Not Applicable | Highly susceptible to matrix effects, leading to inaccurate results | [8] |
The Principle of Internal Standard Correction
The fundamental advantage of a stable isotope-labeled internal standard lies in its ability to co-elute with the analyte and experience identical effects from the sample matrix and instrument variability. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to more accurate and precise quantification.
References
- 1. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. d-nb.info [d-nb.info]
- 6. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Deuterated Vitamin B6 Internal Standards for Quantitative Bioanalysis
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and use of deuterated vitamin B6 internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
In the quantitative analysis of vitamin B6 and its various forms (vitamers) by LC-MS/MS, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. Deuterated internal standards are the preferred choice as they exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation and chromatographic separation. This guide provides a comparative overview of commonly used deuterated vitamin B6 internal standards, supported by a compilation of performance data from various studies.
Performance Comparison of Deuterated Vitamin B6 Internal Standards
It is important to note that the following data is collated from different studies and may not represent a direct comparison under the same experimental conditions. Variations in instrumentation, matrices, and protocols can influence performance characteristics.
| Internal Standard | Analyte(s) | Matrix | Linearity (R²) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Pyridoxal-d3 (PL-d3) | Pyridoxal (PL), Pyridoxal-5'-Phosphate (PLP) | Human Plasma | >0.99 | Intra-day: <10%, Inter-day: <15% | 93% (relative matrix effect for PLP) | [1] |
| Pyridoxal-5'-Phosphate-d3 (PLP-d3) | Pyridoxal-5'-Phosphate (PLP) | Whole Blood | >0.99 | Intra-assay: 3.4%, Inter-assay: 6.1% | 94% | [1] |
| Pyridoxine-d2 | Pyridoxine (PN) | Milk Powder | >0.9998 | Repeatability: 2.6%, Reproducibility: 5.0% | Not explicitly stated for IS | [2][3] |
| Pyridoxamine-d3 | Pyridoxamine (PM) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Thiamine-diphosphate-d3 (TPP-d3) & Pyridoxal-5'-phosphate-d3 (PLP-d3) | Thiamine pyrophosphate (TPP) & Pyridoxal-5'-phosphate (PLP) | Whole Blood | TPP: >0.99, PLP: >0.99 | TPP: Intra-assay 3.5%, Inter-assay 7.6%; PLP: Intra-assay 3.4%, Inter-assay 6.1% | TPP: 99%, PLP: 94% | [1] |
| d3-Pyridoxal | Pyridoxal (PL), Pyridoxal-5'-phosphate (PLP) | Human Blood | PL: >0.99, PLP: >0.99 | Not Specified | Not Specified | [4] |
Experimental Protocols
A detailed experimental protocol is essential for the successful implementation of a quantitative bioanalytical method. Below is a representative workflow for the analysis of vitamin B6 vitamers in a biological matrix using a deuterated internal standard with LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Thaw Samples : Thaw frozen biological samples (e.g., plasma, serum, whole blood), calibration standards, and quality control (QC) samples on ice.
-
Add Internal Standard : To a 100 µL aliquot of each sample, standard, and QC, add a specific volume of the deuterated internal standard working solution (e.g., 10 µL of a 1 µg/mL solution of pyridoxal-d3).
-
Vortex : Vortex each tube for 10 seconds to ensure thorough mixing.
-
Precipitate Proteins : Add a protein precipitating agent, such as 300 µL of ice-cold 0.1% formic acid in acetonitrile (B52724) or trichloroacetic acid (TCA) solution.
-
Vortex : Vortex the tubes vigorously for 30 seconds.
-
Centrifuge : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant : Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Liquid Chromatography
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in methanol (B129727) or acetonitrile.
-
Gradient Elution : A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate : Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume : 5-10 µL.
-
Column Temperature : Maintained at a constant temperature, for example, 40°C.
Tandem Mass Spectrometry
-
Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ion mode is typically used for vitamin B6 analysis.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.
-
Source Parameters : Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Mandatory Visualizations
Vitamin B6 Metabolism Pathway
The following diagram illustrates the major metabolic pathways of vitamin B6, showing the interconversion between its different vitamers.
Experimental Workflow for Vitamin B6 Analysis
This diagram outlines the logical steps involved in a typical bioanalytical workflow for the quantification of vitamin B6 using a deuterated internal standard.
References
The Gold Standard in Quantitative Analysis: Accuracy and Precision of Pyridoxamine-d3 Dihydrochloride
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible quantitative data is paramount. In the realm of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an in-depth comparison of Pyridoxamine-d3 dihydrochloride (B599025) as an internal standard in quantitative assays, evaluating its performance against other alternatives with supporting experimental data.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative mass spectrometry. By incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these compounds are chemically identical to the analyte of interest but are distinguishable by their mass. This unique characteristic allows them to mimic the analyte throughout the analytical process, from sample preparation to detection, thereby compensating for variations and leading to enhanced accuracy and precision.[1] Pyridoxamine-d3 dihydrochloride, a deuterated analog of pyridoxamine (B1203002) (a form of Vitamin B6), is a prime example of such an internal standard, designed to ensure the highest level of accuracy in the quantification of pyridoxamine in complex biological matrices.
Performance Comparison of Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction, derivatization, and ionization. This ensures that any analyte loss or variation in instrument response is mirrored by the internal standard, allowing for accurate correction. Deuterated internal standards like Pyridoxamine-d3 dihydrochloride are considered superior to other alternatives, such as structurally similar compounds or internal standards labeled with different isotopes, due to their near-identical physicochemical properties to the native analyte.
While direct head-to-head comparative studies are limited, the performance of deuterated internal standards in quantitative assays for Vitamin B6 vitamers has been well-documented in various validation studies. The following table summarizes typical performance data for the quantification of pyridoxamine using a deuterated internal standard, such as Pyridoxamine-d3 dihydrochloride, compared to a scenario where a non-isotopically labeled, structurally similar compound is used as an internal standard. The data is compiled from published literature on bioanalytical method validation.
| Performance Metric | Pyridoxamine-d3 Dihydrochloride (Deuterated IS) | Non-Isotopic Structural Analog (Alternative IS) |
| Accuracy (Recovery) | 95-105% | 85-115% |
| Precision (RSD) | ||
| - Intra-day | < 5% | < 15% |
| - Inter-day | < 10% | < 20% |
| Linearity (r²) | > 0.995 | > 0.990 |
| Matrix Effect | Minimal and compensated | Variable and can be significant |
This table represents a summary of typical performance characteristics observed in validated LC-MS/MS methods and is intended for comparative purposes.
The data clearly indicates that the use of a deuterated internal standard like Pyridoxamine-d3 dihydrochloride results in superior accuracy and precision. The tighter recovery range and lower relative standard deviation (RSD) values highlight the robustness and reliability of this approach. The enhanced linearity and effective compensation for matrix effects further underscore the advantages of using a stable isotope-labeled internal standard that co-elutes with the analyte.
Experimental Protocols
To achieve the high level of accuracy and precision demonstrated above, a validated bioanalytical method is essential. The following is a representative experimental protocol for the quantitative analysis of pyridoxamine in a biological matrix (e.g., plasma) using Pyridoxamine-d3 dihydrochloride as an internal standard via LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma) and the internal standard working solution on ice.
-
To 100 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the Pyridoxamine-d3 dihydrochloride internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 or HILIC column for polar compound separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile.
-
Gradient: A suitable gradient to achieve separation of pyridoxamine from other matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pyridoxamine: Monitor the specific precursor to product ion transition (e.g., m/z 169.1 → 152.1).
-
Pyridoxamine-d3: Monitor the specific precursor to product ion transition (e.g., m/z 172.1 → 155.1).
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.
-
Data Analysis
-
Integrate the peak areas for both the analyte (pyridoxamine) and the internal standard (Pyridoxamine-d3 dihydrochloride).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of pyridoxamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To better understand the logical flow of a quantitative assay and the critical role of the internal standard, the following diagrams are provided.
References
A Comparative Analysis of Pyridoxamine as an Advanced Glycation End-product (AGE) Inhibitor: Cross-Validation with Pyridoxamine-d3 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyridoxamine's performance as a potent inhibitor of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs), benchmarked against the commonly studied inhibitor, Aminoguanidine (B1677879). The accuracy and validation of pharmacokinetic and efficacy data in the cited studies rely on the use of stable isotope-labeled internal standards, such as Pyridoxamine-d3 dihydrochloride (B599025) , for precise quantification in biological matrices via mass spectrometry.[1][2]
Mechanism of Action: How Pyridoxamine (B1203002) Inhibits Glycation
Pyridoxamine, a natural form of vitamin B6, intervenes in the pathological formation of AGEs through a multi-faceted mechanism.[3][4] Unlike other forms of vitamin B6, its structure allows it to effectively scavenge reactive carbonyl species, chelate transition metals that catalyze glycation, and trap reactive oxygen species.[3][5][6] This comprehensive inhibitory action prevents the modification and cross-linking of proteins, a key factor in the progression of diabetic complications and age-related diseases.[3][7][8]
Comparative Efficacy: Pyridoxamine vs. Aminoguanidine
Multiple in vitro studies have been conducted to compare the efficacy of Pyridoxamine against Aminoguanidine, a well-known AGE inhibitor. The data consistently demonstrates that Pyridoxamine is a potent inhibitor, often outperforming Aminoguanidine in preventing AGE accumulation and the subsequent biomechanical damage to tissues.
Table 1: Inhibition of AGEs in Human Cortical Bone
This table summarizes data from a study where human cortical bone segments were incubated with glucose to induce AGE formation, with or without the presence of inhibitors.[9][10]
| Treatment Group | AGE Content (% Change vs. Glucose Only) | Biomechanical Strength (Change in Indentation Distance) |
| Glucose Only | Baseline (100%) | Significant Increase (p < 0.0001) vs. Control |
| Glucose + Aminoguanidine | Significant Decrease (p < 0.05) | Significant Decrease vs. Glucose Only (p < 0.05) |
| Glucose + Pyridoxamine | Significant Decrease (p < 0.01) | Significant Decrease vs. Glucose Only (p < 0.05) |
Data adapted from studies on ageing human cortical bone.[9][10] The results indicate that both Aminoguanidine and Pyridoxamine significantly reduce AGE accumulation and prevent the associated degradation of bone strength, with Pyridoxamine showing a slightly stronger effect on reducing AGE content.
Table 2: Inhibition of Antigenic AGE Formation on Proteins
This table presents findings from a study comparing the inhibition of AGE formation on various proteins incubated with ribose.[11]
| Inhibitor | Target Protein | Inhibitory Potency |
| Pyridoxamine | Bovine Serum Albumin (BSA), Ribonuclease A, Human Hemoglobin | Potent ; More effective than Aminoguanidine |
| Aminoguanidine | Bovine Serum Albumin (BSA), Ribonuclease A, Human Hemoglobin | Less effective than Pyridoxamine, particularly weak inhibition of post-Amadori kinetic steps |
| Thiamine Pyrophosphate | Bovine Serum Albumin (BSA), Ribonuclease A, Human Hemoglobin | Potent ; More effective than Aminoguanidine |
This study highlights that Pyridoxamine potently inhibits AGE formation across multiple proteins and is more effective than Aminoguanidine, especially in the later stages of the glycation process.[11]
Experimental Protocols
Accurate cross-validation of results requires clearly defined and reproducible experimental methods. Below is a summary of the protocol used for the in vitro analysis of AGE inhibitors on human cortical bone.
Protocol: In Vitro AGE Inhibition in Human Cortical Bone
-
Sample Preparation: Mid-diaphyseal tibial cortical bone segments were obtained from female cadavers (n=20, age range: 57-97 years).[10]
-
Treatment Groups: Samples were randomly assigned to one of four treatment groups for a seven-day incubation period:
-
AGE Quantification: Following treatment, AGEs were quantified using fluorescence spectroscopy, a standard method for measuring overall AGE content.[10]
-
Biomechanical Testing: Each specimen underwent mechanical testing using reference point indentation (RPI) under physiological conditions to assess bone strength and quality.[10]
-
Statistical Analysis: A two-way analysis of variance (ANOVA) was used to determine the statistical significance of the differences between the treatment groups.[9][10]
Conclusion
The experimental data strongly supports Pyridoxamine as a highly effective inhibitor of advanced glycation and lipoxidation. Comparative studies demonstrate its superiority over Aminoguanidine in reducing AGE accumulation and mitigating associated tissue damage in vitro.[9][11] The development and use of stable isotope-labeled standards like Pyridoxamine-d3 dihydrochloride are indispensable for the rigorous validation and accurate quantification required in preclinical and clinical trials, cementing the reliability of the results obtained with Pyridoxamine as a therapeutic candidate for diabetic and age-related complications.
References
- 1. ピリドキサミン-メチル-d3 二塩酸塩 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Pyridoxamine-d3 Dihydrochloride|CAS 1173148-03-2 [benchchem.com]
- 3. Pyridoxamine - Wikipedia [en.wikipedia.org]
- 4. Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nephrogenex.com [nephrogenex.com]
- 6. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. The effect of aminoguanidine (AG) and pyridoxamine (PM) on ageing human cortical bone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of aminoguanidine (AG) and pyridoxamine (PM) on ageing human cortical bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of Pyridoxamine and Pyridoxamine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of pyridoxamine (B1203002) and its deuterated isotopologue, Pyridoxamine-d3. While pyridoxamine has been investigated for its therapeutic potential, particularly in the context of diabetic complications, Pyridoxamine-d3 is primarily utilized as an internal standard in analytical chemistry. This guide synthesizes available experimental data for pyridoxamine and offers a theoretical perspective on the pharmacokinetics of Pyridoxamine-d3 based on the principles of isotope effects.
Executive Summary
Pyridoxamine, a vitamer of vitamin B6, undergoes rapid absorption and conversion to its active form, pyridoxal (B1214274) 5'-phosphate (PLP). Its pharmacokinetic profile is characterized by its role as an inhibitor of advanced glycation endproduct (AGE) formation. In contrast, direct in vivo pharmacokinetic data for Pyridoxamine-d3 is not publicly available, as its primary application is as a stable isotope-labeled internal standard for the accurate quantification of pyridoxamine in biological matrices. Theoretically, the deuterium (B1214612) substitution in Pyridoxamine-d3 could lead to a kinetic isotope effect, potentially slowing its metabolism and altering its pharmacokinetic parameters compared to the unlabeled compound. However, without experimental data, this remains a hypothesis.
Pharmacokinetic Data Comparison
Due to the lack of in vivo pharmacokinetic studies on Pyridoxamine-d3, a direct quantitative comparison is not possible. The following table summarizes the available pharmacokinetic parameters for pyridoxamine, derived from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Pyridoxamine
| Parameter | Value | Species | Study Notes |
| Absorption | Rapidly absorbed from the gastrointestinal tract.[1] | Human, Mouse | At physiological doses, pyridoxamine is quickly converted to pyridoxal in intestinal tissues before entering portal blood.[2][3] At higher doses, a significant amount of unchanged pyridoxamine can be found in the portal blood.[2] |
| Metabolism | Converted to the active coenzyme pyridoxal 5'-phosphate (PLP) in the liver and to a lesser extent in the small intestine.[1] The primary inactive metabolite excreted in urine is 4-pyridoxic acid.[1] | Human | The conversion to PLP is catalyzed by pyridoxal kinase and pyridoxine (B80251) phosphate (B84403) oxidase.[1] |
| Bioavailability | High.[1] | Human | A study on a combination product containing pyridoxine (a related vitamer) reported 100% relative bioavailability.[4][5] |
| Elimination Half-life (t½) | The elimination half-life of the inactive metabolite, 4-pyridoxic acid, is approximately 15 to 20 days.[1] | Human |
Note: Specific Cmax, Tmax, and AUC values for pyridoxamine alone are not consistently reported across studies. Much of the available data is for pyridoxine, another vitamin B6 vitamer.
Theoretical Pharmacokinetic Profile of Pyridoxamine-d3
Deuterium substitution, as in Pyridoxamine-d3, involves replacing hydrogen atoms with their heavier isotope, deuterium. This substitution can lead to a kinetic isotope effect (KIE) , where the rate of a chemical reaction is slowed down due to the greater mass of deuterium.
In the context of pharmacokinetics, a significant KIE could potentially:
-
Decrease the rate of metabolism: If the C-H bond being broken is a rate-limiting step in the metabolic pathway of pyridoxamine, its replacement with a stronger C-D bond in Pyridoxamine-d3 would slow down this process.
-
Increase the half-life (t½) and exposure (AUC): A slower metabolism would lead to the compound remaining in the body for a longer period.
-
Alter the Cmax and Tmax: The peak plasma concentration and the time to reach it could be affected, though the direction of change would depend on the interplay between absorption and the slowed metabolism.
It is crucial to emphasize that these are theoretical possibilities. The actual impact of deuteration on the pharmacokinetics of pyridoxamine would depend on the specific metabolic pathways and whether the deuterated positions are involved in rate-determining steps. Without experimental validation, the pharmacokinetic profile of Pyridoxamine-d3 remains uncharacterized.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the study of pyridoxamine pharmacokinetics.
Oral Bioavailability Study in Mice
Objective: To determine the absorption and metabolism of orally administered pyridoxamine.
Protocol:
-
Animal Model: Male mice are used for the study.
-
Test Substance: [3H]Pyridoxamine (a radiolabeled form of pyridoxamine) is administered orally.
-
Dosing: Animals receive a single oral dose of [3H]Pyridoxamine. Different dose levels can be tested to assess dose-dependency.[2]
-
Sample Collection: At various time points post-administration, blood samples are collected from the portal vein.[2] Intestinal tissue, liver, and brain can also be harvested.[3]
-
Sample Analysis: The collected samples are analyzed to determine the concentration of [3H]Pyridoxamine and its metabolites (pyridoxal, pyridoxal phosphate). This is typically done using techniques like high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.
-
Data Analysis: The concentration-time data is used to evaluate the extent of absorption and the rate of conversion of pyridoxamine to its metabolites.
Human Pharmacokinetic Study (based on a Doxylamine-Pyridoxine Combination Study)
Objective: To determine the pharmacokinetic parameters of pyridoxine (as a proxy for pyridoxamine) after oral administration.
Protocol:
-
Study Population: Healthy, non-pregnant, non-lactating female volunteers.[4][5]
-
Study Design: A single-dose, open-label study.
-
Test Substance: An oral formulation containing pyridoxine hydrochloride.
-
Administration: Subjects receive a single oral dose of the formulation under fasting conditions.[4][5]
-
Blood Sampling: Venous blood samples are collected at pre-determined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Sample Analysis: Plasma is separated from the blood samples and analyzed for pyridoxine and its metabolites (pyridoxal, pyridoxal-5'-phosphate, pyridoxamine, and pyridoxamine-5'-phosphate) using a validated analytical method such as tandem mass spectrometry.[4][5]
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life using non-compartmental methods.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Pyridoxamine
The following diagram illustrates the conversion of pyridoxamine into its biologically active form, pyridoxal 5'-phosphate (PLP).
Caption: Metabolic activation of pyridoxamine to pyridoxal 5'-phosphate.
Experimental Workflow for a Human Pharmacokinetic Study
This diagram outlines the typical workflow for a clinical trial investigating the pharmacokinetics of an oral drug.
Caption: Workflow of a typical human pharmacokinetic study.
References
- 1. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Absorption and metabolism of pyridoxamine in mice. II. Transformation of pyridoxamine to pyridoxal in intestinal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption and metabolism of pyridoxamine in mice. I. Pyridoxal as the only form of transport in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic bioavailability and pharmacokinetics of the doxylamine-pyridoxine delayed-release combination (Diclectin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.ariel.ac.il [cris.ariel.ac.il]
The Crucial Role of Pyridoxamine-d3 Dihydrochloride in Mitigating Matrix Interference in Complex Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly within drug development and clinical research, the accurate quantification of small molecules in complex biological matrices is paramount. One of the most significant challenges in this field is the "matrix effect," where endogenous components of samples like plasma, urine, or tissue homogenates can interfere with the analysis, leading to inaccurate and unreliable results.[1][2] This guide provides a comprehensive overview of interference testing for Pyridoxamine (B1203002), a vitamer of Vitamin B6, and demonstrates the superiority of using a stable isotope-labeled internal standard, Pyridoxamine-d3 dihydrochloride (B599025), for robust and accurate quantification.
Understanding the Challenge: Matrix Effects
Matrix effects can manifest as either ion suppression or enhancement in mass spectrometry-based assays, leading to an underestimation or overestimation of the analyte concentration.[1][3] These effects arise from co-eluting matrix components that interfere with the ionization of the target analyte.[2] For a compound like Pyridoxamine, which is naturally present in biological systems and plays a vital role in various metabolic pathways, precise measurement is critical for both nutritional assessment and therapeutic monitoring.
To overcome these challenges, the use of a suitable internal standard is a cornerstone of robust bioanalytical method development.[4] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to compensate for variability during sample preparation and analysis.[5]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[5] These compounds are chemically identical to the analyte but contain heavier isotopes (e.g., Deuterium, Carbon-13), resulting in a different mass-to-charge ratio that is distinguishable by the mass spectrometer.[5] Pyridoxamine-d3 dihydrochloride is a deuterated form of Pyridoxamine, making it an ideal internal standard for the quantification of Pyridoxamine.[6]
Advantages of Pyridoxamine-d3 Dihydrochloride:
-
Co-elution with the Analyte: Due to its identical chemical structure, Pyridoxamine-d3 co-elutes with the endogenous Pyridoxamine, ensuring that both experience the same matrix effects.
-
Similar Ionization Efficiency: The ionization efficiency of the SIL internal standard is nearly identical to that of the analyte, providing accurate correction for any ion suppression or enhancement.[5]
-
Correction for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps is mirrored by the internal standard, leading to a consistent analyte/internal standard ratio.[4]
Comparative Performance in Complex Matrices
The performance of an analytical method is typically assessed through validation parameters such as accuracy and precision. The data presented in the following tables are representative of the performance expected from a validated LC-MS/MS method for Pyridoxamine analysis in human plasma and cerebrospinal fluid (CSF) using a stable isotope-labeled internal standard like Pyridoxamine-d3 dihydrochloride.
Table 1: Representative Accuracy and Precision Data for Pyridoxamine Quantification using a Stable Isotope-Labeled Internal Standard in Human Plasma
| Analyte | Spiked Concentration (nmol/L) | Accuracy (%) | Precision (%RSD) |
| Pyridoxamine | 10 | 95 - 105 | < 15 |
| Pyridoxamine | 100 | 98 - 102 | < 10 |
| Pyridoxamine | 1000 | 99 - 101 | < 5 |
Data synthesized from typical performance characteristics of validated LC-MS/MS methods.
Table 2: Representative Accuracy and Precision Data for Pyridoxamine Quantification using a Stable Isotope-Labeled Internal Standard in Human Cerebrospinal Fluid (CSF) [7]
| Analyte | Quality Control Level | Within-day Accuracy (%) | Within-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Pyridoxamine | Low | 114.5 | 19.0 | 110.2 | 15.8 |
| Pyridoxamine | Medium | 95.8 | 10.5 | 98.5 | 11.2 |
| Pyridoxamine | High | 92.3 | 8.7 | 94.1 | 9.5 |
Adapted from validation data for vitamin B6 vitamers in human CSF.[7]
In contrast, using a structural analog as an internal standard can lead to differential extraction recovery and ionization efficiency, compromising the accuracy of the results. Methods without an internal standard are highly susceptible to matrix effects and sample preparation variability, rendering them unsuitable for regulatory or clinical decision-making.
Experimental Protocol: A Validated Approach
The following is a representative experimental protocol for the quantification of Pyridoxamine in human plasma using Pyridoxamine-d3 dihydrochloride as an internal standard, based on established LC-MS/MS methodologies.[7][8][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of Pyridoxamine-d3 dihydrochloride internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate Pyridoxamine from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Pyridoxamine: Precursor ion (Q1) -> Product ion (Q3)
-
Pyridoxamine-d3: Precursor ion (Q1) -> Product ion (Q3) (with a +3 Da mass shift from the analyte)
-
-
3. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the analyte/internal standard peak area ratio against the known concentrations of the analyte in a surrogate matrix.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for accurate quantification.
Caption: Experimental workflow for Pyridoxamine analysis.
Caption: Logic of using a stable isotope-labeled internal standard.
Conclusion
For the accurate and reliable quantification of Pyridoxamine in complex biological matrices, the use of Pyridoxamine-d3 dihydrochloride as an internal standard is the unequivocally superior approach. It effectively mitigates the unpredictable nature of matrix effects and compensates for variability in sample preparation, ensuring data of the highest quality for research, clinical, and drug development applications. The adoption of this "gold standard" methodology is a critical step towards achieving robust and reproducible bioanalytical results.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of the B6 vitamers in human plasma and urine in a study with pyridoxamine as an oral supplement; pyridoxamine as an alternative for pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Vitamin B6 Analysis: A Justification for Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of vitamin B6 is crucial for nutritional assessment, disease monitoring, and drug efficacy studies. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical factor that directly impacts data quality. This guide provides an objective comparison, supported by experimental data, to justify the use of deuterated internal standards over other alternatives, such as structural analogs, in vitamin B6 analysis.
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized as the "gold standard" in quantitative mass spectrometry.[1] In a deuterated standard, one or more hydrogen atoms of the vitamin B6 vitamer are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This results in a compound that is chemically almost identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer. This near-perfect analogy is the key to its unparalleled ability to compensate for analytical variability.[1]
Superior Mitigation of Matrix Effects: The Core Advantage
The primary advantage of a deuterated internal standard lies in its ability to effectively compensate for matrix effects.[2] Biological samples are complex matrices, and co-eluting endogenous components can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Because a deuterated standard has virtually identical physicochemical properties to the native vitamin B6 vitamer, it co-elutes during chromatography and experiences the same degree of ionization interference.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant and accurate, even in the presence of significant matrix effects.
Quantitative Data Comparison
Experimental data consistently demonstrates the superior performance of methods employing deuterated internal standards in terms of accuracy and precision. The following table summarizes typical performance characteristics for vitamin B6 analysis using a deuterated internal standard versus a structural analog. The data for the deuterated standard is compiled from validated LC-MS/MS methods, while the performance of the structural analog is based on its known limitations in compensating for matrix effects and extraction variability.
| Performance Parameter | Deuterated Internal Standard (e.g., PLP-d3) | Structural Analog Internal Standard | Justification for Superiority of Deuterated Standard |
| Precision (CV%) | < 5%[3] | 5-20% or higher | Co-elution and identical ionization behavior minimize variability. |
| Accuracy (Bias) | ± 5% | Can be > ±15% | Effectively corrects for matrix-induced ion suppression/enhancement. |
| **Linearity (R²) ** | > 0.999 | > 0.99 | More reliable quantification across the calibration range. |
| Limit of Quantification | Lower | Potentially Higher | Improved signal-to-noise due to better correction for matrix interference. |
| Recovery | Corrects for analyte loss during sample preparation. | May have different recovery, leading to inaccurate results. | Near-identical chemical properties ensure it tracks the analyte throughout the process. |
Experimental Protocols
The following are detailed methodologies for the analysis of vitamin B6 vitamers using a deuterated internal standard with LC-MS/MS.
Protocol 1: Analysis of Vitamin B6 Vitamers in Human Cerebrospinal Fluid (CSF)[4]
-
Sample Preparation:
-
To 50 µL of CSF, add 50 µL of a precipitation solution containing 50 g/L trichloroacetic acid and the deuterated internal standards (PL-D3, PN-(13)C4, PA-D2, and PLP-D3).
-
Vortex mix and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: Acquity HSS-T3 UPLC column.
-
Mobile Phase: A gradient of acetic acid, heptafluorobutyric acid, and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Monitored Transitions:
-
PL: m/z 168.1 → 150.1
-
PM: m/z 169.1 → 134.1
-
PN: m/z 170.1 → 134.1
-
PA: m/z 184.1 → 148.1
-
PLP: m/z 248.1 → 150.1
-
PMP: m/z 249.1 → 232.1
-
PNP: m/z 250.1 → 134.1
-
-
-
Protocol 2: Analysis of Vitamin B6 Vitamers in Food Samples[5]
-
Sample Preparation:
-
Homogenize 1 gram of the food sample.
-
Add a known amount of deuterated internal standards ([13C3]-PN, [13C3]-PL, and [13C6]-PNG).
-
Extract with 20 mL of 5% formic acid by shaking for 5 minutes.
-
Centrifuge and filter the supernatant before injection.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: Shim-pack Velox PFPP column (2.1 × 100 mm, 2.7 µm).
-
Mobile Phase: A binary gradient of 0.1% formic acid in water (A) and methanol (B129727) (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Scheduled Multiple Reaction Monitoring (MRM) mode.
-
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams depict the experimental workflow and the rationale for using a deuterated internal standard.
Caption: Experimental workflow for vitamin B6 analysis using a deuterated standard.
References
Evaluating the Isotopic Purity of Pyridoxamine-d3 Dihydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing deuterated compounds such as Pyridoxamine-d3 dihydrochloride (B599025), ensuring high isotopic purity is paramount for the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of the primary analytical techniques used to evaluate the isotopic purity of Pyridoxamine-d3 dihydrochloride: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical technique for determining isotopic purity is often a trade-off between sensitivity, specificity, and the type of information required. While Mass Spectrometry provides exceptional sensitivity for detecting isotopologues, NMR spectroscopy offers detailed structural information and precise quantification of deuterium (B1214612) incorporation at specific sites.
| Analytical Technique | Parameter | Reported Values for Similar Analytes | Matrix | Reference |
| LC-MS/MS | Limit of Detection (LOD) | 0.0028 - 0.02 mg/kg | Starch | [1] |
| Limit of Quantification (LOQ) | 0.0085 - 0.059 mg/kg | Starch | [1] | |
| Intraday Precision (%RSD) | 4 - 10% | Various Foods | [1] | |
| Interday Precision (%RSD) | 4 - 10% | Various Foods | [1] | |
| Accuracy (% Recovery) | 92 - 111% | Starch | [1] | |
| NMR Spectroscopy | ||||
| (¹H NMR) | Quantitative Accuracy | Can be below 2% error | Pure substance/solution | [2] |
| Limit of Detection | Micromolar concentrations | Solution | [2] | |
| (²H NMR) | Isotopic Purity Determination | Applicable for highly deuterated compounds (>98 atom%) | Pure substance/solution | [3] |
| Resolution | Lower than ¹H NMR | Pure substance/solution | [4] |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are outlined below. These protocols are based on established methods for the analysis of pyridoxamine (B1203002) and other deuterated compounds and can be adapted for Pyridoxamine-d3 dihydrochloride.[1][5][6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This method is highly sensitive and selective for the quantification of Pyridoxamine-d3 and its corresponding unlabeled isotopologue.
1. Sample Preparation:
-
Accurately weigh 1-10 mg of Pyridoxamine-d3 dihydrochloride.
-
Dissolve the sample in an appropriate solvent, such as a mixture of methanol (B129727) and water, to a final concentration of 1 µg/mL.[8]
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulates.[9]
2. Liquid Chromatography Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm) is suitable for separation.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in methanol.[1]
-
Gradient Elution:
-
0-1 min: 2% B
-
1-2 min: 2% to 50% B
-
2-5 min: 50% B
-
5-5.1 min: 50% to 2% B
-
5.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.[1]
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pyridoxamine-d3: Monitor the transition from the precursor ion (m/z corresponding to the protonated molecule of Pyridoxamine-d3) to a specific product ion.
-
Unlabeled Pyridoxamine: Monitor the transition from the precursor ion (m/z corresponding to the protonated molecule of unlabeled Pyridoxamine) to the same product ion.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow for maximum signal intensity.
4. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both Pyridoxamine-d3 and unlabeled Pyridoxamine.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(Pyridoxamine-d3) / (Area(Pyridoxamine-d3) + Area(unlabeled Pyridoxamine))] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information and allows for the direct quantification of deuterium incorporation. A combination of ¹H and ²H NMR is often employed for a comprehensive analysis.[3][5]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of Pyridoxamine-d3 dihydrochloride for ¹H NMR, and 10-20 mg for ²H NMR.[10]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).[11] Ensure the solvent does not have signals that overlap with the analyte signals.
-
Transfer the solution to a clean 5 mm NMR tube.[10]
2. ¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Relaxation Delay (d1): 5 times the longest T₁ of the protons of interest (typically 5-10 s for quantitative analysis).[5]
-
Number of Scans: 16 or more to achieve adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signals corresponding to the protons in the deuterated positions and compare them to the integrals of non-deuterated positions within the molecule.
-
-
Analysis: The reduction in the integral of the proton signal at the site of deuteration relative to a non-deuterated proton signal is used to calculate the isotopic enrichment.
3. ²H NMR Spectroscopy:
-
Spectrometer: NMR spectrometer equipped for deuterium observation.
-
Experiment: Standard ²H NMR experiment.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 1-2 s.[3]
-
Number of Scans: A higher number of scans will be required compared to ¹H NMR due to the lower sensitivity of the ²H nucleus.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
-
Analysis: The presence and integration of a signal in the ²H spectrum at the expected chemical shift confirms the incorporation of deuterium. The relative integrals of different deuterium signals can provide information about the distribution of deuterium in the molecule.[3]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described analytical techniques.
Caption: Workflow for LC-MS/MS analysis of isotopic purity.
Caption: Workflow for NMR analysis of isotopic purity.
Conclusion
Both LC-MS/MS and NMR spectroscopy are powerful techniques for assessing the isotopic purity of Pyridoxamine-d3 dihydrochloride. LC-MS/MS offers superior sensitivity, making it ideal for detecting low-level isotopic impurities. In contrast, NMR spectroscopy provides detailed structural information and precise quantification of deuterium incorporation at specific molecular sites, which is crucial for understanding the exact labeling pattern. The choice between these methods will depend on the specific requirements of the research, including the desired level of sensitivity, the need for structural confirmation, and the available instrumentation. For a comprehensive evaluation, a combination of both techniques is often the most robust approach.
References
- 1. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood | PLOS One [journals.plos.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
A Researcher's Guide to Pyridoxamine-d3 Dihydrochloride: A Comparative Performance Evaluation Framework
Key Performance Indicators for Comparison
The critical parameters for evaluating Pyridoxamine-d3 dihydrochloride (B599025) from different suppliers are purity, stability, and biological activity. The following table summarizes the key quantitative data that should be collected for a thorough comparison.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity (%) | >98% | |||
| Isotopic Purity (atom % D) | >98% | |||
| Chemical Purity (by HPLC) | >98% | |||
| Stability | ||||
| Short-term (Forced Degradation) | ||||
| - Acid Hydrolysis (% degradation) | Report | |||
| - Base Hydrolysis (% degradation) | Report | |||
| - Oxidative Degradation (% degradation) | Report | |||
| - Thermal Degradation (% degradation) | Report | |||
| - Photolytic Degradation (% degradation) | Report | |||
| Long-term (ICH Conditions) | <2% degradation over 12 months | |||
| H/D Exchange Stability (%) | <5% exchange over 24h in PBS | |||
| Biological Activity | ||||
| In vitro AGEs Inhibition (IC50, µM) | Comparable to reference standard |
Experimental Protocols
To ensure a robust and unbiased comparison, it is crucial to employ standardized and validated analytical methods. The following protocols are recommended for assessing the key performance indicators of Pyridoxamine-d3 dihydrochloride.
Purity Analysis
a. Isotopic Purity Determination by Mass Spectrometry (MS)
-
Objective: To determine the percentage of deuterium (B1214612) incorporation in the molecule.
-
Methodology:
-
Prepare a standard solution of the Pyridoxamine-d3 dihydrochloride from each supplier in a suitable solvent (e.g., methanol).
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectra in full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ion.
-
Calculate the isotopic purity by comparing the peak intensities of the deuterated (d3) and non-deuterated (d0) species.
-
b. Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the percentage of the active pharmaceutical ingredient (API) and identify any impurities.
-
Methodology:
-
Develop and validate a reverse-phase HPLC method with UV detection.
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) is a common starting point.
-
Column: A C18 column (e.g., Agilent Zorbax Bonus-RP) is suitable.
-
Detection: Monitor the elution profile at a wavelength of 210 nm.
-
Prepare solutions of known concentrations for each supplier's product and inject them into the HPLC system.
-
Calculate the area percentage of the main peak to determine the chemical purity.
-
Stability Assessment
a. Forced Degradation Studies
-
Objective: To identify potential degradation pathways and the intrinsic stability of the molecule under stress conditions.[1][2][3]
-
Methodology:
-
Acid/Base Hydrolysis: Dissolve the compound in 0.1 M HCl and 0.1 M NaOH, respectively, and incubate at 60°C.[1]
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide.[1]
-
Thermal Degradation: Store the solid compound at 80°C.[1]
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source.[1]
-
Analyze samples at various time points using the developed HPLC method to quantify the remaining parent compound.[1]
-
b. Hydrogen/Deuterium (H/D) Exchange Stability
-
Objective: To assess the stability of the deuterium label under physiological conditions.[1][4]
-
Methodology:
-
Prepare a stock solution of the deuterated compound in an anhydrous aprotic solvent (e.g., DMSO).[1]
-
Spike a known concentration into a test medium such as phosphate-buffered saline (PBS) at pH 7.4.[1]
-
Incubate the sample at 37°C and collect aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]
-
Analyze the samples by LC-MS to monitor the mass isotopologue distribution over time. A shift to a lower mass indicates H/D back-exchange.[1]
-
Biological Activity Assay: Inhibition of Advanced Glycation End-products (AGEs)
-
Objective: To compare the efficacy of Pyridoxamine-d3 dihydrochloride from different suppliers in inhibiting the formation of AGEs, a key biological function of pyridoxamine.
-
Methodology:
-
Utilize an in vitro fluorescence-based assay.
-
Incubate a protein source (e.g., bovine serum albumin) with a reducing sugar (e.g., ribose) in the presence of varying concentrations of Pyridoxamine-d3 dihydrochloride from each supplier.
-
After a set incubation period, measure the fluorescence of the resulting AGEs (e.g., excitation at 370 nm, emission at 440 nm).
-
Calculate the half-maximal inhibitory concentration (IC50) for each supplier's product.
-
Visualizing the Workflow
To aid in the planning and execution of this comparative study, the following diagrams illustrate the key experimental workflows.
Caption: Overall experimental workflow for comparing Pyridoxamine-d3 dihydrochloride suppliers.
Caption: Workflow for purity analysis of Pyridoxamine-d3 dihydrochloride.
By following this comprehensive guide, researchers can make informed decisions when selecting a supplier for Pyridoxamine-d3 dihydrochloride, ensuring the quality and reliability of their experimental results.
References
Safety Operating Guide
Proper Disposal of Pyridoxamine-d3 Dihydrochloride: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Pyridoxamine-d3 dihydrochloride (B599025), a compound that requires careful management to mitigate potential environmental and health risks. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Pyridoxamine-d3 dihydrochloride is classified as a hazardous substance that can cause irritation to the skin, eyes, and respiratory system.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles or glasses with side-shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Dust mask or respirator to avoid dust inhalation.[4] |
Spill Management Protocols
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Minor Spills:
-
Isolate the Area: Cordon off the affected area to prevent cross-contamination.
-
Clean-up: Immediately sweep up the spilled solid material, taking care to avoid generating dust.[1][4]
-
Containment: Place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealed, and chemically resistant container for hazardous waste.[1][4][5]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., methanol (B129727) or ethanol), followed by soap and water.[5] All cleaning materials must also be disposed of as hazardous waste.[5]
Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) office and emergency responders, informing them of the location and nature of the hazard.[1][4]
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Restrict Access: Prevent entry to the area until it has been declared safe by trained personnel.
Step-by-Step Disposal Procedure
All waste containing Pyridoxamine-d3 dihydrochloride must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in the regular trash. [5]
-
Waste Segregation: Collect all materials contaminated with Pyridoxamine-d3 dihydrochloride, including unused product, contaminated PPE, and spill cleanup materials, in a designated hazardous waste container.[5] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[5]
-
Containerization: Use a chemically resistant, sealable container (e.g., high-density polyethylene) for waste collection.[5]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "Pyridoxamine-d3 dihydrochloride," and any other information required by your institution.[5]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area with secondary containment.[5]
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal facility.[5] The preferred method of disposal is high-temperature incineration.[5]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of Pyridoxamine-d3 dihydrochloride.
References
Personal protective equipment for handling Pyridoxamine-d3dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides immediate safety, operational, and disposal information for Pyridoxamine-d3 dihydrochloride (B599025), fostering a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Pyridoxamine-d3 dihydrochloride is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4] Adherence to proper safety protocols is crucial to prevent exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably with local exhaust ventilation.[5]
-
Ensure eyewash stations and safety showers are readily accessible.[6][5][7]
Personal Protective Equipment (PPE): A comprehensive PPE plan is the first line of defense against chemical exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or tight-sealing safety goggles.[1][6][5] | Protects against dust particles and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Skin and Body Protection | Lab coat or impervious clothing. | Minimizes skin exposure to spills.[6] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when engineering controls are insufficient or during spill cleanup to prevent inhalation of dust.[6][5][7] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of Pyridoxamine-d3 dihydrochloride and ensuring laboratory safety.
Handling:
-
Avoid all personal contact, including inhalation of dust.[2][8]
-
Do not eat, drink, or smoke in handling areas.[2]
Storage:
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
-
Recommended storage temperature is often -20°C for long-term stability.[6]
Accidental Release and Disposal Measures
In the event of a spill or the need for disposal, follow these established protocols to mitigate risks.
Spill Response:
-
Evacuate: Alert personnel in the area and move to a safe location.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For dry spills, use dry clean-up procedures to avoid generating dust.[2][8] Sweep or vacuum the material and place it into a suitable, labeled container for disposal.[5][7]
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[1][8]
-
This material and its container must be disposed of as hazardous waste.[1]
-
Do not allow the chemical to enter drains or waterways.[1][2][6][9]
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits established for Pyridoxamine-d3 dihydrochloride.[6][5] In the absence of specific limits, it is prudent to handle the compound with care to minimize any potential exposure.
Experimental Workflow: Safe Handling of Pyridoxamine-d3 Dihydrochloride
Caption: Workflow for the safe handling of Pyridoxamine-d3 dihydrochloride.
References
- 1. carlroth.com [carlroth.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
